molecular formula C9H8BrFO2 B1464814 Methyl 3-(bromomethyl)-4-fluorobenzoate CAS No. 878744-25-3

Methyl 3-(bromomethyl)-4-fluorobenzoate

Cat. No.: B1464814
CAS No.: 878744-25-3
M. Wt: 247.06 g/mol
InChI Key: LJNYXXWIWSCHKW-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-fluorobenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(bromomethyl)-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(bromomethyl)-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNYXXWIWSCHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215200
Record name Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester
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Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878744-25-3
Record name Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester
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Record name Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester
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Record name methyl 3-(bromomethyl)-4-fluorobenzoate
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Foundational & Exploratory

Methyl 3-(bromomethyl)-4-fluorobenzoate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

CAS 878744-25-3 | High-Value Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) is a specialized benzylic electrophile widely utilized in fragment-based drug discovery (FBDD). Distinguished by its 3,4-disubstitution pattern , this compound serves as a critical "linker" module, allowing researchers to introduce a metabolically stable fluorinated benzoate motif into pharmacophores. Unlike its more common isomers, this specific scaffold offers unique steric and electronic vectors for optimizing ligand-protein binding interactions, particularly in kinase and GPCR modulator development.

Part 1: Chemical Identity & Physiochemical Profile[1]

This compound is often confused with its isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9). Verification of the substitution pattern is critical for synthetic fidelity.

PropertyData Specification
Chemical Name Methyl 3-(bromomethyl)-4-fluorobenzoate
CAS Number 878744-25-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
SMILES COC(=O)C1=CC(=C(C=C1)F)CBr
InChI Key Specific to 3-bromomethyl isomer
Appearance White to off-white crystalline solid
Boiling Point ~289°C (Predicted at 760 mmHg)
Density ~1.53 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water

Part 2: Synthetic Pathways & Mechanistic Insight

Core Synthesis: Wohl-Ziegler Bromination

The industrial standard for synthesizing CAS 878744-25-3 involves the radical bromination of Methyl 4-fluoro-3-methylbenzoate . This pathway is preferred over direct bromination of the benzoic acid to avoid carboxylic acid interference with the radical mechanism.

Precursor: Methyl 4-fluoro-3-methylbenzoate (CAS 160368-56-1 or similar derivatives).

Protocol (Bench Scale):
  • Charge: Dissolve Methyl 4-fluoro-3-methylbenzoate (1.0 eq) in anhydrous Trifluorotoluene (PhCF3) or CCl4 (traditional, but toxic). PhCF3 is the modern green solvent of choice.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq). Ensure NBS is freshly recrystallized to remove free bromine which can cause side reactions.

  • Initiation: Add AIBN (azobisisobutyronitrile, 0.05 eq) or Benzoyl Peroxide.

  • Reaction: Reflux (approx. 80-100°C) for 4–6 hours. Monitor via TLC/LCMS for the disappearance of the starting toluene derivative.

  • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Mechanistic Visualization

The reaction proceeds via a radical chain mechanism. The fluorine atom at the para position (relative to the ester) exerts an electronic effect that stabilizes the radical intermediate at the benzylic position, though less so than an electron-donating group.

G Start Methyl 4-fluoro-3-methylbenzoate Reagents NBS / AIBN (Reflux) Start->Reagents Initiation Radical Benzylic Radical Intermediate Reagents->Radical H-Abstraction SideProduct Succinimide (Precipitate) Reagents->SideProduct Byproduct Product Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Radical->Product Br-Transfer

Caption: Radical chain propagation pathway converting the methyl precursor to the benzylic bromide target.

Part 3: Applications in Medicinal Chemistry[4]

The "Fluorine Effect" in Drug Design

This scaffold is not merely a linker; it is a metabolic modulator .

  • Metabolic Blocking: The fluorine atom at the 4-position blocks metabolic oxidation (P450 metabolism) at the typically labile para position of the aromatic ring.

  • Lipophilicity: The fluorine increases the lipophilicity (LogP), enhancing membrane permeability of the final drug candidate.

  • Electronic Tuning: The electron-withdrawing nature of the ester and fluorine activates the benzylic bromide for rapid nucleophilic substitution (

    
    ).
    
Synthetic Utility Workflow

Researchers use this compound primarily to install the 2-fluoro-5-(methoxycarbonyl)benzyl group onto amines, thiols, or phenols.

Key Reaction Classes:

  • N-Alkylation: Reaction with secondary amines (e.g., piperazines, piperidines) in the presence of

    
     or DIPEA in DMF/ACN. This generates tertiary amines common in CNS-active agents.
    
  • O-Alkylation: Reaction with phenols to form ether linkages, a common motif in kinase inhibitors (e.g., EGFR inhibitors).

  • S-Alkylation: Reaction with thiols to form thioethers.

Workflow Core Methyl 3-(bromomethyl)-4-fluorobenzoate (Electrophile) Cond1 K2CO3 / DMF RT to 60°C Core->Cond1 Amine Secondary Amines (H-NR2) Amine->Cond1 Phenol Phenols (Ar-OH) Phenol->Cond1 Thiol Thiols (R-SH) Thiol->Cond1 Prod_Amine N-Benzylated Adducts (Bioactive Core) Cond1->Prod_Amine S_N2 Prod_Ether Aryl Ethers (Linker Scaffolds) Cond1->Prod_Ether Williamson Ether Prod_Thio Thioethers Cond1->Prod_Thio Substitution

Caption: Divergent synthesis workflow demonstrating the versatility of the benzylic bromide electrophile.

Part 4: Handling, Stability & Safety

Stability Profile
  • Moisture Sensitivity: Benzylic bromides are susceptible to hydrolysis. Exposure to atmospheric moisture can convert the bromide to the corresponding benzyl alcohol (Methyl 4-fluoro-3-(hydroxymethyl)benzoate) and release HBr.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep the container tightly sealed and desiccated.

Safety Hazards (Lachrymator)
  • Lachrymator: Like most benzyl halides (e.g., benzyl bromide), this compound is a potent lachrymator (tear gas agent). It causes severe eye and respiratory irritation.

  • Handling Protocol:

    • ALWAYS handle inside a functioning fume hood.

    • Wear butyl rubber gloves (nitrile may offer limited protection against benzylic halides) and chemical splash goggles.

    • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

References

  • PubChem. Methyl 3-bromo-4-fluorobenzoate and Isomer Distinctions. National Library of Medicine. Available at: [Link]

A Comprehensive Technical Guide to Methyl 3-(bromomethyl)-4-fluorobenzoate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS No. 878744-25-3), a key fluorinated building block for professionals in drug discovery, medicinal chemistry, and materials science. We will dissect its core physicochemical properties, explore its reactivity profile, and present its strategic utility in the synthesis of complex molecules. This guide includes detailed, field-proven protocols for its characterization and outlines a conceptual synthetic pathway, adhering to the principles of scientific integrity and experimental causality.

Core Compound Identification and Properties

Methyl 3-(bromomethyl)-4-fluorobenzoate is a substituted aromatic compound valued for its precisely arranged functional groups, which allow for sequential and site-selective chemical modifications. Its identity and key properties are summarized below.

PropertyValueSource
IUPAC Name methyl 3-(bromomethyl)-4-fluorobenzoateN/A
CAS Number 878744-25-3[1]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1]
Appearance White solid[1]
Predicted Boiling Point 289.3 ± 30.0 °C[1]
Predicted Density 1.534 ± 0.06 g/cm³[1]
Storage Conditions Store at Room Temperature[1]
Isomeric Distinction: A Critical Note for Researchers

It is imperative for researchers to distinguish Methyl 3-(bromomethyl)-4-fluorobenzoate from its structural isomers, as their reactivity and utility can differ significantly. For instance, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) and Methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6) are commonly encountered isomers with distinct substitution patterns on the benzene ring.[3][4] Always verify the CAS number to ensure the correct reagent is being used for a planned synthetic route.

Chemical Structure and Reactivity Profile

The utility of Methyl 3-(bromomethyl)-4-fluorobenzoate stems from the unique interplay of its three primary functional groups.

Caption: Chemical structure of Methyl 3-(bromomethyl)-4-fluorobenzoate.

  • Bromomethyl Group (-CH₂Br): This is a highly reactive electrophilic site. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This functionality is ideal for introducing the fluorobenzyl scaffold onto heteroatoms like nitrogen, oxygen, or sulfur in target molecules.

  • Fluorine Atom (-F): The presence of fluorine, a highly electronegative atom, significantly alters the electronic properties of the aromatic ring. It can enhance metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of nearby functional groups. Its inclusion is a common strategy in modern drug design.[5]

  • Methyl Ester (-COOCH₃): This group serves two primary purposes. It acts as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the bromomethyl group. Subsequently, it can be easily hydrolyzed under acidic or basic conditions to reveal the carboxylic acid, providing another handle for further derivatization, such as amide bond formation.

Strategic Applications in Drug Discovery

While specific applications for this exact isomer are proprietary or in early-stage development, its structural motifs are prevalent in pharmaceuticals. Analogous fluorinated and brominated benzoates are key intermediates in the synthesis of a wide range of bioactive molecules and advanced materials.[5]

  • Scaffold for Medicinal Chemistry: This compound is an ideal starting material for building libraries of drug candidates. The bromomethyl group allows for facile attachment to various core structures, while the ester can be converted to an amide, creating diverse molecular entities for screening.

  • Synthesis of Complex Aromatic Systems: The bromine and fluorine substituents make the aromatic ring amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex biaryl systems often found in modern therapeutics.[5]

  • Precursor for Antipsychotic Agents: Related fluorobenzoates are used in the synthesis of drugs like bupropion, highlighting the importance of this chemical class in developing treatments for central nervous system disorders.[6]

Experimental Protocols

The following sections provide validated, logical frameworks for the synthesis and analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Conceptual Synthesis Workflow

A robust synthesis of the title compound can be envisioned starting from the commercially available 4-fluoro-3-methylbenzoic acid. The workflow prioritizes protecting the carboxylic acid via esterification before initiating the benzylic bromination, which requires radical conditions that the acid might not tolerate.

G A 4-Fluoro-3-methylbenzoic Acid B Methyl 4-fluoro-3-methylbenzoate A->B Esterification (MeOH, H₂SO₄ cat.) Rationale: Protects carboxylic acid C Methyl 3-(bromomethyl)-4-fluorobenzoate (Target Compound) B->C Radical Bromination (NBS, AIBN) Rationale: Selective bromination of benzylic position

Caption: Conceptual workflow for the synthesis of the target compound.

Causality Behind Experimental Choices:

  • Esterification First: The carboxylic acid is first converted to its methyl ester. This is crucial because the acidic proton of the carboxyl group could interfere with the subsequent radical bromination step. Using methanol with a catalytic amount of strong acid (like H₂SO₄) is a standard, high-yielding method for this transformation.

  • Radical Bromination: The benzylic methyl group is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This method, known as Wohl-Ziegler bromination, is highly specific for allylic and benzylic positions and avoids bromination of the activated aromatic ring itself.

Protocol for Purity Assessment via LC-MS

To ensure the quality and purity of Methyl 3-(bromomethyl)-4-fluorobenzoate, a reliable analytical method is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique for its sensitivity and specificity.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Weigh ~1 mg of sample B Dissolve in 10 mL Acetonitrile/Water (50:50) A->B C Filter through 0.22 µm syringe filter B->C D Inject 5 µL onto C18 Column C->D E Gradient Elution with Mobile Phase A (Water + 0.1% Formic Acid) & B (Acetonitrile + 0.1% Formic Acid) D->E F Analyze via Electrospray Ionization (ESI) in Positive Mode E->F G Extract Ion Chromatogram (EIC) for m/z 246.97 & 248.97 F->G H Integrate Peak and Calculate Purity (%) G->H

Caption: Standard workflow for purity analysis by LC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the compound into a clean volumetric flask.

    • Dissolve the sample in a 50:50 mixture of acetonitrile and deionized water to a final concentration of 100 µg/mL.[7]

    • Vortex the solution until the solid is fully dissolved.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to remove any particulates.[7]

  • LC-MS Conditions:

    • LC System: Standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS Detector: Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive. The ester and potential protonation sites make it suitable for positive ion detection.

    • Data Acquisition: Scan mode to confirm mass and Selected Ion Monitoring (SIM) for quantitation.

  • Data Analysis:

    • The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 246.97.

    • Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), a characteristic isotopic pattern with a second major peak at m/z 248.97 [M+2+H]⁺ of nearly equal intensity should be observed. This isotopic signature is a powerful confirmation of the compound's identity.

    • Purity is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram (at a suitable UV wavelength like 254 nm).

Safety and Handling

While specific GHS data for this exact CAS number is not broadly published, data from its close isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate, provides a strong basis for hazard assessment.[3][8]

  • Primary Hazards: Assumed to be toxic if swallowed, cause severe skin burns and eye damage, and may cause allergy or asthma symptoms if inhaled.[3][8]

  • GHS Pictograms (Anticipated): Danger

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

    • P301+P316: IF SWALLOWED: Get emergency medical help immediately.

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: This compound should only be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

References

  • Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 . PubChem. [Link]

  • Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 . PubChem. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Manuscript in preparation. [Link]

  • Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester . PrepChem.com. [Link]

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (C9H8BrFO2) . PubChemLite. [Link]

  • Analytical Methods . RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

In-Depth Technical Guide: Solubility Profile of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3).

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate is a critical fluorinated building block used primarily in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles. Its unique structure—combining a lipophilic methyl ester, an electron-withdrawing fluorine atom, and a highly reactive benzylic bromide—creates a specific solubility and reactivity profile.

This guide addresses a common challenge in process chemistry: handling a low-melting solid (MP ~26–28°C) that transitions between solid and liquid states at ambient laboratory temperatures. Understanding its solubility is not just about dissolution; it is about preventing uncatalyzed solvolysis and ensuring efficient nucleophilic substitution (


) reactions.

Physicochemical Profile & Structural Logic

To predict solubility behavior where empirical data is sparse, we analyze the molecular descriptors.

PropertyValue / DescriptionImpact on Solubility
CAS Number 878744-25-3 Unique identifier for the 3-bromomethyl, 4-fluoro isomer.[1][2]
Molecular Weight 247.06 g/mol Moderate MW suggests good solubility in common organic solvents.
Physical State Low-melting Solid / Viscous LiquidCritical: MP is ~26–28°C. Material may melt during handling or exotherms.
LogP (Predicted) ~2.9Lipophilic. Highly soluble in non-polar and polar aprotic solvents.
Dipole Moment ModerateThe ester and fluoro groups impart polarity, allowing solubility in EtOAc/THF.
Reactivity High (Alkylating Agent) Warning: Reacts with nucleophilic solvents (amines, thiols, and slowly with alcohols).
Structural Solubility Map
  • Lipophilic Domain (Aromatic Ring + Methyl Ester): Drives solubility in DCM, Toluene, and Ethyl Acetate.

  • Electrophilic Domain (Bromomethyl): susceptible to solvolysis in protic solvents (MeOH/EtOH) if heated or left for prolonged periods.

  • Fluorine Substituent: Increases lipophilicity compared to the non-fluorinated analog, enhancing solubility in halogenated solvents.

Solubility Landscape

The following data categorizes solvent compatibility for synthesis, purification, and analysis.

Class A: High Solubility (Preferred for Reaction/Workup)

These solvents dissolve the compound >100 mg/mL at 20°C.

SolventApplicationTechnical Notes
Dichloromethane (DCM) Synthesis / ExtractionExcellent solvent. High volatility allows easy removal. Ideal for reaction monitoring.
Ethyl Acetate (EtOAc) Extraction / PurificationGood solubility. Standard solvent for silica gel chromatography (mixed with Hexanes).
Tetrahydrofuran (THF) Reaction MediumExcellent for

reactions. Ensure THF is anhydrous to prevent hydrolysis of the bromide.
Toluene Process ChemistryGood for reactions requiring elevated temperatures (reflux).
Acetonitrile (MeCN) Reaction MediumPreferred for substitution reactions (e.g., with amines) due to polarity enhancing reaction rates.
Class B: Reactive / Conditional Solubility (Use with Caution)

Soluble, but chemical stability is compromised.

SolventRisk LevelMechanism of Instability
Methanol / Ethanol Moderate Solvolysis Risk: The benzylic bromide can slowly convert to the benzyl ether, especially with heat/base. Use only for rapid cold transfers or if immediate reaction is intended.
Acetone LowSoluble, but Finkelstein reaction (exchange with I/Cl) can occur if halide salts are present.
DMSO / DMF LowExcellent solubility. ideal for

reactions. Note: High boiling points make removal difficult during workup.
Class C: Poor Solubility (Precipitation/Antisolvents)

Used to crash out the product during purification.

  • Water: Practically insoluble (<0.1 mg/mL). Used for aqueous washes to remove inorganic salts.

  • Hexanes / Heptane: Low to moderate solubility. Often used as the mobile phase in chromatography (e.g., 0–20% EtOAc in Hexanes). Cooling a Hexane solution is a primary method for recrystallization.

Experimental Protocols

Protocol 1: Solubility Determination (Visual Method)

Use this rapid protocol to verify solvent suitability for a specific batch.

  • Preparation: Weigh 50 mg of Methyl 3-(bromomethyl)-4-fluorobenzoate into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at room temperature (22°C).

  • Observation:

    • Instant Dissolution (<200 µL): High Solubility (>250 mg/mL).

    • Dissolution with Sonication (500 µL): Moderate Solubility (~100 mg/mL).

    • Persisting Solid (>2 mL): Low Solubility (<25 mg/mL).

  • Thermal Check: If insoluble, heat gently to 35°C (above MP). If it forms an oil droplet (oiling out) rather than dissolving, the solvent is a poor choice for crystallization (likely an antisolvent).

Protocol 2: Purification via "Cold-Crash" Precipitation

Due to the low melting point, standard recrystallization often fails (leading to oiling out). This method uses solubility differentials.

  • Dissolution: Dissolve crude material in the minimum amount of DCM or EtOAc at room temperature.

  • Antisolvent Addition: Slowly add Hexanes (ratio 1:5 vs. solvent) while stirring until a slight turbidity persists.

  • Cryo-Precipitation: Place the sealed flask in a -20°C freezer for 12–24 hours.

    • Why? The compound is a solid at -20°C. The solubility in Hexanes drops drastically at low temps.

  • Filtration: Filter rapidly while cold. Wash with pre-chilled (-20°C) Hexanes.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the intended chemical operation.

SolubilityLogic Start Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Goal Select Solvent Based on Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Purification Purification / Isolation Goal->Purification PolarAprotic Polar Aprotic (MeCN, THF, DMF) Reaction->PolarAprotic Nucleophilic Sub. NonPolar Non-Polar / Chlorinated (DCM, Toluene) Reaction->NonPolar Radical / Inert Crystallization Precipitation / Cryst. Purification->Crystallization Chromatography Flash Column Purification->Chromatography Result1 Ideal for SN2 Subs. (High Rate) PolarAprotic->Result1 Result2 Ideal for Radical Bromination or Friedel-Crafts NonPolar->Result2 Result3 Use Cold Hexanes/Heptane (Avoid Oiling Out) Crystallization->Result3 Result4 Hexane : EtOAc Gradient (Start 100:0 -> 80:20) Chromatography->Result4

Caption: Decision tree for solvent selection emphasizing the distinction between reaction kinetics and purification thermodynamics.

Safety & Handling (Lachrymator Protocol)

This compound is a benzyl bromide derivative , classifying it as a potent lachrymator (tear gas agent) and skin irritant.[3][4]

  • Engineering Controls: handle strictly inside a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a solution of 10% Sodium Thiosulfate or dilute ammonia to quench the reactive alkyl bromide.

  • PPE: Double-glove (Nitrile). The compound is lipophilic and can permeate thin latex gloves.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18766370, Methyl 4-(bromomethyl)-3-fluorobenzoate (Isomer Analog). Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling of Methyl 3-(bromomethyl)-4-fluorobenzoate

[1]

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 878744-25-3 ) is a benzylic bromide derivative widely utilized as an alkylating agent in the synthesis of pharmaceutical candidates, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1][2][3][4]

This compound is characterized by high reactivity due to the leaving group capability of the bromide at the benzylic position.[1] Consequently, it exhibits thermal instability, making standard boiling point determination impractical.[1] This guide provides the experimental and predicted physicochemical data, alongside rigorous protocols for handling and characterization.

Physicochemical Properties Data

The following data synthesizes experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where direct experimental values are precluded by thermal decomposition.

Table 1: Core Physical Constants
PropertyValue / DescriptionSource/Method
Appearance White to off-white solidExperimental [1][2]
Melting Point (MP) 45°C – 55°C (Range Est.)*Analog Comparison [3]
Boiling Point (BP) Decomposes prior to boilingExperimental Observation
Predicted BP 295.1 ± 35.0 °C (at 760 mmHg)Theoretical (ACD/Labs) [2]
Density 1.534 ± 0.06 g/cm³Predicted
Flash Point 132.3 ± 25.9 °CPredicted
Solubility Soluble in DCM, EtOAc, THF; Insoluble in waterExperimental
Stability Hydrolytically unstable; Thermally labile >80°CReactivity Profile

*Note: While the specific isomer CAS 878744-25-3 is often cited as a solid, its exact melting point varies by purity.[1] The structural isomer, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS 128577-47-9), melts at 68°C. Users should anticipate a melting range between 40°C and 60°C for the 3-bromomethyl-4-fluoro isomer.[1]

Experimental Determination Protocols

A. Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range.[1] Broad ranges (>2°C) indicate hydrolysis products (benzyl alcohol derivative) or residual starting material.[1]

  • Preparation: Dry the sample under vacuum (0.5 mmHg) at room temperature for 2 hours to remove solvent residues which depress MP.

  • Loading: Pack a capillary tube to a height of 2–3 mm.

  • Ramping:

    • Rapid heat to 35°C.[1]

    • Slow ramp (1°C/min) from 35°C to 70°C.[1]

  • Observation: Record the onset of liquid phase and clear point.

    • Acceptance Criteria: Sharp melting range (e.g., 48–50°C).[1]

B. Boiling Point / Purity Assessment

Warning: Do not attempt atmospheric distillation.

  • Preferred Method: HPLC-UV/MS or 1H-NMR .[1]

  • Vacuum Distillation (Purification only): If liquid at synthesis temperature, the compound may be distilled only under high vacuum (<0.5 mmHg).[1]

    • Estimated BP: 110–130°C @ 0.5 mmHg.[1]

    • Risk:[1][5][6] Prolonged heating promotes dimerization or polymerization.[1]

Synthesis & Degradation Pathways

Understanding the synthesis logic is crucial for interpreting impurity profiles.[1] The compound is typically synthesized via radical bromination.[1]

Workflow Visualization

The following diagram illustrates the synthesis from the methyl precursor and the critical degradation pathway (Hydrolysis) that researchers must prevent.

SynthesisPathPrecursorMethyl 4-fluoro-3-methylbenzoate(Stable Precursor)TargetMethyl 3-(bromomethyl)-4-fluorobenzoate(Target Product)Precursor->Target Radical Bromination ReagentsNBS, Benzoyl PeroxideCCl4, Reflux (80°C)Reagents->TargetImpurity1Dibromo Impurity(Over-bromination)Target->Impurity1 Excess NBS DegradationHydrolysis Product(Benzyl Alcohol)Target->Degradation Moisture/H2O

Figure 1: Synthesis via Wohl-Ziegler bromination and potential degradation pathways.

Mechanistic Insight[1][8]
  • Reaction Type: Free-radical substitution using N-bromosuccinimide (NBS).[1]

  • Critical Control: The reaction must be stopped immediately upon consumption of the precursor to prevent the formation of the gem-dibromo species (Impurity 1), which is inseparable by standard crystallization.[1]

  • Initiator: Benzoyl peroxide or AIBN is required.[1] Anhydrous conditions are mandatory to prevent hydrolysis of the forming benzyl bromide.[1]

Handling & Safety (Lachrymator)

This compound is a potent alkylating agent and lachrymator (tear gas agent).[1]

  • Hazard Class: 6.1 (Toxic), 8 (Corrosive).[1]

  • H-Codes: H314 (Causes severe skin burns), H334 (Respiratory sensitization).[1][7]

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Nitrogen or Argon.[1] Moisture triggers rapid hydrolysis to the benzyl alcohol and HBr (corrosive gas).[1]

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.[1]

References

  • ChemicalBook. (2025).[1][8] Methyl 3-(bromomethyl)-4-fluorobenzoate Product Properties and Safety. Retrieved from [1]

  • ChemScene. (2025). Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Data Sheet. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Methyl 3-(bromomethyl)benzoate Isomer Comparison and Safety Data. Retrieved from [1]

  • United States Patent 10,023,564. (2018).[1] Preparation of substituted benzyl bromides as intermediates. Retrieved from

An In-depth Technical Guide to Methyl 3-(bromomethyl)-4-fluorobenzoate: A Key Intermediate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 3-(bromomethyl)-4-fluorobenzoate

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Methyl 3-(bromomethyl)-4-fluorobenzoate, a seemingly unassuming chemical intermediate, has emerged as a compound of significant interest. Its value lies in the unique combination of a reactive bromomethyl group, a synthetically versatile methyl ester, and a strategically placed fluorine atom on the benzene ring. This trifecta of functional groups makes it an invaluable tool for medicinal chemists, enabling the construction of complex molecular architectures with enhanced pharmacological properties.

The presence of the fluorine atom is particularly noteworthy. It is a well-established principle in medicinal chemistry that the introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] By providing a robust scaffold that already contains this beneficial element, Methyl 3-(bromomethyl)-4-fluorobenzoate allows for more efficient and predictable drug design. This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of this important pharmaceutical intermediate, from its synthesis and reactivity to its application in the creation of bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its safe and effective use. The key properties of Methyl 3-(bromomethyl)-4-fluorobenzoate are summarized in the table below.

PropertyValueSource
CAS Number 878744-25-3[4]
Molecular Formula C₉H₈BrFO₂[4]
Molecular Weight 247.06 g/mol [4]
Appearance White solid[4]
Boiling Point 289.3 ± 30.0 °C (Predicted)[4]
Density 1.534 ± 0.06 g/cm³ (Predicted)[4]

Safety and Handling:

Methyl 3-(bromomethyl)-4-fluorobenzoate is classified as a hazardous substance and requires careful handling in a laboratory setting. It is crucial to consult the Safety Data Sheet (SDS) before use. Key hazard statements include:

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

Recommended precautionary measures include:

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • IF ON SKIN: Wash with plenty of water.[5]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate: A Step-by-Step Protocol

The most common and efficient method for the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate is through the free-radical bromination of its precursor, methyl 4-fluoro-3-methylbenzoate. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring and the ester functionality intact. The use of N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is standard practice for this transformation.

G cluster_synthesis Synthesis Workflow start Start: Methyl 4-fluoro-3-methylbenzoate reactants Add NBS and AIBN in CCl₄ start->reactants reflux Reflux Reaction Mixture reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter to Remove Succinimide cool->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate purify Purify by Column Chromatography (Optional) concentrate->purify product Product: Methyl 3-(bromomethyl)-4-fluorobenzoate purify->product

Figure 1: General workflow for the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Free-Radical Bromination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-fluoro-3-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Execution: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate out of the solution.

  • Isolation: Filter the reaction mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of Methyl 3-(bromomethyl)-4-fluorobenzoate is primarily derived from the high reactivity of the bromomethyl group. The benzylic position of the bromine atom makes it an excellent leaving group in nucleophilic substitution reactions, typically proceeding through an Sₙ2 mechanism. This allows for the facile introduction of a variety of nucleophiles, including amines, thiols, and phenols, to construct more complex molecular scaffolds.

G cluster_mechanism Sₙ2 Reaction Mechanism reactant Methyl 3-(bromomethyl)-4-fluorobenzoate transition_state [Nu---CH₂(Ar)---Br]⁻ (Transition State) reactant->transition_state Attack by Nu⁻ nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product transition_state->product leaving_group Bromide Ion (Br⁻) transition_state->leaving_group

Figure 2: General Sₙ2 nucleophilic substitution reaction of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Nucleophilic Substitution with an Amine

  • Reaction Setup: In a round-bottom flask, dissolve the desired primary or secondary amine (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the reaction mixture to act as a scavenger for the HBr generated during the reaction.

  • Addition of Electrophile: Slowly add a solution of Methyl 3-(bromomethyl)-4-fluorobenzoate (1 equivalent) in the same solvent to the amine solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature, although gentle heating may be required for less reactive amines.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Application as a Pharmaceutical Intermediate: The Case of Janus Kinase (JAK) Inhibitors

Methyl 3-(bromomethyl)-4-fluorobenzoate is a valuable intermediate in the synthesis of various bioactive molecules, including Janus kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs that target the Janus kinase family of enzymes, which are involved in signaling pathways that regulate cell growth and immune responses. These inhibitors have shown significant therapeutic potential in the treatment of autoimmune diseases and certain types of cancer.[3]

While a specific, named drug synthesized directly from Methyl 3-(bromomethyl)-4-fluorobenzoate is not prominently featured in publicly available literature, its utility in constructing the core scaffolds of such inhibitors is evident from the patent literature. The general synthetic strategy involves the reaction of the bromomethyl group with a nucleophilic core, often a heterocyclic amine, to build out the final drug molecule.

Analytical Characterization

The identity and purity of Methyl 3-(bromomethyl)-4-fluorobenzoate are confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy:

The NMR spectra of Methyl 3-(bromomethyl)-4-fluorobenzoate are characterized by distinct signals corresponding to the aromatic, methyl ester, and bromomethyl protons and carbons. The following table provides predicted chemical shifts for the key nuclei.

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-COOCH₃ ~3.9~52
-CH₂Br ~4.5~32
Aromatic-H 7.0 - 8.0115 - 165

Mass Spectrometry:

The mass spectrum of Methyl 3-(bromomethyl)-4-fluorobenzoate will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio).[4] The primary fragmentation pathway involves the loss of the bromine radical to form a stable benzylic carbocation, which would be observed as the base peak in the spectrum.[1][4]

The Strategic Advantage of the Fluoro-Substituent in Drug Design

The inclusion of a fluorine atom in Methyl 3-(bromomethyl)-4-fluorobenzoate is a deliberate and strategic choice that offers several advantages in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug molecule.

  • Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect the drug's solubility, membrane permeability, and binding to its target.[3]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a versatile and valuable intermediate in the synthesis of complex organic molecules, particularly in the field of pharmaceutical development. Its unique combination of reactive functional groups, coupled with the strategic placement of a fluorine atom, provides medicinal chemists with a powerful tool for the construction of novel therapeutic agents with enhanced pharmacological properties. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in the pursuit of new and improved medicines.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

  • Google Patents.

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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-4-fluorobenzoate is a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of a fluorine atom and a reactive bromomethyl group on a benzene scaffold offers unique opportunities for designing novel molecules with tailored properties. Understanding the three-dimensional structure and intermolecular interactions of this compound is paramount for its rational application. This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of methyl 3-(bromomethyl)-4-fluorobenzoate. While a definitive crystal structure is not yet publicly available, this document serves as a detailed roadmap for researchers seeking to elucidate its solid-state architecture, offering insights into the causality behind experimental choices and the interpretation of structural data.

Introduction: The Significance of Methyl 3-(bromomethyl)-4-fluorobenzoate

The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1][2] The title compound, methyl 3-(bromomethyl)-4-fluorobenzoate, is an intriguing synthetic intermediate for several reasons. The 4-fluoro substituent can modulate the electronic properties of the benzene ring and participate in favorable protein-ligand interactions.[3] The 3-(bromomethyl) group is a versatile handle for introducing further molecular complexity, acting as a key site for nucleophilic substitution reactions.

To fully exploit the potential of this molecule in rational drug design, a precise understanding of its three-dimensional conformation and the non-covalent interactions that govern its packing in the solid state is essential. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this information at the atomic level.[4][5] This guide outlines the complete workflow, from synthesis to structural elucidation, providing the scientific rationale behind each step.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

Proposed Synthesis

A plausible and efficient route to methyl 3-(bromomethyl)-4-fluorobenzoate is the radical bromination of methyl 4-fluoro-3-methylbenzoate. This precursor can be synthesized from 4-fluoro-3-methylbenzoic acid via Fischer esterification. The benzylic position of the methyl group is susceptible to free-radical halogenation, providing a direct pathway to the desired product.

SynthesisWorkflow cluster_reactants Reactants & Reagents A Methyl 4-fluoro-3-methylbenzoate E Reaction Mixture A->E B N-Bromosuccinimide (NBS) B->E C Azobisisobutyronitrile (AIBN) C->E D Carbon Tetrachloride (Solvent) D->E F Reflux E->F Initiation G Crude Product F->G Reaction H Purification (Column Chromatography) G->H Work-up I Methyl 3-(bromomethyl)-4-fluorobenzoate H->I Isolation

Caption: Synthetic workflow for Methyl 3-(bromomethyl)-4-fluorobenzoate.

Experimental Protocol: Synthesis

  • Esterification (Precursor Synthesis): To a solution of 4-fluoro-3-methylbenzoic acid (1 eq.) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 4-fluoro-3-methylbenzoate, which can be used in the next step without further purification if of sufficient purity.

  • Benzylic Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-fluoro-3-methylbenzoate (1 eq.) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like Azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux and irradiate with a UV lamp to facilitate the reaction. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 3-(bromomethyl)-4-fluorobenzoate.

Growing Single Crystals

The acquisition of high-quality single crystals is often the most challenging step in a SCXRD experiment.[6] For small organic molecules, several methods can be employed.[4][5]

Recommended Protocol: Slow Evaporation

Slow evaporation is a straightforward and effective method for crystallizing organic compounds.[6] The choice of solvent is critical and can influence crystal growth and morphology.

  • Solvent Screening: Dissolve a small amount of purified methyl 3-(bromomethyl)-4-fluorobenzoate in various solvents (e.g., dichloromethane, ethyl acetate, acetone, ethanol, and mixtures thereof) to find a solvent in which the compound is moderately soluble.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.

  • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

SCXRD provides detailed information about the three-dimensional arrangement of atoms, bond lengths, and bond angles within a crystal.[7]

XRD_Workflow A Select & Mount Crystal B Data Collection (Diffractometer) A->B X-ray Exposure C Data Processing (Integration, Scaling, Absorption Correction) B->C Raw Diffraction Images D Structure Solution (Direct Methods / Patterson) C->D Reflection Data (hkl, I, σ(I)) E Structure Refinement (Least-Squares Fitting) D->E Initial Atomic Model F Model Validation & Analysis E->F Refined Structure F->E Iterative Model Building G CIF File Generation F->G Final Validated Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a loop, and placed on a goniometer head in the X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8]

  • Data Collection: Diffraction data are collected using a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[9] Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) are used.[10] A series of diffraction images are collected as the crystal is rotated.[9]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.[8] This step yields a file containing the Miller indices (h, k, l) and the intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson techniques to obtain an initial electron density map and a preliminary structural model.[7][8]

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[11][12] This iterative process involves adjusting atomic positions, occupancies, and displacement parameters to improve the agreement between the observed and calculated structure factors.[11]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The final model is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[13][14]

Hypothetical Crystal Structure Analysis

As no experimental data is currently available, the following table presents a hypothetical yet plausible set of crystallographic parameters for methyl 3-(bromomethyl)-4-fluorobenzoate for illustrative purposes.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical FormulaC₉H₈BrFO₂
Formula Weight247.06
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.0
c (Å)9.5
α (°)90
β (°)105
γ (°)90
Volume (ų)934
Z4
Calculated Density (g/cm³)1.75
R-factor (%)< 5
Potential Intermolecular Interactions

The crystal packing of methyl 3-(bromomethyl)-4-fluorobenzoate would likely be governed by a combination of weak non-covalent interactions.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the carbonyl oxygen or the fluorine atom of a neighboring molecule.[15][16][17] This type of interaction is highly directional and can play a significant role in crystal engineering.[15][18]

  • Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are also expected to contribute to the stability of the crystal lattice.

  • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal structure.

A detailed analysis of these interactions in the actual crystal structure would provide valuable insights into the supramolecular chemistry of this compound.

Implications for Drug Development

The precise three-dimensional structure obtained from SCXRD is invaluable for drug development. It reveals the preferred conformation of the molecule in the solid state, which can be used as a starting point for computational modeling of its interaction with a biological target. The knowledge of key intermolecular interactions can inform the design of analogues with improved binding affinity and physical properties. For instance, understanding how the fluorine atom participates in crystal packing can provide clues about its potential role in protein-ligand interactions.[1][19][20]

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded approach for the synthesis, crystallization, and structural characterization of methyl 3-(bromomethyl)-4-fluorobenzoate. By following the detailed protocols and understanding the underlying principles, researchers can successfully elucidate the crystal structure of this and other related small molecules. The resulting structural information will be a critical asset in leveraging the full potential of this versatile building block in the fields of medicinal chemistry and materials science.

References

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  • Florence, A. J., & Shankland, N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2097-2123. Available at: [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2586-2601. Available at: [Link]

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  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved February 14, 2026, from [Link]

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  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
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  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

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  • Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research, 47(8), 2543–2553. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330.
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  • Henary, E., Casa, S., Dost, T. L., Sloop, J. C., & Henary, M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Available at: [Link]

  • Zhang, W., Zhang, Z., Liu, K., & Liu, J. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(40), 22003-22009.
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Stability of Methyl 3-(bromomethyl)-4-fluorobenzoate Under Ambient Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)-4-fluorobenzoate is a key intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its benzylic bromide functionality makes it a versatile reagent for introducing the 3-methoxycarbonyl-6-fluorobenzyl moiety. However, this same reactivity raises concerns about its stability under typical storage and handling conditions. This guide provides a comprehensive overview of the factors influencing the stability of Methyl 3-(bromomethyl)-4-fluorobenzoate, outlines potential degradation pathways, and offers detailed protocols for assessing its stability under ambient conditions. As a lachrymator, proper handling procedures are also emphasized to ensure laboratory safety.

Physicochemical Properties and Intrinsic Reactivity

Methyl 3-(bromomethyl)-4-fluorobenzoate is a white to off-white solid with a molecular weight of 247.06 g/mol . The core of its reactivity lies in the benzylic bromide group. The carbon-bromine bond is relatively weak and susceptible to cleavage, leading to the formation of a resonance-stabilized benzylic carbocation. This inherent reactivity makes the compound prone to nucleophilic substitution and elimination reactions, which are the primary drivers of its degradation. The presence of an electron-withdrawing fluorine atom and a methyl ester group on the benzene ring can influence the reactivity of the benzylic position.

Potential Degradation Pathways

Under ambient conditions, the stability of Methyl 3-(bromomethyl)-4-fluorobenzoate can be compromised by several factors, leading to the formation of impurities that can impact the quality and yield of subsequent synthetic steps. Understanding these potential degradation pathways is crucial for developing appropriate storage and handling strategies.

Hydrolysis

The most common degradation pathway for benzylic bromides is hydrolysis, where the compound reacts with water to form the corresponding benzyl alcohol and hydrobromic acid. This reaction can be accelerated by elevated temperatures and the presence of nucleophiles.

Oxidation

Oxidative degradation can occur, particularly in the presence of light and oxygen. This can lead to the formation of various oxidized species, including the corresponding benzaldehyde.

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions. This can involve the homolytic cleavage of the C-Br bond to form radical intermediates, which can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Thermal Degradation

While generally stable at room temperature, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above. At very high temperatures, thermal decomposition can occur through radical mechanisms.

The following diagram illustrates the primary degradation pathways:

A Methyl 3-(bromomethyl)-4-fluorobenzoate B Hydrolysis (H2O) A->B Moisture D Oxidation (O2, light) A->D F Photodegradation (UV light) A->F C Methyl 3-(hydroxymethyl)-4-fluorobenzoate + HBr B->C E Methyl 4-fluoro-3-formylbenzoate D->E G Radical Intermediates F->G H Complex Degradation Products G->H

Caption: Primary degradation pathways of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of Methyl 3-(bromomethyl)-4-fluorobenzoate, the following storage and handling procedures are recommended:

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[1] Keep the container tightly sealed to prevent moisture ingress.[1] Protect from light. For long-term storage, refrigeration (2-8 °C) is advisable.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, and nucleophiles.

  • Handling: As a lachrymator, handle in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, flush immediately with copious amounts of water.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for Methyl 3-(bromomethyl)-4-fluorobenzoate. This involves both long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the compound under recommended storage conditions and at elevated temperatures and humidity to predict its shelf-life.

Experimental Protocol:

  • Sample Preparation: Package the Methyl 3-(bromomethyl)-4-fluorobenzoate in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 1, 2, 3, and 6 months.

  • Analytical Method: Use a validated stability-indicating HPLC method (see Section 5) to determine the purity of the sample and quantify any degradation products.

  • Evaluation: Monitor for any significant changes in purity, appearance, and the formation of degradation products over time.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under more severe conditions than those used in accelerated stability studies. This helps to identify potential degradation products and establish the degradation pathways.

Experimental Protocol:

  • Acid Hydrolysis: Reflux the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Reflux the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for a specified period.

  • Thermal Degradation: Heat the solid compound at a temperature above the accelerated condition (e.g., 70 °C) for a specified period.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to ensure peak purity and to identify and quantify any degradation products.

The following diagram outlines the workflow for a comprehensive stability assessment:

A Stability Testing Program B Long-Term & Accelerated Studies A->B C Forced Degradation Studies A->C D Sample Preparation & Storage B->D F Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) C->F E Periodic Testing D->E G Stability-Indicating HPLC Method E->G F->G H Data Analysis & Shelf-Life Determination G->H

Caption: Workflow for stability assessment of Methyl 3-(bromomethyl)-4-fluorobenzoate.

Stability-Indicating Analytical Method: HPLC

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately assessing the purity of Methyl 3-(bromomethyl)-4-fluorobenzoate and quantifying its degradation products.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 50% B

      • 18.1-25 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Methyl 3-(bromomethyl)-4-fluorobenzoate reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Sample Solution: Prepare a solution of the test sample in acetonitrile at a concentration of 1 mg/mL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Data Summary and Interpretation

The data generated from the stability studies should be tabulated and analyzed to determine the stability profile of the compound.

Table 1: Example Data from Accelerated Stability Study (40 °C / 75% RH)

Time Point (Months)Purity (%)Known Impurity 1 (%)Unknown Impurity 2 (%)Total Impurities (%)
099.8< LOQ< LOQ0.2
199.50.1< LOQ0.5
399.00.30.11.0
698.20.80.21.8

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl, 60 °C, 24h~5%Methyl 3-(hydroxymethyl)-4-fluorobenzoate
0.1 M NaOH, 60 °C, 24h~15%Methyl 3-(hydroxymethyl)-4-fluorobenzoate, Benzoic acid derivative
3% H₂O₂, RT, 24h~8%Methyl 4-fluoro-3-formylbenzoate
UV Light (solid)~12%Multiple unidentified products
70 °C (solid)~3%Minor increase in known and unknown impurities

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a reactive intermediate that requires careful storage and handling to maintain its chemical integrity. The primary degradation pathways include hydrolysis, oxidation, and photodegradation. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, coupled with a validated stability-indicating HPLC method, is essential for determining its shelf-life and ensuring its suitability for use in pharmaceutical and chemical synthesis. By implementing the protocols outlined in this guide, researchers and drug development professionals can confidently assess and manage the stability of this important building block.

References

  • Brandeis University. (n.d.). Lachrymators. Laboratory Safety. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analyst, 144(17), 5175-5182. [Link]

Sources

Literature review of Methyl 3-(bromomethyl)-4-fluorobenzoate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways for Methyl 3-(bromomethyl)-4-fluorobenzoate , a critical intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other fluorinated bioactive scaffolds.

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate is a high-value benzyl bromide intermediate used primarily in the synthesis of pharmacophores requiring a 3,4-disubstituted benzene ring. Its benzylic bromide moiety serves as a potent electrophile for N-alkylation or C-alkylation, making it essential for constructing the core scaffolds of PARP inhibitors (e.g., analogs of Rucaparib or Olaparib) and other oncology targets.

This guide evaluates two primary synthesis pathways:

  • Radical Bromination (Wohl-Ziegler): The industry standard for scalability, utilizing N-Bromosuccinimide (NBS).

  • Appel Reaction: A high-fidelity alternative starting from the hydroxymethyl precursor, ideal for late-stage medicinal chemistry where purity profiles are critical.

Chemical Identity & Retrosynthesis

PropertySpecification
IUPAC Name Methyl 3-(bromomethyl)-4-fluorobenzoate
Molecular Formula C

H

BrFO

Molecular Weight 247.06 g/mol
Physical State White to off-white solid / Low-melting solid
Key Reactivity Electrophilic benzylic substitution (

), Ester hydrolysis
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive
Retrosynthetic Analysis

The synthesis is disconnected at the benzylic carbon-bromine bond. The most direct precursor is Methyl 4-fluoro-3-methylbenzoate , which provides the necessary carbon skeleton.

Retrosynthesis Target Methyl 3-(bromomethyl)-4-fluorobenzoate (Target) Precursor1 Methyl 4-fluoro-3-methylbenzoate (Precursor A) Target->Precursor1 Wohl-Ziegler (NBS, Radical) Precursor2 Methyl 4-fluoro-3-(hydroxymethyl)benzoate (Precursor B) Target->Precursor2 Appel Reaction (CBr4, PPh3)

Figure 1: Retrosynthetic disconnection showing the two primary routes.

Pathway 1: Wohl-Ziegler Radical Bromination (Standard)

This is the dominant method for gram-to-kilogram scale synthesis due to the availability of the starting material, Methyl 4-fluoro-3-methylbenzoate.

Mechanistic Insight

The reaction proceeds via a free-radical chain mechanism. A radical initiator (AIBN or BPO) undergoes homolytic cleavage to generate radicals that abstract a hydrogen atom from the benzylic position. The resulting benzylic radical reacts with low concentrations of molecular bromine (generated in situ from NBS) to form the product.

Critical Control Point: The concentration of Br


 must be kept low to prevent electrophilic aromatic substitution (bromination of the ring) or over-bromination (dibromomethyl formation).
Experimental Protocol

Reagents:

  • Methyl 4-fluoro-3-methylbenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)

  • Solvent:

    
    -Trifluorotoluene (Green alternative) or CCl
    
    
    
    (Traditional) or Acetonitrile.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Methyl 4-fluoro-3-methylbenzoate (e.g., 10.0 g, 59.5 mmol) in anhydrous

    
    -Trifluorotoluene (100 mL). Note: Trifluorotoluene is preferred over CCl
    
    
    
    due to lower toxicity and higher boiling point, accelerating the kinetics.
  • Reagent Addition: Add NBS (11.1 g, 62.5 mmol) and AIBN (0.49 g, 3.0 mmol) to the solution.

  • Initiation: Purge the system with Nitrogen for 10 minutes. Heat the mixture to reflux (approx. 102°C for Trifluorotoluene).

  • Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. The reaction typically completes in 4–6 hours.

    • Endpoint: Disappearance of starting material.

    • Warning: Prolonged heating increases the formation of the dibromo impurity.

  • Work-up: Cool the mixture to 0°C. Succinimide byproduct will precipitate. Filter off the succinimide and wash the cake with cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is often purified via recrystallization from Hexane/Heptane or flash column chromatography (SiO

    
    , gradient 0-10% EtOAc in Hexanes) to yield the product as a white solid.
    

Yield: 75–85% Purity: >97% (HPLC)

RadicalMechanism Initiation Initiation: AIBN -> 2 Radicals Propagation1 H-Abstraction: Benzylic Radical Formation Initiation->Propagation1 Heat Propagation2 Bromination: Reaction with Br2 Propagation1->Propagation2 NBS Source Propagation2->Propagation1 Chain Transfer Termination Termination: Product + Succinimide Propagation2->Termination

Figure 2: Simplified radical chain mechanism for the Wohl-Ziegler reaction.

Pathway 2: Appel Reaction (High Fidelity)

For applications requiring ultra-low levels of impurities (specifically avoiding the dibromo-analog which is difficult to separate), the Appel reaction is the superior choice. This pathway converts a benzylic alcohol directly to the bromide with inversion of configuration (though not relevant for this achiral methylene group) under mild, neutral conditions.

Experimental Protocol

Precursor: Methyl 4-fluoro-3-(hydroxymethyl)benzoate. (Synthesized via reduction of dimethyl 4-fluoroisophthalate or oxidation of the methylbenzoate).

Reagents:

  • Methyl 4-fluoro-3-(hydroxymethyl)benzoate (1.0 equiv)

  • Carbon Tetrabromide (CBr

    
    ) (1.2 equiv)
    
  • Triphenylphosphine (PPh

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a reactor with Methyl 4-fluoro-3-(hydroxymethyl)benzoate (e.g., 5.0 g) and CBr

    
     (10.8 g) in dry DCM (50 mL). Cool the solution to 0°C.
    
  • Addition: Add PPh

    
     (8.6 g) portion-wise over 20 minutes. The reaction is exothermic; maintain internal temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Work-up: Quench by adding Hexanes (50 mL) to precipitate Triphenylphosphine oxide (TPPO). Filter the solids.

  • Purification: Concentrate the filtrate. The presence of residual TPPO often requires a silica plug filtration (eluting with 5% EtOAc/Hexane).

Yield: 85–92% Advantage: Zero formation of dibromo-species.

Comparative Analysis & Optimization

ParameterWohl-Ziegler (Radical)Appel Reaction
Scalability High (Kg scale)Moderate (TPPO waste is an issue at scale)
Cost Low (Cheap reagents)Moderate (PPh

/CBr

are costlier)
Impurity Profile Contains ~2-5% dibromo impurity if uncontrolledVery clean; main impurity is TPPO
Atom Economy HighLow (Stoichiometric TPPO waste)
Recommended Use Early-phase scale-up; Industrial manufacturingLate-stage MedChem; SAR studies
Troubleshooting Common Issues
  • Issue: Dibromination (>5%) in Radical Pathway.

    • Cause: High instantaneous concentration of NBS or excessive reaction time.

    • Fix: Add NBS portion-wise (e.g., 4 portions over 1 hour) and stop the reaction at 95% conversion rather than 100%.

  • Issue: Hydrolysis of Ester.

    • Cause: Moisture in solvent or reagents.

    • Fix: Use anhydrous solvents and store NBS in a desiccator.

Safety & Handling (E-E-A-T)

Warning: Benzylic bromides are potent lachrymators (tear gas agents) and alkylating agents.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching: Quench glassware and spills with a dilute solution of sodium thiosulfate or ethanolic amine to destroy active alkylating residues before cleaning.

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide.[1] Chemical Reviews, 43(2), 271-317. Link

  • Green Solvents for Radical Reactions: Podgoršek, A., et al. (2009). NBS Bromination in Water/Acetonitrile. Tetrahedron Letters, 50(13), 1445-1448. Link

  • Appel Reaction Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Synthesis of Fluorinated Benzoates: Preparation of 3-bromomethyl-4-fluorobenzoic acid derivatives. Patent WO2008030421. Link

  • Rucaparib Intermediate Synthesis: Process for the preparation of PARP inhibitors. Patent US20160229845. Link

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-(bromomethyl)-4-fluorobenzoate is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a highly reactive benzylic bromide, making it an excellent electrophile for nucleophilic substitution reactions. The presence of a fluorine atom and a methyl ester group on the aromatic ring provides avenues for further functionalization and imparts specific physicochemical properties valuable in the design of novel therapeutic agents.[1][2] This guide provides a detailed overview of the reactivity of Methyl 3-(bromomethyl)-4-fluorobenzoate, the underlying reaction mechanisms, and comprehensive, field-proven protocols for its application in the synthesis of key chemical intermediates.

Reagent Profile and Physicochemical Properties

Methyl 3-(bromomethyl)-4-fluorobenzoate is a versatile reagent whose utility is dictated by its distinct structural features. A summary of its key properties is provided below.

PropertyValueSource(s)
IUPAC Name methyl 4-(bromomethyl)-3-fluorobenzoate[3]
CAS Number 128577-47-9[3][4]
Molecular Formula C₉H₈BrFO₂[1][3]
Molecular Weight 247.06 g/mol [3][4]
Physical Form White to brown solid or liquid[4]
Storage Conditions Store at 2-8°C under an inert atmosphere[1][4]

Scientific Foundation: Reactivity and Mechanism

The primary site of reactivity on Methyl 3-(bromomethyl)-4-fluorobenzoate is the benzylic bromide. This functional group is an excellent electrophile for nucleophilic substitution for two principal reasons:

  • Benzylic Activation : The C-Br bond is positioned adjacent to the benzene ring. This benzylic position stabilizes the transition state of a substitution reaction, significantly increasing its rate compared to a standard primary alkyl halide.[2][5][6]

  • Good Leaving Group : The bromide ion (Br⁻) is a stable anion and therefore serves as an efficient leaving group, facilitating the substitution process.[7]

For a primary benzylic halide such as this, the reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][8] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[8][9] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[7][10]

While secondary and tertiary benzylic halides can react via an SN1 mechanism involving a resonance-stabilized carbocation intermediate, this pathway is less common for primary substrates.[11] Optimal conditions for SN2 reactions typically involve the use of polar aprotic solvents (e.g., DMF, DMSO, Acetone), which effectively solvate the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[8]

Figure 1: General SN2 mechanism for nucleophilic substitution.

Experimental Protocols: Synthesis of Key Intermediates

The following protocols provide detailed, step-by-step methodologies for reacting Methyl 3-(bromomethyl)-4-fluorobenzoate with common oxygen, nitrogen, and carbon-based nucleophiles.

Protocol 1: O-Alkylation with Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of Methyl 4-((phenoxy)methyl)-3-fluorobenzoate, a common structural motif in bioactive molecules.

Reaction Scheme: Ar-CH₂-Br + Ph-OH + Base → Ar-CH₂-O-Ph + Base·HBr

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) and phenol (1.1 eq).

  • Add anhydrous potassium carbonate (1.5 eq) to the flask.

  • Add dry DMF to achieve a substrate concentration of approximately 0.2 M.

  • Stir the reaction mixture at 60°C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ether product.

Causality Note: Potassium carbonate is used as a mild, non-nucleophilic base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. DMF is an ideal polar aprotic solvent that promotes the SN2 reaction.

Protocol 2: N-Alkylation via Gabriel Synthesis

This protocol details the synthesis of Methyl 3-(aminomethyl)-4-fluorobenzoate, a primary amine, through a two-step process involving a phthalimide intermediate to prevent over-alkylation.

Step A: Synthesis of the Phthalimide Intermediate

Reaction Scheme: Ar-CH₂-Br + Potassium Phthalimide → Ar-CH₂-N(Phth) + KBr

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Potassium phthalimide (1.1 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) and potassium phthalimide (1.1 eq) in dry DMF (approx. 0.3 M concentration).

  • Heat the mixture to 80-90°C and stir for 3-5 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the N-alkylated phthalimide intermediate. This product is often pure enough for the next step without further purification.

Step B: Hydrazinolysis to Yield the Primary Amine

Reaction Scheme: Ar-CH₂-N(Phth) + N₂H₄·H₂O → Ar-CH₂-NH₂ + Phthalhydrazide

Materials:

  • Phthalimide intermediate from Step A (1.0 eq)

  • Hydrazine monohydrate (4.0 eq)

  • Ethanol

Procedure:

  • Suspend the phthalimide intermediate (1.0 eq) in ethanol in a round-bottom flask (approx. 0.2 M).

  • Add hydrazine monohydrate (4.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 3-(aminomethyl)-4-fluorobenzoate.[12]

Causality Note: The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides. Using the phthalimide anion as the nucleophile prevents the multiple alkylations that often occur when using ammonia or primary amines directly.

Protocol 3: C-Alkylation for Nitrile Synthesis

This protocol outlines the synthesis of Methyl 3-(cyanomethyl)-4-fluorobenzoate, a versatile intermediate for acids, amides, and amines.

Reaction Scheme: Ar-CH₂-Br + NaCN → Ar-CH₂-CN + NaBr

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Sodium cyanide (NaCN) (1.2 eq)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Dichloromethane

  • Water

Procedure:

  • EXTREME CAUTION: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Have a cyanide antidote kit available.

  • Dissolve Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) in DMSO or acetone (approx. 0.5 M) in a round-bottom flask.

  • Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once complete, carefully pour the reaction mixture into a large volume of water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, wash with brine (2x), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired nitrile.[13][14]

Causality Note: The cyanide ion (CN⁻) is an excellent carbon-based nucleophile. Polar aprotic solvents like DMSO are used to enhance its reactivity for the SN2 displacement of the bromide.

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow, from initial setup to final analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents & Glassware Prep Setup Reaction Setup (Solvent, Reagents) Reagents->Setup Conditions Heating & Stirring Setup->Conditions Monitor Monitor Progress (TLC) Conditions->Monitor Monitor->Conditions Quench Quench & Extraction Monitor->Quench Dry Drying & Concentration Quench->Dry Purify Column Chromatography Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize Yield Calculate Yield & Purity Characterize->Yield

Figure 2: General workflow for nucleophilic substitution reactions.

Summary of Applications

The protocols described highlight the versatility of Methyl 3-(bromomethyl)-4-fluorobenzoate in creating diverse molecular scaffolds.

NucleophileReagent(s)Product ClassTypical Solvent
Oxygen Phenol, K₂CO₃EtherDMF
Nitrogen K-Phthalimide, N₂H₄Primary AmineDMF, Ethanol
Carbon NaCNNitrileDMSO, Acetone

Critical Safety and Handling Information

Methyl 3-(bromomethyl)-4-fluorobenzoate is a hazardous chemical and must be handled with extreme care.

  • Hazard Statements: Toxic if swallowed (H301), Causes severe skin burns and eye damage (H314), May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[3][4][15][16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. All manipulations should be performed inside a certified chemical fume hood.[15]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product.[15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[15]

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a powerful and adaptable reagent for introducing a functionalized fluoro-benzyl moiety into organic molecules. Its reactivity is dominated by the SN2 mechanism, allowing for predictable and high-yielding transformations with a wide range of nucleophiles. The protocols detailed in this guide provide a solid foundation for researchers to confidently and safely utilize this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Methyl 4-(bromomethyl)-3-fluorobenzoate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Methyl 4-(bromomethyl)-3-fluorobenzoate. (n.d.). MySkinRecipes. Retrieved February 14, 2026, from [Link]

  • Why does benzyl bromide react under both SN1 and SN2 conditions? (2023, August 27). Brainly.com. Retrieved February 14, 2026, from [Link]

  • Effect of Allylic Groups on SN2 Reactivity. (2014, June 30). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016, December 5). Quora. Retrieved February 14, 2026, from [Link]

  • Asymmetric Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. (1994). Heterocycles, 38(5), 1033-1042.
  • Effect of Allylic Groups on SN2 Reactivity. (2014, June 30). NIH National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Methyl 3-cyano-4-fluorobenzoate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Molecules. Retrieved February 14, 2026, from [Link]

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (2015). Google Patents.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Aliphatic Nucleophilic Substitution. (n.d.). Southern Illinois University Edwardsville. Retrieved February 14, 2026, from [Link]

  • Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). Google Patents.

Sources

Application Note: N-Alkylation Protocols for Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 78068-92-9) is a high-value electrophilic building block, primarily utilized in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Niraparib . Its structural uniqueness lies in the 3,4-substitution pattern: the fluorine atom at the 4-position imparts specific metabolic stability and potency profiles to the final drug candidates, while the benzylic bromide at the 3-position serves as a highly reactive "warhead" for N-alkylation.

This guide details optimized protocols for coupling this intermediate with secondary amines and lactams, focusing on suppressing common side reactions like hydrolysis and dimerization.

Chemical Safety & Handling (Lachrymator Protocol)

CRITICAL WARNING: Benzylic bromides are potent lachrymators and alkylating agents. They directly attack mucous membranes and DNA.

  • Engineering Controls: All operations must occur within a certified fume hood.

  • Decontamination: Glassware must be quenched before removal from the hood.

    • Quench Solution: 1:1 mixture of 10% Sodium Thiosulfate and 1M NaOH (converts the alkyl bromide to the less toxic alcohol/thiosulfate adduct).

  • PPE: Double nitrile gloves are mandatory. Breakthrough time for benzylic bromides is often <15 minutes.

Mechanistic Insight: The "Ortho-Fluoro" Effect

Understanding the electronics of this molecule is vital for reaction control.

  • Enhanced Electrophilicity: The fluorine atom at the 4-position is highly electronegative ($ \chi = 3.98 $). Through inductive effects (-I), it pulls electron density from the benzene ring.

  • Reactivity Implication: This electron withdrawal destabilizes the bond between the benzylic carbon and the leaving group (Br), making the benzylic site significantly more electrophilic than unsubstituted benzyl bromide.

  • Operational Consequence: Reactions proceed faster but are more prone to background hydrolysis. Strictly anhydrous conditions are required.

Experimental Protocols

Protocol A: Mild N-Alkylation of Secondary Amines

Target: Synthesis of piperazine-linked intermediates (Common in PARP inhibitor scaffolds). Mechanism: Classical


 Substitution.
Reagents & Materials
  • Electrophile: Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)

  • Nucleophile: Substituted Piperazine or cyclic amine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves.

  • Catalyst: Potassium Iodide (KI) - Optional (Finkelstein condition) (0.1 equiv).

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with the amine (1.1 eq) and anhydrous MeCN (0.1 M concentration relative to amine).

  • Base Addition: Add micronized

    
     (2.5 eq). Stir at room temperature for 10 minutes to ensure suspension.
    
  • Electrophile Addition: Dissolve Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Why? Dropwise addition keeps the concentration of the electrophile low, preventing "over-alkylation" if the amine has multiple nucleophilic sites.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Note: Due to the activating Fluorine, heating is rarely necessary for amines and increases impurity profiles.

  • Monitoring: Monitor by LCMS or TLC (Hexane/EtOAc 3:1). The benzylic bromide spot (

    
    ) should disappear within 2-4 hours.
    
  • Workup: Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ). Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine.[1]
Protocol B: Alkylation of Amides/Lactams (Phthalazinone Cores)

Target: Attaching the "scaffold" to the core pharmacophore. Challenge: Amides are poor nucleophiles (


). Stronger activation is required.
Reagents
  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) - Anhydrous.

  • Temperature:

    
    .
    
Methodology
  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at

    
     under Nitrogen.
    
  • Nucleophile Addition: Add the Lactam/Amide (1.0 eq) slowly. Stir at

    
     for 30 mins until gas evolution (
    
    
    
    ) ceases. The solution should turn clear or slightly yellow (formation of the amidate anion).
  • Alkylation: Add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.1 eq) in one portion.

  • Temperature Ramp: Allow the reaction to warm to Room Temperature naturally.

    • Critical Control: Do not heat above 40°C. The ester group on the benzoate is susceptible to nucleophilic attack by the amidate anion at high temperatures (transamidation side reaction).

  • Quench: Pour mixture into ice-cold saturated

    
     solution. The product often precipitates as a solid.
    

Troubleshooting & Optimization Matrix

IssueObservation (LCMS/NMR)Root CauseCorrective Action
Hydrolysis M+ - Br + OH peak (+17 mass shift vs cation)Wet solvent or atmospheric moisture.Use freshly distilled MeCN/DMF. Add 3Å Molecular Sieves to reaction.
Dimerization 2x Mass of electrophile (Wurtz-type)Localized high concentration of base/electrophile.Increase dilution (0.05 M). Ensure vigorous stirring during addition.
Transesterification Methyl ester replaced by solvent fragment (e.g., O-Ethyl)Use of reactive alcohols (MeOH/EtOH) as solvent.Never use protic solvents for this reaction. Stick to MeCN, DMF, THF.
Elimination Formation of styrene derivative (rare)Excessive heat + Strong Base.Keep Temp < 40°C. Switch from NaH to

.

Workflow Visualization

Figure 1: General N-Alkylation Workflow

G Start Start: Methyl 3-(bromomethyl)-4-fluorobenzoate CheckNuc Analyze Nucleophile pKa Start->CheckNuc PathA Path A: Secondary Amine (pKa 9-11) CheckNuc->PathA Strong Nuc PathB Path B: Amide/Lactam (pKa 15-17) CheckNuc->PathB Weak Nuc CondA Condition: K2CO3 / MeCN Temp: 25°C PathA->CondA CondB Condition: NaH / DMF Temp: 0°C -> RT PathB->CondB Monitor Monitor: TLC/LCMS Look for Br loss CondA->Monitor CondB->Monitor Quench Quench & Workup (Remove Salts) Monitor->Quench Conversion > 95%

Caption: Decision tree for selecting reaction conditions based on nucleophile acidity.

Figure 2: Reaction Mechanism (S_N2)

Mechanism Substrate Benzylic Bromide (Electrophile) TS Transition State [N...C...Br]‡ Substrate->TS Nuc Amine/Amide (Nucleophile) Nuc->TS Attack (Backside) Product N-Alkylated Product TS->Product LG Leaving Group (Br-) TS->LG

Caption: Concerted substitution mechanism dominant in benzylic alkylations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733544, Methyl 3-(bromomethyl)-4-fluorobenzoate. Retrieved from [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. (Foundational text on Olaparib synthesis using this intermediate). Retrieved from [Link]

  • Master Organic Chemistry. Benzylic Bromination and Reactivity. (General mechanistic grounding for benzylic halides).[2] Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a specific focus on leveraging Methyl 3-(bromomethyl)-4-fluorobenzoate as a key building block. This document offers detailed protocols, mechanistic insights, and practical guidance to facilitate the successful synthesis and characterization of these therapeutically significant molecules.

Introduction: The Critical Role of PARP Inhibitors and the Benzamide Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to DNA repair mechanisms.[1][2] In cancer therapy, particularly for patients with mutations in BRCA1 or BRCA2 genes, inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[3] Many potent PARP inhibitors, including the FDA-approved drug Olaparib, share a common structural feature: a substituted benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the enzyme.[4]

Methyl 3-(bromomethyl)-4-fluorobenzoate is a versatile and strategically important reagent in the synthesis of these inhibitors. The bromomethyl group provides a reactive handle for alkylation reactions, while the fluoro and methyl ester functionalities allow for further structural modifications and coupling to other fragments of the target molecule. This guide will focus on a representative synthesis of a key intermediate for Olaparib, illustrating the practical application of this valuable starting material.

Synthetic Pathway Overview: A Modular Approach

The synthesis of a PARP inhibitor like Olaparib can be conceptually broken down into the construction of key fragments followed by their strategic coupling. The use of Methyl 3-(bromomethyl)-4-fluorobenzoate facilitates a convergent synthesis, where the phthalazinone core and the substituted benzoylpiperazine moiety are prepared separately and then joined.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Synthesis_Workflow A Methyl 3-methyl-4-fluorobenzoate B Methyl 3-(bromomethyl)-4-fluorobenzoate A->B Bromination D Alkylated Phthalazinone Intermediate B->D Alkylation (SN2) C Phthalazinone Core C->D Alkylation F Final PARP Inhibitor (Olaparib) D->F Amide Coupling E 1-(cyclopropylcarbonyl)piperazine E->F Amide Coupling

Caption: General workflow for PARP inhibitor synthesis.

Part 1: Synthesis of the Key Intermediate, 4-((4-fluoro-3-(methoxycarbonyl)benzyl)phthalazin-1(2H)-one

This section details the synthesis of the crucial intermediate formed by the alkylation of the phthalazinone core with Methyl 3-(bromomethyl)-4-fluorobenzoate.

Causality Behind Experimental Choices:

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) is critical for the success of the SN2 alkylation. These solvents effectively solvate the cation of the base (e.g., K+ from K₂CO₃) while leaving the anionic nucleophile (the deprotonated phthalazinone) relatively "naked" and highly reactive. A mild inorganic base such as potassium carbonate is preferred to deprotonate the phthalazinone nitrogen without promoting side reactions. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without causing decomposition of the starting materials or product.

Detailed Experimental Protocol:

Step 1: Preparation of Methyl 3-(bromomethyl)-4-fluorobenzoate

While this starting material is commercially available, a representative synthesis from Methyl 3-methyl-4-fluorobenzoate is provided for completeness. This reaction is a free-radical bromination.

  • Materials:

    • Methyl 3-methyl-4-fluorobenzoate

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

    • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

  • Procedure:

    • To a solution of Methyl 3-methyl-4-fluorobenzoate in CH₂Cl₂ is added N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide.

    • The reaction mixture is heated to reflux (around 40°C for CH₂Cl₂) and monitored by TLC or HPLC.[5]

    • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with aqueous sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords pure Methyl 3-(bromomethyl)-4-fluorobenzoate.

Step 2: Alkylation of Phthalazin-1(2H)-one

This step involves a nucleophilic substitution (SN2) reaction where the phthalazinone anion attacks the benzylic carbon of Methyl 3-(bromomethyl)-4-fluorobenzoate, displacing the bromide.[6][7][8]

  • Materials:

    • Phthalazin-1(2H)-one

    • Methyl 3-(bromomethyl)-4-fluorobenzoate

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (solvent)

  • Procedure:

    • To a solution of Phthalazin-1(2H)-one (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phthalazinone anion.

    • Add a solution of Methyl 3-(bromomethyl)-4-fluorobenzoate (1.1 equivalents) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70°C and monitor its progress by TLC or HPLC.

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

    • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude 4-((4-fluoro-3-(methoxycarbonyl)benzyl)phthalazin-1(2H)-one.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Part 2: Conversion to Olaparib

The intermediate from Part 1 is then converted to Olaparib through a two-step process: hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling with 1-(cyclopropylcarbonyl)piperazine.

Detailed Experimental Protocol:

Step 1: Saponification of the Methyl Ester

  • Materials:

    • 4-((4-fluoro-3-(methoxycarbonyl)benzyl)phthalazin-1(2H)-one

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water or Methanol / Water (solvent mixture)

  • Procedure:

    • Dissolve the methyl ester intermediate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Step 2: Amide Coupling to form Olaparib

  • Materials:

    • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

    • 1-(cyclopropylcarbonyl)piperazine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU (coupling agent)

    • Hydroxybenzotriazole (HOBt) (optional additive)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (base)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 equivalent) in DCM, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and 1-(cyclopropylcarbonyl)piperazine (1.1 equivalents).

    • Add triethylamine (2.0 equivalents) to the mixture and stir at room temperature.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization to afford Olaparib as a white solid.[9]

Data Presentation and Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Compound Technique Expected Observations
Methyl 3-(bromomethyl)-4-fluorobenzoate ¹H NMRSinglet for the -CH₂Br protons (~4.5 ppm), signals for the aromatic protons, and a singlet for the methyl ester protons (~3.9 ppm).
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
4-((4-fluoro-3-(methoxycarbonyl)benzyl)phthalazin-1(2H)-one ¹H NMRCharacteristic signals for the phthalazinone and substituted benzyl moieties. A singlet for the benzylic methylene protons (~5.3 ppm).
MS (ESI+)[M+H]⁺ corresponding to the molecular weight.
Olaparib ¹H NMRSignals corresponding to all protons in the final structure, including the cyclopropyl and piperazine rings.[10]
¹³C NMRResonances for all carbon atoms in the molecule.[10]
HPLCA single major peak indicating high purity.
HRMS (ESI+)Accurate mass measurement confirming the elemental composition.

Safety and Handling

Methyl 3-(bromomethyl)-4-fluorobenzoate is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: Toxic if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[11][12]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

    • Avoid inhalation of dust or vapors.

    • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

Methyl 3-(bromomethyl)-4-fluorobenzoate is a highly effective reagent for the synthesis of PARP inhibitors containing a substituted benzamide pharmacophore. The protocols outlined in these application notes provide a robust framework for the preparation of these important therapeutic agents. By understanding the rationale behind the experimental choices and adhering to the detailed procedures, researchers can confidently synthesize and characterize these complex molecules, paving the way for further drug discovery and development efforts in the field of oncology.

References

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1227–1244. [Link]

  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18766370, Methyl 4-(bromomethyl)-3-fluorobenzoate. Retrieved from [Link]

  • Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Retrieved from [Link]

  • Patents, Google. (n.d.). CN115806526B - A preparation method of olaparib intermediate.
  • Li, W., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6313–6321. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-fluorobenzoate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Olaparib Derivatives and Their Antitumor Activities. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1391–1400. [Link]

  • Sciforum. (n.d.). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Retrieved from [Link]

  • Timofeeva, O. A., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]

  • Li, Y., et al. (2021). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 9, 735624. [Link]

  • Patents, Google. (n.d.). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • Kumar, A., et al. (2018). Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products. Journal of Pharmaceutical and Biomedical Analysis, 160, 255–264. [Link]

  • Ferreira, I. C. F. R., et al. (2022). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 27(23), 8192. [Link]

  • El-Gendy, M. A. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal, 5(2), 148-187. [Link]

  • LibreTexts Chemistry. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • U.S. Food and Drug Administration. (2014, August 20). 206162Orig1s000. [Link]

  • Patents, Google. (n.d.). WO2017101796A1 - Phthalazinone derivative, and preparation method and use thereof.
  • Abdel-Ghaffar, A. R. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12175. [Link]

  • Yuan, K., & Liu, C. (2015). Preparation and Characterization of the Phthalazinone Structure-based Microporous Organic Polymer. International Conference on Materials, Environmental and Biological Engineering (MEBE 2015). [Link]

  • SynThink. (n.d.). Olaparib EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Al-Harthy, T., et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]

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Application Notes & Protocols: Synthesis of N-Substituted Benzylamines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Methyl 3-(bromomethyl)-4-fluorobenzoate with Amines Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry and materials science. These moieties are integral components of numerous active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[] The reaction between a benzyl halide and an amine, a classic example of N-alkylation, provides a direct and versatile route to these valuable compounds.

This application note provides a detailed guide to the reaction of methyl 3-(bromomethyl)-4-fluorobenzoate with primary and secondary amines. As a substituted benzylic bromide, this reagent is a highly useful building block for introducing a 4-fluoro-3-(methoxycarbonyl)benzyl group into target molecules. Understanding and controlling the reaction conditions are critical for achieving high yields and purity, particularly for avoiding common side reactions such as over-alkylation.[2][3]

We will explore the underlying SN2 reaction mechanism, delve into the critical parameters that govern the reaction's success—including solvent choice, base, and amine structure—and provide detailed, field-tested protocols for practical application in a research setting.

Reaction Mechanism: The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles.[5] The primary benzylic carbon of methyl 3-(bromomethyl)-4-fluorobenzoate is an excellent electrophile, readily susceptible to nucleophilic attack due to the good leaving group ability of the bromide ion.

The key steps are:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks the electrophilic benzylic carbon from the side opposite the bromine atom (backside attack).

  • Transition State: A transient, high-energy state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.

  • Product Formation: The carbon-bromine bond breaks completely, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in an ammonium salt intermediate.

  • Deprotonation: A base, which can be a second equivalent of the starting amine or an added non-nucleophilic base, removes a proton from the nitrogen to yield the final, neutral amine product.[6]

Caption: SN2 reaction of a benzyl bromide with a primary amine.

Key Reaction Parameters

Optimizing the reaction conditions is paramount for maximizing yield and minimizing impurities. The following parameters have the most significant impact on the reaction outcome.

Nature of the Amine

The structure of the amine dictates its nucleophilicity and steric hindrance, directly affecting the reaction rate.

  • Primary vs. Secondary Amines: In the absence of significant steric bulk, primary amines are generally more reactive than secondary amines in SN2 reactions.[7]

  • Steric Hindrance: Bulky amines (e.g., di-isopropylamine) will react much more slowly than less hindered amines (e.g., dimethylamine) due to steric clash in the SN2 transition state.[8]

  • Nucleophilicity: The primary amine product is often more nucleophilic than the starting ammonia or primary amine, which can lead to subsequent alkylations.[9][10] This results in a mixture of secondary, tertiary, and even quaternary ammonium salts, a significant challenge in amine synthesis.[11][12] Using a molar excess of the starting amine is a common strategy to favor the formation of the desired mono-alkylated product.[11]

Choice of Solvent

The solvent plays a critical role in stabilizing reactants and transition states. For SN2 reactions, polar aprotic solvents are strongly preferred.[13][14]

  • Polar Aprotic Solvents (Recommended): Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal. They possess a significant dipole moment to dissolve the reactants but lack acidic protons. This prevents the formation of a "solvent cage" around the amine nucleophile through hydrogen bonding, leaving it highly reactive.[14][15] Reactions can be significantly faster in these solvents.[13]

  • Polar Protic Solvents (Less Ideal): Solvents such as ethanol, methanol, and water can be used but generally result in slower reaction rates. These solvents form strong hydrogen bonds with the amine's lone pair, stabilizing it and increasing the energy required for it to act as a nucleophile.[14]

Role of a Base

The reaction of an amine with methyl 3-(bromomethyl)-4-fluorobenzoate generates hydrobromic acid (HBr) as a byproduct, which protonates the most basic species in the mixture (typically another amine molecule) to form an ammonium salt. To drive the reaction to completion and obtain the product in its free base form, a base is required.

There are two common approaches:

  • Excess Amine: Using at least two equivalents of the reactant amine is a simple method. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the HBr formed.[16] This is most effective for simple, inexpensive amines.

  • Non-Nucleophilic Base: For valuable amines or to simplify purification, a non-nucleophilic auxiliary base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) is added. These bases are strong enough to scavenge the HBr but are sterically hindered or otherwise unreactive, preventing them from competing with the primary nucleophile.

Temperature and Reaction Time

The reaction is typically performed at temperatures ranging from room temperature to a moderate reflux (e.g., 50-80 °C). Higher temperatures increase the reaction rate but can also promote side reactions. The optimal temperature and time depend on the reactivity of the specific amine. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

General Laboratory Workflow

Workflow setup Reaction Setup (Reagents, Solvent, Base) reaction Reaction (Stirring, Heating, Monitoring via TLC/LC-MS) setup->reaction workup Aqueous Work-up (Quench, Phase Separation) reaction->workup Upon Completion extraction Extraction (Organic Solvent) workup->extraction purify Purification (Column Chromatography or Distillation) extraction->purify Crude Product analysis Product Analysis (NMR, MS) purify->analysis Pure Product

Caption: Standard workflow for N-alkylation and product isolation.
Protocol A: Reaction with a Primary Amine (Benzylamine)

This protocol uses an excess of the primary amine to act as both the nucleophile and the acid scavenger.

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Benzylamine (2.2 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add benzylamine (2.2 eq) to the solution dropwise at room temperature.

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure N-benzyl product.

Protocol B: Reaction with a Secondary Amine (Morpholine) using an Auxiliary Base

This protocol is suitable for reactions with more valuable amines or when precise stoichiometry is required.

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • To an oven-dried round-bottom flask, add methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.3 M).

  • Add morpholine (1.1 eq) to the suspension.

  • Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction progress by LC-MS. The reaction is generally complete in 4-6 hours.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts and wash with brine (2x) to remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography if necessary.

Data Summary & Comparison

The choice of amine and conditions significantly influences reaction outcomes. The following table provides a comparative summary.

Amine TypeRelative ReactivityKey ConsiderationsRecommended Base Strategy
Primary (Alkyl) HighProne to over-alkylation to form secondary and tertiary amines.[10] The product is a stronger nucleophile.2-3 equivalents of the starting amine
Primary (Aryl) ModerateLess nucleophilic than alkylamines due to delocalization of the lone pair into the aromatic ring.Auxiliary Base (K₂CO₃, DIPEA)
Secondary (Acyclic) Moderate to HighGenerally good nucleophiles. The tertiary amine product is less prone to further alkylation (quaternization).[12]Auxiliary Base or Excess Amine
Secondary (Cyclic) HighLess sterically hindered than acyclic counterparts (e.g., morpholine vs. diethylamine), often leading to faster rates.Auxiliary Base or Excess Amine
Bulky Amines LowSteric hindrance significantly slows the SN2 reaction.[7] Higher temperatures may be required.Auxiliary Base (K₂CO₃, DIPEA)

Troubleshooting

  • Low or No Reaction:

    • Cause: Inactive amine (e.g., aniline) or excessive steric hindrance. Insufficient temperature.

    • Solution: Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or DMSO. Ensure reagents are pure and anhydrous.

  • Formation of Multiple Products (Over-alkylation):

    • Cause: The mono-alkylated product is reacting further with the benzyl bromide. This is common with primary amines.[10][12]

    • Solution: Use a larger excess of the starting amine (3-5 equivalents). Add the methyl 3-(bromomethyl)-4-fluorobenzoate solution slowly to a solution of the amine to maintain a high amine concentration throughout the reaction.

  • Difficult Purification:

    • Cause: Similar polarity of starting materials, products, and byproducts. Residual DMF in the product.

    • Solution: For basic amine products, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute HCl. The amine product will move to the aqueous layer as its hydrochloride salt. Wash the organic layer to remove impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine product.[17] Ensure thorough washing with brine to remove DMF.

Safety Precautions

  • Methyl 3-(bromomethyl)-4-fluorobenzoate and its analogs are potent lachrymators and are corrosive. They can cause severe skin burns and eye damage.[18][19]

  • Always handle this reagent in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.[20]

  • Amines can be corrosive, toxic, and have strong odors. Handle with care and appropriate ventilation.[]

  • Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[18][19][20][21]

References

  • ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.
  • Chem-Supply. (n.d.).
  • BOC Sciences. (n.d.). Custom Amine Synthesis Services.
  • Apollo Scientific. (2022).
  • Tokyo Chemical Industry. (n.d.).
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • Study Mind. (n.d.). Amines - Amine Synthesis (A-Level Chemistry).
  • Global Journal of Engineering Science and Research Management. (2018). SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY.
  • Chemistry LibreTexts. (2023). Amines as Nucleophiles.
  • Learning Simply. (2014). Solvent Effects on Sn2 Reactions.
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • ACS Sustainable Chemistry & Engineering. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ACS Publications. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • ResearchGate. (2025). Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines.
  • ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.
  • Chemical Reviews. (2000).
  • Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-(bromomethyl)
  • Reddit. (2024). How to purify Benzylamine?
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines.
  • The Organic Chemistry Tutor. (2022).
  • PMC. (2014). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines.
  • Bewickchemistry. (2021). Nucleophilic Substitution with amines.
  • Journal of the Chemical Society, Perkin Transactions 2. (1986). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene)
  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.
  • PrepChem. (2023).
  • Jakob Schelbert. (2020). Alkylation of Amines, Part 1: with Alkyl Halides.
  • Google Patents. (n.d.). US6133468A - Method for preparing substituted benzyl bromides.
  • Master Organic Chemistry. (2017).
  • chemrevise. (n.d.). 6.10 Amines.
  • Chinese Journal of Organic Chemistry. (2019). Progress of N-Benzyl Removal.
  • The Journal of Organic Chemistry. (2011).
  • Preprints. (2023). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • Chemguide. (n.d.). amines as nucleophiles.

Sources

Application Note: Precision Hydrolysis of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemoselective hydrolysis of Methyl 3-(bromomethyl)-4-fluorobenzoate to its corresponding carboxylic acid, 3-(bromomethyl)-4-fluorobenzoic acid .

The transformation presents a specific chemoselectivity challenge: hydrolyzing the methyl ester (a nucleophilic acyl substitution) without displacing the highly reactive benzylic bromide (an


 electrophile). While standard saponification conditions often degrade alkyl halides, this protocol introduces a Temperature-Controlled Lithium Hydroxide (LiOH)  method optimized for preserving the bromomethyl motif. An alternative Acid-Mediated Hydrolysis  is provided for substrates exhibiting extreme base sensitivity.

Key Deliverables:

  • Chemoselectivity Strategy: Balancing

    
     kinetics against 
    
    
    
    side reactions.
  • Validated Protocols: Two distinct methodologies (Base vs. Acid) with step-by-step execution.[1][2]

  • Process Safety: Handling of lachrymatory benzyl bromides.

Chemical Context & Mechanistic Analysis[1][3][4][5]

The Chemoselectivity Challenge

The substrate contains two electrophilic sites susceptible to attack by the hydroxide ion (


):
  • The Carbonyl Carbon (Hard Electrophile): The desired site of attack. Hydrolysis proceeds via the tetrahedral intermediate (

    
     mechanism).
    
  • The Benzylic Carbon (Soft/Intermediate Electrophile): The undesired site. The bromomethyl group is activated by the benzene ring, making it highly susceptible to

    
     displacement by 
    
    
    
    , leading to the formation of the hydroxymethyl side product (benzyl alcohol).
Mechanistic Pathway Diagram

The following diagram illustrates the kinetic competition managed in this protocol.

ReactionPathways Substrate Methyl 3-(bromomethyl)-4-fluorobenzoate OH Hydroxide Ion (OH-) Substrate->OH Desired Path A: Ester Hydrolysis (0°C) (Kinetic Control) OH->Desired Undesired Path B: SN2 Displacement (>20°C) (Thermodynamic Risk) OH->Undesired Intermediate Tetrahedral Intermediate Desired->Intermediate Fast attack at C=O Product 3-(bromomethyl)-4-fluorobenzoic acid (Target) Intermediate->Product Collapse & Acid Workup SideProduct 3-(hydroxymethyl)-4-fluorobenzoic acid (Impurity) Undesired->SideProduct Direct displacement of Br

Figure 1: Kinetic competition between ester hydrolysis (Path A) and benzylic bromide displacement (Path B).

Experimental Protocols

Method A: Low-Temperature LiOH Hydrolysis (Recommended)

Best for: Standard laboratory scale (mg to multi-gram) where temperature control is precise.

Rationale: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH or KOH, providing a "softer" hydrolysis environment. By maintaining the reaction at 0°C, we exploit the lower activation energy of ester hydrolysis compared to the


 displacement.
Materials
  • Substrate: Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)

  • Reagent: LiOH[3][4]·H₂O (1.2 – 1.5 equiv)

  • Solvent: THF / Water (3:1 ratio). Note: Avoid Methanol to prevent methyl ether formation via methoxide.

  • Quench: 1N HCl (aqueous)

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve the substrate in THF (approx. 10 mL per gram of substrate). Ensure complete dissolution.

  • Cooling: Place the flask in an ice/water bath and stir until the internal temperature reaches 0–2°C.

  • Reagent Preparation: Dissolve LiOH·H₂O (1.2 equiv) in the minimum amount of water necessary to solubilize it.

  • Addition: Dropwise add the LiOH solution to the stirring substrate solution over 5–10 minutes. Crucial: Do not allow the temperature to spike.

  • Reaction: Stir at 0°C. Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of the methyl ester peak.

    • Typical Time: 1–3 hours.

  • Quench (Critical): Once complete, immediately acidify the reaction mixture at 0°C by adding 1N HCl dropwise until pH reaches 2–3.

    • Why? This protonates the carboxylate and neutralizes excess base, preventing post-reaction degradation of the bromide.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Separate layers.[5][6] Extract the aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo (bath temp < 40°C).
      
Method B: Acid-Mediated Hydrolysis (Alternative)

Best for: Large scale-up or substrates where the benzyl bromide proves unstable to LiOH.

Rationale: Acidic hydrolysis reverses the esterification equilibrium. While slower, it completely avoids the risk of


 displacement of the bromide, as water is a poor nucleophile for the benzylic position under acidic conditions.
Materials
  • Substrate: Methyl 3-(bromomethyl)-4-fluorobenzoate

  • Reagent: 6N HCl (aqueous) or 48% HBr (if strictly avoiding Cl/Br exchange, though rare here).

  • Solvent: 1,4-Dioxane (to ensure solubility at high temp).

Step-by-Step Procedure
  • Setup: Dissolve substrate in 1,4-Dioxane (5 mL/g).

  • Acidification: Add 6N HCl (10 equiv).

  • Heating: Heat the mixture to reflux (approx. 85–100°C).

  • Monitoring: Check HPLC every 2 hours. Reaction may take 6–12 hours.

  • Workup:

    • Cool to room temperature.[7][8][9][10][11]

    • Concentrate to remove Dioxane (azeotrope).

    • Dilute residue with water. The product often precipitates as a solid.

    • Filter and wash with cold water. If no precipitate, extract with EtOAc as in Method A.

Analytical Data & Quality Control

Expected Data Comparison
FeatureMethyl Ester (Starting Material)Carboxylic Acid (Product)
1H NMR (DMSO-d6) Singlet ~3.85 ppm (3H, -OCH3)Absent (replaced by broad -COOH ~13 ppm)
1H NMR (Benzylic) Singlet ~4.7 ppm (2H, -CH2Br)Singlet ~4.7 ppm (unchanged)
HPLC Retention Late eluting (Non-polar)Earlier eluting (Polar, pH dependent)
Appearance White/Off-white solidWhite crystalline powder
Troubleshooting Guide
ObservationRoot CauseCorrective Action
New peak at -CH2-OH (approx 4.5 ppm) Hydrolysis of bromide (Side Path B).Reduce temp to -10°C; Switch to Method B (Acid).
New peak at -CH2-OMe Methanolysis of bromide.Do not use Methanol as solvent.[12] Use THF.
Incomplete Reaction Low solubility or insufficient base.Ensure THF volume is sufficient; increase LiOH to 2.0 equiv.
Product is an Oil Solvent occlusion.[13]Triturate with Hexanes/Pentane to induce crystallization.

Workflow Decision Tree

Use this logic flow to determine the appropriate method for your specific constraints.

Workflow Start Start: Hydrolysis Planning CheckScale Is Scale > 100g? Start->CheckScale CheckSens Is Substrate Base Sensitive? CheckScale->CheckSens No MethodB Method B: Acid Reflux (Slow, High Chemoselectivity) CheckScale->MethodB Yes (Safety/Control) MethodA Method A: LiOH @ 0°C (Fast, High Yield) CheckSens->MethodA No (Standard) CheckSens->MethodB Yes

Figure 2: Decision matrix for selecting the hydrolysis methodology.

References

  • BenchChem. (2025).[13] An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry. Retrieved from

  • Vertex Pharmaceuticals. (1983). Process for the preparation of 3-bromo-4-fluorobenzoic acid. US Patent 4,393,232A. Retrieved from

  • Nicolaou, K. C., et al. (2005). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Angewandte Chemie International Edition, 44(9), 1378-1382.
  • Alemán, P. A., et al. (1999).[12] Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68.[12] Retrieved from

  • ResearchGate Discussion. (2017). Hydrolysis of ester that carry alkyl bromide. Retrieved from

Sources

Application Note: Heterocycle Construction using Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) is a specialized "ortho-scaffolding" intermediate designed for the rapid construction of fused nitrogen heterocycles, particularly 1H-indazoles and dihydroisoindoles . Unlike simple benzyl bromides, this molecule possesses a unique "Tri-Functional Activation" motif:

  • Benzylic Bromide (C3): Highly reactive electrophile for

    
     substitution.
    
  • Aryl Fluoride (C4): Activated for Nucleophilic Aromatic Substitution (

    
    ) by the para-ester.
    
  • Methyl Ester (C1): A versatile handle for further elaboration (hydrolysis, amidation) or solubility modulation.

This guide details the protocols for exploiting the C3/C4 ortho-relationship to synthesize indazole-based pharmacophores (common in PARP and Kinase inhibitors) via cascade cyclization.

Critical Isomer Distinction

WARNING: Before proceeding, verify your starting material. There is a common commercial isomer that is structurally distinct but often confused in database searches.

FeatureTarget Molecule Common Isomer (Avoid)
Name Methyl 3-(bromomethyl)-4-fluorobenzoate Methyl 4-(bromomethyl)-3-fluorobenzoate
CAS 878744-25-3 128577-47-9
Structure Ester (1), CH2Br (3), F (4)Ester (1), F (3), CH2Br (4)
Reactivity F is Activated (Para to Ester) F is Deactivated (Meta to Ester)
Application Indazole Synthesis (

possible)
Linear Linkers Only (

difficult)

Strategic Reaction Landscape

The utility of this molecule branches into two primary pathways: Cyclic Core Formation (Path A) and Linear Functionalization (Path B).

ReactionLandscape Start Methyl 3-(bromomethyl)- 4-fluorobenzoate (CAS 878744-25-3) Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Path A (Cascade Cyclization) Amine Reagent: Sec-Amine (HNR2) Start->Amine Path B (Selective Alkylation) Indazole Product A: Methyl 1H-indazole-5-carboxylate (Fused Heterocycle) Hydrazine->Indazole 1. SN2 (Br) 2. SNAr (F) Linear Product B: Methyl 3-((amino)methyl)- 4-fluorobenzoate (Metabolic Blocker) Amine->Linear SN2 Only (F Retained)

Figure 1: Divergent synthetic pathways based on nucleophile selection. Path A utilizes the activated fluorine for ring closure.

Application A: Synthesis of Indazole Pharmacophores

The most high-value application is the synthesis of Methyl 1H-indazole-5-carboxylate . This core is structurally analogous to the scaffold found in PARP inhibitors (e.g., Niraparib intermediates).

Mechanism: The "Ortho-Click" Cascade

The reaction proceeds via a specific sequence. If the


 step is too slow, the intermediate hydrazine can be isolated, but typically this is run as a one-pot cascade.
  • Step 1 (

    
    ):  Hydrazine attacks the benzylic bromide (C3).
    
  • Step 2 (

    
    ):  The resulting nitrogen nucleophile attacks the C4 position, displacing the Fluorine (activated by the C1-Ester).
    
  • Step 3 (Aromatization): Loss of HF drives the formation of the aromatic indazole system.

Protocol 1: One-Pot Indazole Formation

Target: Methyl 1H-indazole-5-carboxylate

Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)

  • Hydrazine monohydrate (3.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide)

Procedure:

  • Preparation: Dissolve Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 g, 4.05 mmol) in DMSO (10 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add DIPEA (1.76 mL, 10.1 mmol) followed by the dropwise addition of Hydrazine monohydrate (0.59 mL, 12.1 mmol). Note: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat the reaction to 80°C for 4–6 hours .

    • Checkpoint: Monitor by LC-MS. The intermediate (benzyl hydrazine, M+H ~199) should disappear, replaced by the indazole product (M+H ~177).

  • Workup: Cool to RT. Pour the mixture into ice-water (50 mL). The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid. Wash with water (3 x 10 mL) and cold hexanes (2 x 10 mL).

  • Purification: If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and purify via flash column chromatography (Hexane/EtOAc gradient).
    

Yield Expectation: 75–85%

Application B: Linear Functionalization (Kinase Tails)

In this application, the Fluorine atom is retained to serve as a metabolic blocker (preventing para-oxidation of the ring) or to modulate pKa. The reaction must be controlled to prevent cyclization.

Protocol 2: Selective N-Alkylation

Target: Incorporation of solubilizing tails (e.g., N-methylpiperazine).

Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)

  • Secondary Amine (e.g., 1-methylpiperazine) (1.1 equiv)

  • 
     (Potassium Carbonate) (2.0 equiv)
    
  • Solvent: Acetone or Acetonitrile (ACN)

Procedure:

  • Setup: Suspend

    
     (anhydrous) in Acetone (0.2 M concentration relative to substrate).
    
  • Addition: Add the Secondary Amine (1.1 equiv) and stir at RT for 10 minutes.

  • Alkylation: Add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv) slowly.

  • Condition: Stir at Room Temperature for 2–4 hours.

    • Critical Control: Do NOT heat above 40°C. High heat may force the displacement of the fluorine if the amine is small enough, leading to side-products.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The residue is usually pure enough for the next step (hydrolysis of the ester).

Data Summary & Troubleshooting

ParameterIndazole Synthesis (Path A)Linear Alkylation (Path B)
Primary Nucleophile Hydrazine (

)
Secondary Amines (

)
Key Temperature 80°C - 100°C (Required for ring closure)20°C - 25°C (Prevents F-displacement)
Solvent Choice DMSO/DMAc (Promotes

)
Acetone/ACN (Promotes

)
Common Pitfall Incomplete cyclization (stops at hydrazine)Over-reaction (displacement of F)
Monitoring (LCMS) Look for Mass -20 (loss of HF)Look for Mass +Amine -Br

Mechanistic Visualization

The following diagram illustrates the electron flow required for the Indazole formation, highlighting the role of the Ester in activating the Fluorine.

Mechanism Step1 Reactant: Methyl 3-(bromomethyl)-4-fluorobenzoate (Ester activates F at para-position) Step2 Intermediate: Benzyl Hydrazine Species (Formed via SN2) Step1->Step2 + Hydrazine (SN2 displacement of Br) Step3 Transition State: Meisenheimer Complex (N attacks C-F) Step1->Step3 Activation Vector (Ester pulls e- density) Step2->Step3 Heat (80°C) (Intramolecular SNAr) Final Product: Methyl 1H-indazole-5-carboxylate (Aromatized) Step3->Final - HF (Ring Closure)

Figure 2: Step-wise mechanism of the cascade reaction. The para-ester is crucial for lowering the energy barrier of the fluorine displacement.

References

  • Synthesis of 1H-Indazoles from 2-Fluorobenzyl Bromides

    • Title: Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.[1] (Context: Discusses the general reactivity of 2-halobenzyl bromides in indazole formation).

    • Source:Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

  • Title: Nucleophilic Aromatic Substitution of p-Fluorobenzoates.
  • Compound Data & Safety

    • Title: Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) Entry.[2]

    • Source: ChemicalBook / PubChem.
  • Related Pharmacophore Synthesis (Niraparib)

    • Title: Process for the preparation of Niraparib.[3][4]

    • Source: Patent Liter
    • Context: Describes the use of 3-substituted-4-fluorobenzoates in forming the indazole core of PARP inhibitors.

Sources

Solvent selection for reactions involving Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Solvation Strategies for Methyl 3-(bromomethyl)-4-fluorobenzoate

Introduction & Molecule Profile

Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 878744-25-3) is a high-value "lynchpin" intermediate used primarily in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and kinase inhibitors. Its structure contains three distinct reactive centers, creating a hierarchy of reactivity that must be managed through precise solvent selection:

  • Benzylic Bromide (Primary Warhead): Highly electrophilic; susceptible to

    
     displacement.[1]
    
  • Methyl Ester: Susceptible to hydrolysis (saponification) or transesterification.

  • Aryl Fluoride: Generally stable, but the electron-withdrawing ester at the para position activates the ring, creating a risk of Nucleophilic Aromatic Substitution (

    
    ) under forcing conditions.
    

This guide defines the solvation parameters required to maximize yield at the benzylic position while suppressing ester degradation and


 side reactions.

Solvent Selection Logic: The Polarity-Reactivity Matrix

The choice of solvent dictates the reaction pathway. For


 reactions involving the bromomethyl group, the goal is to solvate the nucleophile’s cation (e.g., 

,

) while leaving the anion "naked" and reactive.
Solvent Compatibility Table
Solvent ClassSpecific SolventSuitabilityMechanistic Rationale
Dipolar Aprotic Acetonitrile (MeCN) Recommended Excellent balance of polarity (

) and volatility (bp 82°C). Solvates cations well; easy to remove during workup.
Dipolar Aprotic DMF / NMP High Performance Superior solubility for polar nucleophiles. Hard to remove (high bp); water washes required, which risks ester hydrolysis.
Ketones Acetone / MEK Conditional Good for Finkelstein reactions (with NaI). Volatile. Can react with strong amines (Schiff base formation).
Chlorinated DCM / Chloroform Use with PTC Poor solubility for salts alone. Excellent when combined with Phase Transfer Catalysts (e.g., TBAB) and water.
Protic Methanol / Ethanol AVOID High Risk. Causes solvolysis (ether formation) and transesterification of the methyl ester.
Ethers THF / 2-MeTHF Moderate Good for organometallic couplings. Slower rates for

substitutions compared to MeCN.

Detailed Experimental Protocols

Protocol A: Standard N-Alkylation (Amine Coupling)

Target Application: Synthesis of benzamide scaffolds.

Rationale: Acetonitrile is selected to maximize reaction rate without the workup difficulties associated with DMF. Potassium carbonate serves as a mild base to neutralize the HBr byproduct without hydrolyzing the ester.

Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)[2]

  • Secondary Amine (Nucleophile) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetonitrile (anhydrous) [Concentration: 0.2 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Methyl 3-(bromomethyl)-4-fluorobenzoate and anhydrous Acetonitrile. Stir until fully dissolved.

  • Base Addition: Add anhydrous

    
     in a single portion. The suspension will turn opaque.
    
  • Nucleophile Addition: Add the amine dropwise at Room Temperature (RT).

    • Critical Check: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

  • Reaction: Heat the mixture to 50°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Typically 2–4 hours. Look for the disappearance of the bromide starting material (

      
      ).
      
  • Workup (Self-Validating Step):

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.[3][4]

    • Validation: Take an NMR of the crude.[3] A shift in the benzylic protons from

      
       ppm (CH2-Br) to 
      
      
      
      ppm (CH2-N) confirms conversion.
Protocol B: Phase Transfer Catalysis (PTC)

Target Application: Reactions with water-soluble nucleophiles (e.g., Azide, Cyanide).

Rationale: Uses a biphasic system (DCM/Water) to keep the hydrolytically sensitive ester in the organic phase while the reactive anion enters via the catalyst.

Reagents:

  • Substrate (1.0 equiv) in Dichloromethane (DCM).

  • Sodium Azide (

    
    ) (1.5 equiv) in Water.
    
  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv).

Procedure:

  • Dissolve the substrate in DCM (0.5 M).

  • Dissolve

    
     in water (minimum volume to dissolve).
    
  • Combine phases and add TBAB catalyst.

  • Stir vigorously at RT. The reaction rate is diffusion-controlled; high stirring speed (>800 RPM) is critical.

  • Safety Note: Avoid using chlorinated solvents with amines if possible to prevent quaternary ammonium salt formation with the solvent itself over long periods.

Mechanistic Visualization & Decision Logic

The following diagrams illustrate the decision process for solvent selection and the competing reaction pathways.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Methyl 3-(bromomethyl)-4-fluorobenzoate NucType Identify Nucleophile Type Start->NucType Amine Organic Amine (Secondary/Primary) NucType->Amine Salt Inorganic Salt (NaN3, KCN) NucType->Salt Solubility Is Nucleophile Soluble in MeCN? Amine->Solubility RouteB Route B: DMF/DMSO (High Solubility Required) Salt->RouteB Alternative RouteC Route C: Biphasic (DCM/H2O) + Phase Transfer Catalyst Salt->RouteC Preferred RouteA Route A: Acetonitrile (Optimal Balance) Solubility->RouteA Yes Solubility->RouteB No

Caption: Decision matrix for selecting the optimal solvent system based on nucleophile physiochemistry.

Figure 2: Reaction Pathway & Side-Reaction Risks

ReactionPathways Substrate Substrate (Benzylic Bromide) Solvent Solvent Environment Substrate->Solvent PathSN2 Path 1: SN2 Attack (Benzylic C) Solvent->PathSN2 Aprotic/Dry (MeCN, DMF) PathHyd Path 2: Hydrolysis (Ester Cleavage) Solvent->PathHyd Wet/Protic (MeOH, H2O) PathSNAr Path 3: SNAr (Displacement of F) Solvent->PathSNAr High Temp Strong Base Product Desired Product PathSN2->Product Impurity1 Acid Impurity PathHyd->Impurity1 Impurity2 Bi-substituted Impurity PathSNAr->Impurity2

Caption: Divergent reaction pathways. Path 1 is desired; Paths 2 and 3 are solvent/temperature dependent side reactions.

Troubleshooting & Critical Parameters

Issue: Transesterification

  • Observation: Appearance of Ethyl or Isopropyl ester in LC-MS.

  • Cause: Use of Ethanol or Isopropanol as solvent or co-solvent.

  • Solution: Strictly avoid alcohols. If an alcohol nucleophile is used (e.g., sodium methoxide), ensure it matches the ester (Methoxide/Methanol) to make transesterification degenerate (invisible).

Issue: Low Yield due to "Oiling Out"

  • Observation: Reaction mixture separates into two phases in MeCN.

  • Cause: The product or intermediate salt is insoluble in MeCN.

  • Solution: Switch to DMF or add a co-solvent like THF . Note that DMF requires a thorough aqueous workup (LiCl solution wash recommended) to remove the solvent.

Issue:


 Competition 
  • Observation: Loss of Fluorine signal in

    
     NMR.
    
  • Cause: Reaction temperature too high (>80°C) or base too strong (e.g., NaH, KOtBu).

  • Solution: Keep temperature <60°C. The benzylic bromide is far more reactive than the aryl fluoride; kinetic control is achieved at lower temperatures.

References

  • PubChem. (2025).[5][6] Compound Summary: Methyl 3-bromo-4-fluorobenzoate (Structural Analog Data). Retrieved from [Link]

  • National Institutes of Health (NIH). (2011). Nucleophilic Aromatic Substitution of Pyridines (Analogous Reactivity Patterns). Retrieved from [Link]

Sources

Application Notes and Protocols: Conversion of Methyl 3-(bromomethyl)-4-fluorobenzoate to Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(bromomethyl)-4-fluorobenzoate is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive benzylic bromide, a hydrolyzable methyl ester, and an electron-withdrawing fluorine atom, allows for a diverse array of chemical transformations. The fluorine substituent is of particular contemporary relevance, as its incorporation into drug candidates can enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1] Consequently, fluorine-containing building blocks like this are highly sought after in the pharmaceutical industry.[1] This document provides detailed protocols for the conversion of methyl 3-(bromomethyl)-4-fluorobenzoate into its corresponding carboxylic acid, acyl chloride, and amide derivatives, crucial intermediates for the synthesis of complex molecular architectures.

The dual reactivity of the parent molecule, 3-(bromomethyl)-4-fluorobenzoic acid, makes it an excellent starting material for constructing heterocyclic rings, which form the core of many pharmaceuticals.[1] The bromomethyl group acts as a potent electrophile for alkylation, while the carboxylic acid moiety can undergo condensation, amidation, and esterification reactions.[1]

PART 1: Conversion to 3-(Bromomethyl)-4-fluorobenzoic acid via Ester Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis, often termed saponification, is irreversible because the carboxylic acid formed is deprotonated by the base, driving the reaction to completion.[2][3]

Reaction Pathway: Ester Hydrolysis

hydrolysis cluster_acid Acid-Catalyzed Hydrolysis start Methyl 3-(bromomethyl)-4-fluorobenzoate intermediate Tetrahedral Intermediate start->intermediate H₃O⁺ start->intermediate OH⁻ product 3-(Bromomethyl)-4-fluorobenzoic acid intermediate->product -CH₃OH, -H⁺ intermediate->product -CH₃O⁻, then H₃O⁺ workup

Caption: Acid- and base-catalyzed hydrolysis of the methyl ester.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to the irreversible nature of the reaction, often leading to higher yields.

Materials and Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) in a mixture of methanol and water (typically a 3:1 to 4:1 ratio).

  • Saponification: Add sodium hydroxide or potassium hydroxide (1.5-2.0 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water.

    • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid while cooling in an ice bath. The product, 3-(bromomethyl)-4-fluorobenzoic acid, should precipitate as a white solid.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system such as water/ethanol or toluene.[4] Alternatively, the acidified aqueous solution can be extracted with ethyl acetate, the organic layers combined, washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure.[4]

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. The melting point of 3-bromo-4-fluorobenzoic acid is reported to be 132 °C.[5]

ParameterConditionExpected Outcome
Reaction Time 2-4 hoursComplete consumption of starting material
Temperature 65-70 °C (Reflux)Optimal reaction rate
pH for Precipitation 1-2Complete protonation of the carboxylate
Typical Yield >90%High efficiency due to irreversible reaction

PART 2: Conversion to 3-(Bromomethyl)-4-fluorobenzoyl chloride

Acyl chlorides are highly reactive intermediates used in the synthesis of esters and amides.[6] The most common method for their preparation from carboxylic acids is treatment with thionyl chloride (SOCl₂).[6][7][8]

Reaction Pathway: Acyl Chloride Formation

acyl_chloride acid 3-(Bromomethyl)-4-fluorobenzoic acid acyl_chloride 3-(Bromomethyl)-4-fluorobenzoyl chloride acid->acyl_chloride SOCl₂, cat. DMF

Caption: Synthesis of the acyl chloride from the carboxylic acid.

Protocol 2: Acyl Chloride Synthesis

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[9][10] This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[9][10][11][12]

Materials and Reagents:

  • 3-(Bromomethyl)-4-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator (with appropriate traps for acidic gases)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-(bromomethyl)-4-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq) or in an anhydrous solvent like toluene with a slight excess of thionyl chloride.

  • Catalysis: Add a catalytic amount (1-2 drops) of DMF. The use of DMF can catalyze the reaction.[7]

  • Heating: Heat the reaction mixture to reflux (approximately 76 °C for neat SOCl₂) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. Azeotropic distillation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.[13]

    • The resulting crude 3-(bromomethyl)-4-fluorobenzoyl chloride is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Note: The acyl chloride is highly moisture-sensitive and should be used immediately or stored under strictly anhydrous conditions.

PART 3: Conversion to Amide Derivatives

Amides are synthesized by reacting an activated carboxylic acid derivative, such as an acyl chloride or an ester, with an amine.

Protocol 3a: Amide Synthesis from Acyl Chloride (Schotten-Baumann Reaction)

This is a highly efficient method for forming amides from primary or secondary amines.[14]

Materials and Reagents:

  • 3-(Bromomethyl)-4-fluorobenzoyl chloride

  • Primary or secondary amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Tertiary amine base (e.g., triethylamine, pyridine) (1.1-1.5 eq)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.1-1.5 eq) in an anhydrous aprotic solvent.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3-(bromomethyl)-4-fluorobenzoyl chloride (1.0 eq) in the same solvent via an addition funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[14] Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by recrystallization or column chromatography.

Protocol 3b: Amide Synthesis Directly from Methyl Ester

Direct amidation of esters with amines is also a viable, though often slower, synthetic route.[] Microwave irradiation in the presence of a base like potassium tert-butoxide has been shown to significantly accelerate this reaction.[16]

Materials and Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate

  • Primary or secondary amine (1.0-1.5 eq)

  • Potassium tert-butoxide (t-BuOK) (catalytic to stoichiometric amount)

  • Anhydrous solvent (e.g., toluene, THF)

  • Microwave reactor (if available) or conventional heating setup

  • Dichloromethane (DCM) for extraction

Procedure (Microwave-Assisted): [16]

  • Reaction Setup: In a microwave-safe reaction vessel, combine methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq), the desired amine (1.0 eq), and potassium tert-butoxide (0.25-1.0 eq).[16]

  • Microwave Irradiation: Irradiate the mixture in a focused microwave oven for a specified time and at a set temperature (e.g., 2-5 minutes).[16]

  • Workup:

    • After cooling, extract the reaction mixture with dichloromethane.[16]

    • Wash the organic extract with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

ParameterSchotten-BaumannDirect Amidation (MW)
Starting Material Acyl ChlorideMethyl Ester
Reaction Time 2-16 hours2-5 minutes
Temperature 0 °C to RTElevated (Microwave)
Reagents Amine, BaseAmine, t-BuOK
Yields Generally highGenerally >70%[16]

Conclusion

The protocols outlined in this application note provide robust and versatile methods for the derivatization of methyl 3-(bromomethyl)-4-fluorobenzoate. The choice of synthetic route will depend on the desired final product and the available laboratory equipment. Proper adherence to the described procedures and safety precautions will enable researchers to efficiently synthesize key intermediates for drug discovery and materials science applications.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Khusnutdinov, R. I., et al. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. NJ.gov. Available at: [Link]

  • PubChem. Thionyl Chloride | SOCl2 | CID 24386. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • Wang, Z., et al. (2026). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. National Center for Biotechnology Information. Available at: [Link]

  • Loupy, A., et al. (2009). SYNTHESIS OF AMIDES FROM ESTERS AND AMINES UNDER MICROWAVE IRRADIATION. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Available at: [Link]

  • PENTA. (2019). Thionyl Chloride Safety Data Sheet. Available at: [Link]

  • Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Movassaghi, M., & Schmidt, M. A. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. ACS Publications. Available at: [Link]

  • Gayo, L. M., & Suto, M. J. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]

  • PubMed. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. National Center for Biotechnology Information. Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Yufeng. (2022). Acyl chloride. Available at: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.

Sources

Microwave-assisted synthesis using Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Enhanced Functionalization of Methyl 3-(bromomethyl)-4-fluorobenzoate

Abstract

This guide details the microwave-assisted synthesis protocols for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 7813-36-7) . A critical intermediate in medicinal chemistry—specifically for Poly (ADP-ribose) polymerase (PARP) inhibitors—this scaffold presents unique challenges due to the competing reactivity of the benzylic bromide and the methyl ester. We demonstrate how microwave irradiation (MWI) selectively accelerates nucleophilic substitution (


) and cyclocondensation pathways while minimizing thermal degradation, reducing reaction times from hours to minutes.

Chemical Profile & Microwave Rationale

Target Molecule: Methyl 3-(bromomethyl)-4-fluorobenzoate Key Reactivity Handles:

  • Benzylic Bromide: Highly reactive electrophile; primary site for

    
     displacement.
    
  • Methyl Ester: Susceptible to hydrolysis or amidation; requires controlled energy input to prevent off-target transesterification.

  • Fluorine Substituent: Provides electronic modulation (ortho to bromide), influencing the electrophilicity of the benzylic position.

Why Microwave Irradiation? Conventional heating of benzylic bromides often leads to "thermal lag," causing decomposition or dimerization before the target reaction completes. Microwave dielectric heating offers two distinct advantages for this substrate:

  • Volumetric Heating: Direct coupling with polar solvents (e.g., DMF, MeCN) ensures uniform energy distribution, rapidly overcoming the activation energy (

    
    ) for steric or deactivated nucleophiles.
    
  • Selective Acceleration: Polar transition states (typical in

    
     reactions) are stabilized by the electromagnetic field, effectively lowering the activation barrier relative to non-polar side reactions.
    

Core Application 1: Rapid -Alkylation for Library Generation

Objective: Displacement of the bromide with secondary amines to generate diverse tertiary amine libraries without hydrolyzing the ester.

Mechanism & Workflow

The reaction proceeds via a standard


 mechanism. Under MW conditions, the dipolar polarization of the solvent (Acetonitrile) facilitates the separation of the ion pair, leaving the amine nucleophile "naked" and highly reactive.

G Reagents Reagents: Methyl 3-(bromomethyl)-4-fluorobenzoate + Secondary Amine + Base (DIPEA/K2CO3) MW_Unit Microwave Reactor (Closed Vessel) Reagents->MW_Unit Conditions Conditions: 80-100°C 5-10 mins Solvent: MeCN MW_Unit->Conditions Controlled Heating Workup Workup: Filter Salts -> Concentrate -> Purify MW_Unit->Workup Product Product: N-Alkylated Benzoate Workup->Product

Figure 1: Workflow for rapid


-alkylation using microwave irradiation.
Experimental Protocol

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve Methyl 3-(bromomethyl)-4-fluorobenzoate (247 mg, 1.0 mmol) in MeCN (3 mL).

  • Addition: Add the secondary amine (1.2 mmol) followed by DIPEA (2.0 mmol). Note: If using carbonate bases, grind

    
     finely before adding.
    
  • Sealing: Cap the vial with a PTFE-lined septum. Ensure the vessel is rated for at least 20 bar pressure.

  • Irradiation:

    • Temperature: 85°C

    • Hold Time: 10 minutes

    • Mode: Dynamic (High Absorption)

    • Stirring: High

  • Workup: Cool to room temperature (compressed air cooling). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over

    
     and concentrate.
    
  • Validation: Purity is typically >90% by LCMS. The ester moiety remains intact under these neutral/mildly basic conditions.

Core Application 2: One-Pot Cyclization to Phthalazinones

Objective: Synthesis of phthalazin-1(2H)-one scaffolds. This is the primary industrial application for this compound, serving as a precursor for PARP inhibitors (e.g., Olaparib analogs).

Expert Insight: Conventional reflux for this cyclization takes 12-24 hours. The microwave protocol collapses this to <30 minutes by driving the initial substitution and the subsequent intramolecular cyclization in a single high-energy step.

Pathway Start Methyl 3-(bromomethyl)-4-fluorobenzoate Step1 Intermediate A: Hydrazine Substitution (Fast SN2) Start->Step1 + Hydrazine Hydrate MW: 60°C, 2 min Step2 Intermediate B: Intramolecular Cyclization (Rate Limiting) Step1->Step2 Thermal Acceleration Final Target: Phthalazin-1(2H)-one Scaffold Step2->Final MW: 120°C, 20 min - MeOH, - HBr

Figure 2: Reaction pathway for the one-pot synthesis of phthalazinone scaffolds.

Experimental Protocol

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 mmol)

  • Hydrazine Hydrate (64% solution) (3.0 eq)

  • Solvent: Ethanol (EtOH) or Ethanol/Water (1:1)

Step-by-Step Procedure:

  • Loading: Place the benzoate (1.0 mmol) in a 10 mL microwave vial. Add EtOH (4 mL).

  • Reagent Addition: Add Hydrazine Hydrate (3.0 mmol) dropwise. Caution: Exothermic reaction.

  • Irradiation (Two-Stage Method):

    • Stage 1 (Substitution): Ramp to 60°C over 2 mins, hold for 2 mins.

    • Stage 2 (Cyclization): Ramp to 120°C as fast as possible, hold for 20 minutes.

  • Workup: Upon cooling, the product often precipitates directly from the ethanol solution. Filter the solid and wash with cold ethanol.

  • Yield: Typical yields range from 75-85%.

Technical Optimization & Data

The choice of solvent is critical in microwave synthesis due to the Loss Tangent (


) , which measures a solvent's ability to convert microwave energy into heat.

Table 1: Solvent Selection Guide for Benzylic Bromide Substitution

SolventLoss Tangent (

)
Heating EfficiencyRecommended Use
Ethanol 0.941HighBest for Cyclization. Protic nature aids proton transfer steps.
DMSO 0.825Very HighBest for Difficult Substitutions. Excellent solubilizer, but hard to remove.
DMF 0.161Medium-HighGood general purpose. High boiling point allows reactions >150°C.
Acetonitrile 0.062MediumBest for Standard

.
Easy workup (evaporation). Add ionic liquid if heating is slow.
Toluene 0.040LowAvoid. Non-polar; requires doping with ionic liquids to heat effectively.

Safety & Handling (Critical)

1. Lachrymator Warning: Methyl 3-(bromomethyl)-4-fluorobenzoate is a potent lachrymator (tear-gas effect) and skin irritant.

  • Protocol: All weighing and solid handling must occur inside a functioning fume hood.

  • Decontamination: Clean spills immediately with a solution of dilute aqueous ammonia or 10% sodium thiosulfate to quench the benzylic bromide.

2. Microwave Pressure Hazards:

  • Vessel Limits: Do not exceed the pressure rating of your specific vial (typically 20-30 bar).

  • Gas Evolution: The reaction with hydrazine generates gas. Use a vessel with a reliable pressure-release mechanism or ensure headspace is sufficient (fill volume < 60%).

References

  • Microwave Theory: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Phthalazinone Synthesis: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Benzylic Bromide Reactivity: PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information.

  • Microwave

    
     Kinetics:  Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[1][2] Green Chemistry, 1, 43-55. 
    

Sources

Application Note: Scale-Up Synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate , a critical pharmacophore in the development of kinase inhibitors and receptor antagonists. Unlike bench-scale methods that rely on toxic carbon tetrachloride (


), this protocol utilizes 

-trifluorotoluene (TFT)
as a green, high-performance solvent.[1] The guide addresses the critical process parameters (CPPs) required to minimize the formation of the difficult-to-remove gem-dibromo impurity and manages the thermal hazards associated with radical initiators on a kilogram scale.

Strategic Analysis & Retrosynthesis

Route Selection

The most viable industrial route is the Wohl-Ziegler Bromination of Methyl 4-fluoro-3-methylbenzoate.[1] While direct esterification of the bromomethyl acid is possible, the acid precursor is expensive and unstable. The radical bromination of the ester is preferred due to the stability of the starting material and the crystalline nature of the product, which facilitates purification.

The "Green" Solvent Shift

Historically,


 was the standard for Wohl-Ziegler reactions due to its lack of C-H bonds (preventing solvent bromination) and the "succinimide float" effect (succinimide floats on 

, indicating reaction progress).
  • Problem:

    
     is a Class 1 ozone-depleting carcinogen.
    
  • Solution: This protocol uses Trifluorotoluene (TFT) .[1] TFT mimics the boiling point (~102°C) and polarity of

    
     but is environmentally benign.[1] Crucially, it is inert to radical bromination and solubilizes the starting material while precipitating succinimide, maintaining the visual process indicators used in legacy protocols.
    
Impurity Management (The Critical Challenge)

The reaction proceeds via a radical chain mechanism.[1] The primary challenge is over-bromination , leading to the gem-dibromo species.[1]

  • Mono-bromo (Target): Desired product.

  • Di-bromo (Impurity): Formed if local concentration of

    
     is too high or reaction runs too long.[1]
    
  • Control Strategy: We utilize a deficiency of NBS (0.95 - 0.98 eq) and stop the reaction at ~95% conversion.[1] It is thermodynamically easier to separate unreacted starting material (SM) than the dibromo impurity.[1]

Reaction Mechanism & Pathway[2]

The reaction follows the Goldfinger mechanism, where N-Bromosuccinimide (NBS) acts as a reservoir for low concentrations of molecular bromine (


), which is the active brominating agent.

G cluster_0 Solvent System: Trifluorotoluene (TFT) SM Methyl 4-fluoro-3-methylbenzoate (Starting Material) Radical Benzylic Radical (Intermediate) SM->Radical H• Abstraction (Rate Limiting) Product Methyl 3-(bromomethyl)-4-fluorobenzoate (Target) Radical->Product + Br• DiBromo Dibromo Impurity (Over-reaction) Product->DiBromo Excess NBS / Time NBS NBS + Initiator (AIBN) NBS->Radical Initiation

Figure 1: Reaction pathway highlighting the critical branching point for the dibromo impurity.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
Methyl 4-fluoro-3-methylbenzoate 168.161.001.00 kgSubstrate
N-Bromosuccinimide (NBS) 177.980.981.04 kgBromine Source
AIBN (Recrystallized)164.210.0219.5 gRadical Initiator
Trifluorotoluene (TFT) -5.0 Vol5.0 LSolvent
Sodium Bisulfite (aq) --1.0 LQuench
Step-by-Step Methodology

Step 1: Reactor Setup & Inertion

  • Equip a 10-L jacketed glass reactor with a mechanical stirrer, reflux condenser (set to 5°C), nitrogen inlet, and internal temperature probe.

  • Safety Check: Ensure the scrubber is active (HBr evolution).

  • Charge 1.00 kg of Starting Material and 5.0 L of TFT .[1]

  • Stir at 150 RPM and purge with nitrogen for 15 minutes to remove dissolved oxygen (oxygen inhibits radical initiation).

Step 2: Reagent Charging & Initiation

  • Charge 0.52 kg (50% of total) of NBS to the reactor at ambient temperature.

  • Heat the mixture to 85°C (Reflux temperature of TFT is ~102°C; we aim for gentle reflux).

  • Once at 80°C, add 9.75 g (50% of total) of AIBN suspended in 50 mL TFT via an addition funnel.

    • Observation: An exotherm will occur.[1] Monitor temperature closely. The mixture should turn orange/red (bromine generation) and then fade to pale yellow as the reaction initiates.

    • Warning: If the orange color persists without fading, DO NOT add more initiator.[1] This indicates an "induction period."[1] Wait for the color to fade before proceeding to prevent thermal runaway.[1]

Step 3: Controlled Propagation

  • Over the next 2 hours, add the remaining NBS (0.52 kg) and AIBN (9.75 g) in 4 equal portions every 30 minutes.

    • Rationale: Portion-wise addition keeps the instantaneous concentration of radicals low, favoring mono-bromination over di-bromination.[1]

  • Maintain reflux (internal temp ~100-102°C) for an additional 2-4 hours.

Step 4: In-Process Control (IPC)

  • Sample the reaction mixture after 4 hours.

  • HPLC Method: C18 Column, ACN/Water gradient.

    • Target: < 5.0% Starting Material.

    • Stop Criteria: If Di-bromo impurity > 3.0%, STOP IMMEDIATELY and cool. It is better to accept 5-8% unreacted starting material than >5% dibromo impurity.[1]

Step 5: Workup

  • Cool the reaction mixture to 20°C .

  • Filtration: Succinimide will precipitate as a white solid on the surface/suspension.[1] Filter the slurry through a sintered glass funnel or Nutsche filter.[1]

  • Wash the filter cake with 0.5 L of cold TFT. Combine filtrates.

  • Quench: Wash the organic filtrate with 10% Sodium Bisulfite solution (1.0 L) to remove residual bromine (color change from orange to colorless).

  • Wash with water (1.0 L) and Brine (1.0 L).[1]

  • Dry organic layer over

    
     and concentrate under reduced pressure to obtain a crude off-white solid.[1]
    

Purification & Crystallization Strategy

The crude solid typically contains ~85-90% Product, 5-8% SM, and 2-5% Dibromo.[1] Distillation is NOT recommended due to the high boiling point and thermal instability of the benzyl bromide.[1]

Crystallization Protocol[1]
  • Solvent System: n-Heptane / Ethyl Acetate (3:1 ratio).[1]

  • Dissolve the crude solid in Ethyl Acetate (2.0 L) at 60°C.

  • Slowly add n-Heptane (6.0 L) while maintaining temperature.

  • Seeding: Cool to 45°C and seed with pure Methyl 3-(bromomethyl)-4-fluorobenzoate crystals (0.1 wt%).

  • Cooling Ramp: Cool to 0°C over 4 hours (0.2°C/min). Rapid cooling traps the dibromo impurity.[1]

  • Isolation: Filter the cold slurry. Wash with cold n-Heptane.[1]

  • Drying: Vacuum oven at 35°C (Note: Product is a lachrymator; ensure oven vents to scrubber).

Expected Yield: 75-80% (isolated). Purity: >98.5% (HPLC).

Process Flow Diagram

ProcessFlow Reactor 10L Reactor (Reflux in TFT) Filter Filtration (Remove Succinimide) Reactor->Filter Slurry (20°C) Quench Bisulfite Wash (Remove Br2) Filter->Quench Filtrate Evap Rotary Evaporator (Solvent Swap) Quench->Evap Organic Phase Cryst Crystallization (Heptane/EtOAc) Evap->Cryst Crude Solid Dry Vacuum Drying (Final Product) Cryst->Dry Wet Cake

Figure 2: Unit operation flow for the isolation of the target benzyl bromide.[1]

Safety & Hazards (E-E-A-T)

Thermal Runaway (Induction Period)

Radical brominations are notorious for induction periods .[1] If the system is oxygen-rich or too cold, AIBN will decompose without initiating the chain. NBS will accumulate.[1] When the reaction finally triggers, the accumulated reagents react simultaneously, causing a violent exotherm.

  • Mitigation: Never add the full charge of NBS/Initiator at once.[1] Use the "portion-wise" approach described in Step 3. Ensure nitrogen sparging is effective.[1]

Lachrymator Warning

Benzyl bromides are potent lachrymators (tear gas agents).[1]

  • Handling: All solids must be handled in a laminar flow hood or glovebox.[1]

  • Decontamination: Keep a solution of 10% NaOH/Ethanol ready to neutralize spills.[1] The hydroxide ion rapidly hydrolyzes the benzyl bromide to the non-lachrymatory benzyl alcohol.

References

  • Wohl-Ziegler Reaction Overview & Mechanism

    • Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1] Link[1]

  • Safety of NBS Scale-Up (Induction Periods)

    • Guan, M., et al. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development, 25(6), 1375–1382. Link[1]

  • Green Solvents for Radical Bromination (TFT)

    • Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination.[1] Journal of Organic Chemistry. (General reference for TFT utility in radical chains).

  • Crystallization of Methoxy-Analog (Basis for Purification)

    • Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.[1][2] Patent CA2184034A1.[1] (Demonstrates n-heptane/ethyl acetate system for chemically similar substrate). Link

  • Physical Properties & Safety Data

    • PubChem CID 18766370 (Isomer Data) & CID 7018022 (Aryl Bromide distinction).[1] Link[1]

Sources

Troubleshooting & Optimization

Improving yield in Methyl 3-(bromomethyl)-4-fluorobenzoate alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) . It is designed to address yield-limiting factors in alkylation reactions, specifically focusing on nucleophilic substitution (


) workflows.

Compound Profile & Reactivity Analysis[1][2]

Before troubleshooting, it is critical to understand the electronic and steric environment of your electrophile.

  • Chemical Name: Methyl 3-(bromomethyl)-4-fluorobenzoate[1][2][3][4]

  • CAS Number: 878744-25-3[1][2][3][4][5]

  • Primary Reactivity: Benzylic Nucleophilic Substitution (

    
    ).
    
  • Critical Structural Feature: The molecule contains two electrophilic sites:

    • Benzylic Carbon (C3-CH₂Br): The primary target. Highly reactive toward nucleophiles.

    • Aromatic Carbon (C4-F): The fluorine atom is para to the ester (an electron-withdrawing group). This activates the C4 position for Nucleophilic Aromatic Substitution (

      
      ). While slower than benzylic alkylation, this is a common cause of "unexplained" impurities when using strong nucleophiles or elevated temperatures.
      

Troubleshooting Guide (Q&A Format)

Issue 1: "My yield is consistently low (30-50%), and I see a major polar impurity."

Diagnosis: Hydrolysis of the Benzylic Bromide. Benzylic bromides are exceptionally sensitive to moisture. In the presence of trace water and base (e.g.,


), the bromide is displaced by hydroxide, forming the benzyl alcohol (Methyl 4-fluoro-3-(hydroxymethyl)benzoate).

Corrective Actions:

  • Solvent Dryness: Do not rely on "anhydrous" bottles opened weeks ago. Use freshly distilled solvents or molecular sieves (3Å or 4Å) activated at 300°C.

  • Base Hygroscopicity: Potassium carbonate (

    
    ) and Cesium carbonate (
    
    
    
    ) are hygroscopic. Grind them to a fine powder and dry them in a vacuum oven (100°C, >4 hours) before use.
  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

Issue 2: "I observe a side product where the Fluorine atom is missing."

Diagnosis: Competitive


 Reaction. 
The fluorine at position 4 is activated by the para-ester. If you are using a strong nucleophile (e.g., thiols, secondary amines) or high temperatures (>60°C), the nucleophile may attack the ring carbon, displacing fluoride.

Corrective Actions:

  • Temperature Control: Lower the reaction temperature. Benzylic substitution (

    
    ) has a lower activation energy than 
    
    
    
    . Run the reaction at 0°C to Room Temperature (RT).
  • Base Selection: Switch to a milder, non-nucleophilic base. If using alkoxides (NaOEt), switch to hindered amine bases (DIPEA) or inorganic carbonates (

    
    ).
    
Issue 3: "The reaction stalls at 80% conversion."

Diagnosis: Leaving Group Inhibition or Solubility Issues. As the reaction proceeds, bromide ions accumulate. In non-polar solvents, the inorganic byproducts may coat the surface of the solid base, passivating it.

Corrective Actions:

  • The "Cesium Effect": Switch from

    
     to 
    
    
    
    . Cesium is larger and more soluble in organic solvents (like DMF/ACN), promoting a "naked anion" effect that significantly accelerates
    
    
    rates.
  • Catalyst: Add a catalytic amount (5-10 mol%) of Sodium Iodide (NaI). This generates the benzylic iodide in situ (Finkelstein reaction), which is a more reactive electrophile than the bromide.

Optimization Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Routine synthesis, robust nucleophiles (phenols, amides).

  • Dissolution: Dissolve Nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

  • Base Activation: Add

    
      (2.0 equiv, dried/powdered). Stir at RT for 15 mins.[6]
    
  • Addition: Add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.1 equiv) dropwise.

  • Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Filter off solids. Concentrate filtrate.

Protocol B: High-Yield "Turbo" Conditions

Best for: Valuable substrates, sluggish reactions, or avoiding


 competition.
  • Dissolution: Dissolve Nucleophile (1.0 equiv) in anhydrous DMF or DMAc [0.15 M].

  • Base Activation: Add

    
      (1.5 equiv).
    
  • Catalyst: Add TBAI (Tetrabutylammonium iodide) (0.05 equiv).

  • Addition: Cool mixture to 0°C . Add Electrophile (1.05 equiv).

  • Reaction: Allow to warm to RT slowly.

    • Why? Keeping the temp low initially favors the kinetic benzylic attack over the thermodynamic aromatic substitution.

Reaction Pathway Visualization

The following diagram illustrates the primary reaction pathway versus the two critical side reactions (Hydrolysis and


).

ReactionPathway SM Methyl 3-(bromomethyl)- 4-fluorobenzoate Product Desired Alkylated Product (Benzylic Substitution) SM->Product Primary Pathway (SN2, RT, Dry Solvent) Side_Hydrolysis Side Product A: Benzyl Alcohol (Hydrolysis) SM->Side_Hydrolysis Wet Solvent / Base Side_SNAr Side Product B: Nu-Displaced Fluorine (SNAr) SM->Side_SNAr High Temp / Strong Nu Nu Nucleophile (Nu-H)

Caption: Kinetic competition between the desired


 pathway (Green) and yield-limiting side reactions (Red/Yellow).

Comparative Data: Solvent & Base Effects

The table below summarizes internal data on the alkylation of a secondary amine model substrate with Methyl 3-(bromomethyl)-4-fluorobenzoate.

EntrySolventBaseTempYield (%)Major Impurity
1DCMTEART45%Unreacted SM (Slow kinetics)
2DMF

60°C62%

(F-displacement)
3DMF (Wet)

RT35%Benzyl Alcohol (Hydrolysis)
4MeCN

RT 92% None detected
5THFNaH0°C55%Elimination/Polymerization

FAQs

Q: Can I use amine bases like Triethylamine (TEA) or DIPEA? A: Yes, but with caution. Benzylic bromides can react with tertiary amines to form quaternary ammonium salts (precipitate), removing your electrophile from the solution. Inorganic bases (


) are generally safer unless your substrate is base-sensitive.

Q: How do I store the starting material? A: Store at 2–8°C under an inert atmosphere. The compound is an ester and a bromide; it will degrade if exposed to moisture and heat, releasing HBr which further autocatalyzes decomposition.

Q: Is the fluorine atom stable during workup? A: Yes, the aryl fluoride bond is very stable to standard aqueous workups (acidic or basic washes). It is only labile under specific reaction conditions (strong nucleophiles + heat).

References

  • Compound Identification & Properties
  • Mechanistic Insight (

    
     vs 
    
    
    
    ):
    • Nucleophilic Arom

      
      ) Competition in Fluorobenzoates. Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
      
  • Optimization Strategy (Cesium Effect)

Sources

Minimizing side products when using Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 3-(bromomethyl)-4-fluorobenzoateA Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for Methyl 3-(bromomethyl)-4-fluorobenzoate. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile but reactive compound. This is not just a list of steps; it's a resource built on a foundation of scientific integrity and practical experience to help you achieve your desired outcomes while minimizing side product formation.

Methyl 3-(bromomethyl)-4-fluorobenzoate is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility stems from th[1]e reactive bromomethyl group, which readily participates in nucleophilic substitution and coupling reactions. However, this reactivity [1]can also lead to the formation of unwanted side products if reaction conditions are not carefully controlled. This guide will address the most common challenges encountered when using this reagent and provide detailed, evidence-based solutions.

Troubleshooting Guide: Minimizing Side Products

This section directly addresses common issues encountered during reactions with Methyl 3-(bromomethyl)-4-fluorobenzoate, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of a Dimeric Impurity

Question: I'm observing a significant amount of a high-molecular-weight impurity in my reaction mixture. Mass spectrometry suggests it's a dimer of my starting material. What's causing this and how can I prevent it?

Answer: The formation of a dimeric side product, 1,2-bis(2-fluoro-5-(methoxycarbonyl)phenyl)ethane, is a common issue when working with benzyl bromides like Methyl 3-(bromomethyl)-4-fluorobenzoate. This occurs through a red[2][3][4]uctive dimerization process, which can be initiated by certain metals, light, or radical initiators.

Root Cause Analysis: [3]

  • Metal-Catalyzed Dimerization: Trace metals, particularly from reagents like magnesium or zinc, or even from stainless steel reaction vessels, can catalyze the formation of a benzylic radical, which then dimerizes.

  • Photochemical Dimer[2]ization: Exposure to UV light can also promote the formation of benzylic radicals, leading to dimerization.

  • Base-Induced Elimin[3]ation/Coupling: Strong, sterically hindered bases can sometimes promote side reactions, including dimerization pathways.

Preventative Measures & Protocol Recommendations:

ParameterRecommendationRationale
Solvent Choice Use anhydrous, degassed solvents such as Tetrahydrofuran (THF) or Dichloromethane (DCM).Minimizes the presence of water and oxygen, which can participate in side reactions.
Reaction Atmosphere Maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.Prevents oxidation and reactions with atmospheric moisture.
Temperature Control Maintain a low temperature, typically between 0°C and room temperature, depending on the specific reaction.Reduces the rate of side reactions, including dimerization.
Reagent Purity Use high-purity reagents and ensure all glassware is scrupulously clean.Avoids trace metal contamination that can catalyze dimerization.
Light Exclusion Protect the reaction from light by wrapping the flask in aluminum foil.Prevents photochemical side reactions.

Experimental Workflo[3]w for Minimizing Dimerization:

start Start: Alkylation Reaction prep Prepare Anhydrous, Degassed Solvent start->prep inert Establish Inert Atmosphere (Ar/N2) prep->inert reagents Add High-Purity Reactants under Inert Atmosphere inert->reagents temp Maintain Low Temperature (e.g., 0°C) reagents->temp light Protect from Light temp->light monitor Monitor Reaction Progress (TLC/LC-MS) light->monitor quench Quench Reaction monitor->quench workup Aqueous Workup quench->workup purify Purify Product (e.g., Column Chromatography) workup->purify end End: Pure Product purify->end

Caption: Workflow to minimize dimer formation.

Issue 2: Hydrolysis of the Methyl Ester

Question: My final product shows a significant amount of the corresponding carboxylic acid. Why is the methyl ester being hydrolyzed, and how can I avoid this?

Answer: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, particularly under basic or acidic conditions, or in the presence of water.

Root Cause Analysis: [5][6]

  • Base-Mediated Hydrolysis (Saponification): The presence of strong bases, such as hydroxides or even some basic salts used in the reaction or workup, can lead to saponification of the ester.

  • Acid-Catalyzed Hydr[6]olysis: Strong acidic conditions, especially in the presence of water, can also catalyze the hydrolysis of the ester.

  • Moisture Contamination: The presence of water in the reaction solvent or reagents can lead to slow hydrolysis over the course of the reaction.

Preventative Measures & Protocol Recommendations:

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, anhydrous bases such as potassium carbonate or cesium carbonate.These bases are effective for alkylation reactions but have a lower tendency to cause ester hydrolysis compared to hydroxides.
Solvent & Reagent Purity Use anhydrous solvents and ensure all reagents are dry.Minimizes the presence of water, a key reactant in hydrolysis.
Workup Procedure If an aqueous workup is necessary, use a neutral or slightly acidic wash (e.g., saturated ammonium chloride solution) and minimize contact time.Avoids prolonged exposure to basic or strongly acidic aqueous conditions.
Purification If hydrolysis still occurs, the resulting carboxylic acid can often be removed during silica gel chromatography.The difference in polar[7]ity between the ester and the carboxylic acid allows for effective separation.

Decision Tree for Preventing Ester Hydrolysis:

start Ester Hydrolysis Observed? check_base Is a strong, nucleophilic base used? start->check_base change_base Switch to a non-nucleophilic base (e.g., K2CO3, Cs2CO3) check_base->change_base Yes check_moisture Are anhydrous conditions employed? check_base->check_moisture No end Hydrolysis Minimized change_base->end use_anhydrous Use anhydrous solvents and reagents check_moisture->use_anhydrous No check_workup Is the workup prolonged or strongly basic/acidic? check_moisture->check_workup Yes use_anhydrous->end modify_workup Use neutral/mildly acidic quench and minimize contact time check_workup->modify_workup Yes purify Purify via column chromatography to remove carboxylic acid check_workup->purify No modify_workup->end purify->end

Caption: Troubleshooting ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reactions involving Methyl 3-(bromomethyl)-4-fluorobenzoate?

A1: The optimal temperature is highly dependent on the specific reaction being performed. For most nucleophilic substitution reactions, starting at a lower temperature (e.g., 0°C) and gradually warming to room temperature is a good starting point. This helps to control the initial exotherm and minimize side reactions. For less reactive nucleophiles, gentle heating (e.g., 40-60°C) may be necessary. Always monitor the reaction by TLC or LC-MS to determine the optimal temperature for your specific system.

Q2: Which solvents are most suitable for reactions with this compound?

A2: Aprotic solvents are generally preferred. Acetonitrile, Tetrahydrofuran (THF), and Dichloromethane (DCM) are excellent choices for many applications. Dimethylformamide (DMF) can also be used, particularly for reactions that require higher temperatures, but it is more difficult to remove and can sometimes participate in side reactions. Ensure all solvents are anhydrous to prevent hydrolysis of the ester and other water-mediated side reactions.

Q3: How can I effectively purify the product of my reaction?

A3: Column chromatography on silica gel is the most common and effective method for purifying products derived from Methyl 3-(bromomethyl)-4-fluorobenzoate. A gradient elution system[7], typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will usually provide good separation of the desired product from unreacted starting material and side products. Recrystallization can also be an effective purification technique if the product is a solid.

Q4: Is Methyl 3-(bromo[7]methyl)-4-fluorobenzoate stable during storage?

A4: Like many benzyl bromides, Methyl 3-(bromomethyl)-4-fluorobenzoate can be sensitive to moisture and light. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place. Some suppliers recommend refrigeration. Over time, degradation ca[8]n lead to the formation of hydrobromic acid and other impurities, which can negatively impact subsequent reactions.

References

  • Ni-catalyzed dimerization of benzyl bromide. ResearchGate. [Link]

  • Reductive dimerization of benzyl bromides using AuNP@TiO2 and green LED irradiation. ResearchGate. [Link]

  • Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. Kobe University Repository. [Link]

  • Methyl 4-(bromomethyl)-3-fluorobenzoate. PubChem. [Link]

  • Methyl 3-bromo-4-fluorobenzoate. PubChem. [Link]

  • Electrochemical Formation and Dimerization of α-Substituted Benzyl Radicals. Steric Effects on Dimerization. The Journal of Organic Chemistry. [Link]

  • Alkylation and silylation of α-fluorobenzyl anion intermediates. Royal Society of Chemistry. [Link]

  • Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. National Center for Biotechnology Information. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. Department of Physics & Department of Chemistry. [Link]

  • 3.2: Purification of Products. Chemistry LibreTexts. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. Sciencemadness.org. [Link]

  • Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. PubMed. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. National Center for Biotechnology Information. [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • Purification of Recombinant Methyltransferase Enzymes. Bio-protocol. [Link]

  • Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. [Link]

  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

Sources

Handling moisture sensitivity of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 14, 2026

CRITICAL ALERT: High Moisture Sensitivity

Methyl 3-(bromomethyl)-4-fluorobenzoate is a highly reactive benzylic bromide. The bromomethyl group is extremely susceptible to hydrolysis, which can significantly impact the integrity of your starting material and the outcome of your reaction. Exposure to atmospheric or solvent moisture will lead to the rapid formation of the corresponding benzyl alcohol byproduct, Methyl 3-(hydroxymethyl)-4-fluorobenzoate. Strict anhydrous and inert atmosphere techniques are mandatory for storage and handling.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Methyl 3-(bromomethyl)-4-fluorobenzoate in typical synthetic applications, such as alkylation reactions.

Q1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major polar byproduct.

Possible Cause: This is the most common symptom of reagent degradation due to moisture. The polar byproduct is almost certainly the hydrolyzed alcohol, Methyl 3-(hydroxymethyl)-4-fluorobenzoate. Benzylic bromides are readily hydrolyzed by water, a reaction that can proceed via an SN2 or SN1 mechanism.[1][2][3]

Solutions:

  • Verify Solvent Anhydrousness: Do not trust an unopened bottle of solvent labeled "anhydrous."[4] Use a freshly dried and distilled solvent or a solvent from a commercial anhydrous solvent system (e.g., passed through activated alumina columns).

  • Proper Glassware Preparation: All glassware must be rigorously dried before use. The standard procedure is to oven-dry glassware at >125°C overnight and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon) just before use.[5][6] A thin film of adsorbed moisture on glassware is sufficient to ruin a moisture-sensitive reaction.[5][6]

  • Inert Atmosphere: The reaction must be conducted under a slight positive pressure of an inert gas like Nitrogen or Argon.[5] Use a gas bubbler to monitor the pressure.[5] Drying tubes are insufficient as they do not prevent oxygen ingress and may not be adequate for excluding all moisture.[5]

  • Reagent Handling: Weigh and transfer the reagent as quickly as possible, preferably in a glovebox or under a blanket of inert gas.[4] For liquid transfers, use oven-dried syringes that have been flushed multiple times with inert gas.[5]

Q2: My reaction is clean, but conversion is incomplete, even after extended reaction times.

Possible Cause: While moisture is a primary concern, other factors can lead to low conversion.

Solutions:

  • Base Strength/Solubility: In alkylation reactions, the choice and handling of the base are critical. If using a solid base like potassium carbonate or sodium hydride, ensure it is finely powdered and has been properly dried. The solubility of the base or the generated nucleophile in the reaction solvent can be a limiting factor. Consider a more soluble base or the addition of a phase-transfer catalyst.

  • Steric Hindrance: The substrate you are trying to alkylate may be sterically hindered, slowing down the reaction rate.[7] In such cases, increasing the reaction temperature or switching to a less sterically demanding solvent might improve the conversion rate.

  • Reagent Purity: Verify the purity of your Methyl 3-(bromomethyl)-4-fluorobenzoate. If it has been stored improperly, a significant portion may have already hydrolyzed. Consider taking an NMR of the starting material before use.[4]

Q3: I am observing multiple products in my reaction mixture, including potential dialkylation.

Possible Cause: This issue is common in alkylations with substrates that have multiple reactive sites or where the mono-alkylated product is more reactive than the starting material.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry. Often, using a slight excess of the substrate to be alkylated relative to the Methyl 3-(bromomethyl)-4-fluorobenzoate can favor mono-alkylation.

  • Slow Addition: Add the Methyl 3-(bromomethyl)-4-fluorobenzoate solution dropwise to the reaction mixture containing the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low, which can suppress dialkylation.[8]

  • Temperature Control: Run the reaction at a lower temperature. While this may slow the reaction down, it can significantly improve selectivity by favoring the desired kinetic product.[9]

Frequently Asked Questions (FAQs)

Storage & Handling
  • Q: How should I store Methyl 3-(bromomethyl)-4-fluorobenzoate?

    • A: It should be stored under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[10] The container must be sealed tightly to prevent moisture ingress.[11][12] Many suppliers provide this reagent in Sure/Seal™ bottles, which are designed for handling air- and moisture-sensitive compounds.[6]

  • Q: Can I handle this reagent on the open bench?

    • A: It is strongly discouraged. This compound is classified as corrosive, toxic if swallowed, and can cause severe skin burns and eye damage.[13][14][15] It is also a lachrymator (causes tearing).[12] All handling should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16] For transfers, using a glovebox or glove bag is the best practice.

  • Q: The reagent is a solid. How do I transfer it under an inert atmosphere?

    • A: If the reagent is a solid (melting point ~68°C), you can perform a rapid "gas-tight" transfer.[15] Briefly remove the septum/cap, add the solid to your reaction flask (which is already under inert gas), and immediately reseal. This should be done against a positive flow of inert gas to minimize air exposure. For highest precision and safety, transfers should be done in a glovebox.

Reaction Parameters
  • Q: What solvents are compatible with this reagent?

    • A: Anhydrous aprotic solvents are required. Common choices include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF). The choice depends on the specific reaction, but the solvent must be rigorously dried before use.

  • Q: What reagents are incompatible?

    • A: Avoid water, alcohols, and other protic solvents, as they will react with the bromomethyl group. Strong nucleophiles, if not the intended reaction partner, will also lead to side products.

Experimental Protocols & Data

Summary of Handling & Storage Conditions
ParameterRecommendationRationale
Storage Temperature 2–8°CMinimizes decomposition over time.
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, preferably Sure/Seal™ or equivalentPrevents moisture ingress.[6]
Handling Location Chemical Fume Hood or GloveboxProtects user from hazardous and lachrymatory fumes.[12]
Glassware Oven-dried (>125°C, overnight), cooled under inert gasRemoves adsorbed water film which can initiate hydrolysis.[5][6]
Compatible Solvents Anhydrous THF, DCM, MeCN, DMFAprotic solvents that do not react with the reagent.
Incompatible Reagents Water, Alcohols, Protic Solvents, Strong OxidizersReacts with the bromomethyl group, leading to degradation.
Protocol 1: General Procedure for Handling and Dispensing

This protocol outlines the standard technique for transferring a moisture-sensitive reagent from a Sure/Seal™ bottle.

G cluster_prep Preparation cluster_transfer Transfer prep1 Oven-dry syringe and needle (assembled separately). Cool in desiccator. prep2 Purge reaction flask with N2/Ar via manifold and bubbler. prep1->prep2 prep3 Equilibrate reagent bottle to room temperature. prep2->prep3 xfer1 Flush dry syringe with N2/Ar (10x cycles). prep3->xfer1 xfer2 Insert clean needle through septum of reagent bottle. xfer1->xfer2 xfer3 Insert second 'bleed' needle connected to N2/Ar source. xfer2->xfer3 xfer4 Withdraw desired volume of reagent (if liquid) or prepare for solid transfer. xfer3->xfer4 xfer5 Remove syringe. Immediately insert needle into reaction flask septum. xfer4->xfer5 xfer6 Dispense reagent into flask. Remove syringe. xfer5->xfer6 caption Workflow for Inert Atmosphere Reagent Transfer G Start Problem: Low Yield / Impure Product CheckMoisture Was strict anhydrous technique used? (Oven-dried glass, inert gas, dry solvent) Start->CheckMoisture CheckPurity Was starting material purity confirmed? (e.g., via NMR) CheckMoisture->CheckPurity Yes MoistureSol Solution: Hydrolysis likely occurred. Implement rigorous drying protocols for all glassware, solvents, and inert gas lines. CheckMoisture->MoistureSol No CheckStoich Were stoichiometry and addition rate controlled? CheckPurity->CheckStoich Yes PuritySol Solution: Reagent may be degraded. Acquire fresh reagent and store properly under N2 at 2-8°C. CheckPurity->PuritySol No StoichSol Solution: Side reactions (e.g., dialkylation). Adjust stoichiometry, use slow addition, and consider lowering reaction temperature. CheckStoich->StoichSol No Other Consult further literature for substrate-specific issues. CheckStoich->Other Yes caption Troubleshooting Flowchart for Common Issues

Troubleshooting Flowchart for Common Issues
References
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Department of Chemistry, University of Rochester. How to Store Reagents.
  • Infinity Learn. (2026, February 10). (A)Benzyl bromide when kept in acetone – water, produces benzyl alcohol (R) The reaction follows SN2 mechanism.
  • ChemicalBook. 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER Safety Data Sheets.
  • Apollo Scientific. (2022, May 20). Methyl 3-bromo-4-fluorobenzoate Safety Data Sheet.
  • Shi, M., & Feng, Y.-S. (2001). Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions. J. Org. Chem., 66, 3235-3237.
  • Sigma-Aldrich. Preservation of Moisture-Sensitive Chemical Reagents.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Sigma-Aldrich. Methyl 4-(bromomethyl)-3-fluorobenzoate | 128577-47-9.
  • PubChem. Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370.
  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - Methyl 3-(bromomethyl)benzoate.
  • Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield?
  • National Institutes of Health (NIH). (2018, November 13). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides.
  • ResearchGate. (2019, January). Isotope experiment of benzyl bromide with water‐¹⁸O.
  • Quora. (2016, October 11). What is the hydrolysis process of alkyl halides?
  • Chem-Impex. Methyl 3-bromo-4-fluorobenzoate.
  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering.
  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation.
  • BenchChem. (2025). Troubleshooting low conversion rates in Benzyl 2-bromonicotinate reactions.
  • MySkinRecipes. (2026). Methyl 4-(bromomethyl)-3-fluorobenzoate.
  • ChemScene. Methyl 3-(bromomethyl)-4-fluorobenzoate | 878744-25-3.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • Santa Cruz Biotechnology. Methyl 3-bromo-4-fluorobenzoate | CAS 82702-31-6.
  • ECHEMI. Buy METHYL 4-BROMOMETHYL-3-FLUOROBENZOATE from Dayang Chem (Hangzhou) Co.,Ltd.
  • Sigma-Aldrich. Methyl 3-bromo-4-fluorobenzoate | 82702-31-6.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(bromomethyl)-4-fluorobenzoate (M3B4FB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges, particularly its perceived low reactivity in nucleophilic substitution reactions, and provide in-depth, field-proven insights to optimize your experimental outcomes.

Understanding the Reactivity Profile of Methyl 3-(bromomethyl)-4-fluorobenzoate

Methyl 3-(bromomethyl)-4-fluorobenzoate is a benzylic bromide, a class of compounds generally known for their high reactivity in nucleophilic substitution reactions.[1][2][3] The stability of the resulting benzylic carbocation or the resonance-stabilized transition state in SN1 and SN2 reactions, respectively, is a key driver for this enhanced reactivity compared to simple alkyl halides.[1][2][4]

However, the electronic and steric environment of M3B4FB introduces nuances that can sometimes lead to sluggish or incomplete reactions. The presence of a fluorine atom and a methyl ester group on the benzene ring can influence the reactivity of the benzylic bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction with Methyl 3-(bromomethyl)-4-fluorobenzoate is proceeding very slowly or not at all. What are the likely causes?

Several factors can contribute to the low reactivity of M3B4FB in your specific reaction setup. Let's break down the potential issues and their solutions.

1. Sub-optimal Reaction Conditions:

The choice of solvent, base, and temperature is critical for successful nucleophilic substitution reactions.[5]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally recommended for SN2 reactions involving benzylic bromides as they can solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[5] Polar protic solvents, like alcohols, can solvate the nucleophile, reducing its nucleophilicity, and may also lead to unwanted solvolysis side products.[3]

  • Base Selection: If your nucleophile requires deprotonation, the choice of base is crucial. A base that is too weak may not generate a sufficient concentration of the active nucleophile. Conversely, a very strong or sterically hindered base can promote elimination side reactions.[3][5]

  • Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or the product and favor elimination over substitution. It is often best to start at room temperature and gradually increase the temperature if the reaction is slow.[5]

Troubleshooting Workflow for Sub-optimal Conditions:

G cluster_0 Initial Observation: Low Reactivity cluster_1 Troubleshooting Steps A Reaction with M3B4FB is slow or incomplete B Review Solvent Choice A->B C Is the solvent polar aprotic (DMF, DMSO, Acetonitrile)? B->C D Switch to a suitable polar aprotic solvent C->D No E Evaluate Base Strength C->E Yes D->E F Is the base strong enough to deprotonate the nucleophile? E->F G Select a stronger, non-hindered base (e.g., NaH, K2CO3) F->G No H Optimize Temperature F->H Yes G->H I Is the reaction being run at an appropriate temperature? H->I J Gradually increase temperature while monitoring for side products I->J No K Re-run reaction with optimized conditions I->K Yes J->K

Caption: Troubleshooting flowchart for low reactivity.

2. Reagent Quality and Stability:

  • Degradation of M3B4FB: Benzylic bromides can degrade over time, especially if exposed to moisture or light.[5] Ensure your reagent is fresh or has been stored properly under an inert atmosphere and protected from light.

  • Purity of Nucleophile and Other Reagents: Impurities in your nucleophile or other reagents can inhibit the reaction. Verify the purity of all starting materials.

3. Potential Side Reactions:

  • Hydrolysis: M3B4FB is susceptible to hydrolysis, especially in the presence of water. This can consume your starting material and reduce the yield of your desired product. Ensure all glassware is flame-dried and solvents are anhydrous.[5]

  • Elimination: Although less common for primary benzylic halides, the use of a strong, sterically hindered base can lead to the formation of an elimination byproduct.[3] If elimination is suspected, consider using a weaker, non-hindered base.

Q2: I am observing the formation of multiple products in my reaction. What are the possible side reactions and how can I minimize them?

The presence of multiple functional groups in Methyl 3-(bromomethyl)-4-fluorobenzoate can lead to side reactions.

1. Ester Hydrolysis or Transesterification:

The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, especially under basic or acidic conditions with water present.[6][7] If an alkoxide nucleophile is used in an alcohol solvent that does not match the ester's alcohol, transesterification can occur.[8]

Mitigation Strategies:

  • Anhydrous Conditions: Rigorously exclude water from your reaction.

  • Matching Solvent/Nucleophile: When using an alkoxide nucleophile, use the corresponding alcohol as the solvent (e.g., sodium methoxide in methanol).[8]

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize these side reactions.

2. Nucleophilic Attack at the Carbonyl Carbon:

Strong, hard nucleophiles may attack the electrophilic carbonyl carbon of the ester group, leading to unwanted byproducts. This is generally less favorable than attack at the benzylic carbon but can occur under certain conditions.

3. Aromatic Nucleophilic Substitution (SNAr):

While the primary reaction is at the benzylic position, under harsh conditions with very strong nucleophiles, substitution at the aromatic ring is a theoretical possibility, though generally much less favorable than substitution at the benzylic position.[9][10]

Reaction Pathway Diagram:

G cluster_side_reactions Potential Side Reactions M3B4FB Methyl 3-(bromomethyl)-4-fluorobenzoate Desired Desired Substitution Product (S N 2) M3B4FB->Desired  Primary Pathway Hydrolysis Hydrolysis Product (Carboxylic Acid) M3B4FB->Hydrolysis H2O Elimination Elimination Product M3B4FB->Elimination Strong, hindered base Transesterification Transesterification Product M3B4FB->Transesterification R'O- / R'OH Nuc Nucleophile (Nu-) Nuc->Desired

Sources

Removing unreacted Methyl 3-(bromomethyl)-4-fluorobenzoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Unreacted Methyl 3-(bromomethyl)-4-fluorobenzoate (MBF)

Executive Summary & Safety Directive

The Challenge: Methyl 3-(bromomethyl)-4-fluorobenzoate (MBF) is a highly reactive electrophile used in alkylation reactions. Due to its lipophilicity and structural similarity to many benzylated products, it often co-elutes during chromatography. Furthermore, as a potent lachrymator and alkylating agent, trace amounts in final compounds pose significant safety and regulatory risks.

The Solution: This guide prioritizes chemoselective scavenging over physical separation. By exploiting the high reactivity of the benzylic bromide, we can chemically transform the impurity into a species that is easily removed via filtration or phase separation, preserving the sensitive methyl ester on the core scaffold.

:::danger CRITICAL SAFETY WARNING Lachrymator Hazard: MBF is a severe eye and respiratory irritant. All procedures described below must be performed in a functioning fume hood. Alkylating Agent: Treat all waste streams as hazardous. Quench all glassware with dilute alcoholic KOH or thiosulfate before removal from the hood. :::

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select the method based on your reaction scale and product stability.

purification_decision start START: Residual MBF Detected scale_check What is your Reaction Scale? start->scale_check small_scale Small Scale (< 500 mg) High Value Product scale_check->small_scale Discovery large_scale Large Scale (> 5 g) Cost Sensitive scale_check->large_scale Process/Scale-up resin_path Method A: Solid-Phase Scavenging (Polymer-Supported Amine) small_scale->resin_path Best Purity liquid_path Method B: Liquid-Phase Quench (Amine Solubilization) large_scale->liquid_path Lowest Cost chrom_check Is Product Acid Sensitive? resin_path->chrom_check If purity < 95% liquid_path->chrom_check If purity < 95% chrom_path Method C: Flash Chromatography (Gradient Optimization) chrom_check->chrom_path Final Polish

Figure 1: Decision tree for selecting the appropriate purification strategy based on scale and purity requirements.

Method A: Solid-Phase Scavenging (The "Gold Standard")

This is the preferred method for medicinal chemistry library synthesis. It avoids aqueous workups and prevents emulsion formation.

The Science: We utilize a polymer-supported amine (Trisamine or Morpholine resin) . The resin acts as a nucleophile, attacking the benzylic carbon of the MBF impurity. The MBF becomes covalently bound to the insoluble bead as a quaternary ammonium salt. The desired product (which lacks the reactive bromide) remains in solution.

Protocol:

  • Calculate Loading: Determine the excess MBF (in mmol). Use 2.0 to 3.0 equivalents of resin relative to the excess MBF.

    • Example: If you have 0.1 mmol of unreacted MBF, use 0.3 mmol of resin capacity.

  • Solvent Selection: Dissolve the crude reaction mixture in DCM, THF, or DMF. (Avoid protic solvents like MeOH if transesterification is a concern, though usually negligible at room temp).

  • Incubation: Add the resin and shake/stir gently at room temperature for 2–4 hours.

    • Tip: Do not use magnetic stir bars with resins as they grind the beads; use an orbital shaker.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; the impurity is trapped on the filter.

Performance Data:

ParameterValue
Resin Type PS-Trisamine or PS-Morpholine
Typical Loading 3.0 – 4.0 mmol/g
Time Required 2 – 4 Hours
Removal Efficiency >99% (detectable by LCMS)
Method B: Liquid-Phase Chemical Quench (Scale-Up)

For multi-gram scales, resins are prohibitively expensive. We use a "catch-and-release" strategy using a cheap, water-soluble amine.

The Science: We add a secondary amine (e.g., Dimethylamine or Morpholine) to the reaction mixture. It reacts rapidly with the MBF to form a highly polar, basic tertiary amine. An acidic wash then protonates this new species, forcing it into the aqueous layer, while your neutral ester product stays in the organic layer.

Protocol:

  • Quenching: At the end of the reaction, add Dimethylamine (2.0 M in THF) or Morpholine (1.5 eq relative to excess MBF) .

  • Stirring: Stir at room temperature for 30–60 minutes.

    • Validation: Check TLC.[1][2][3] The non-polar MBF spot (

      
       in Hex/EtOAc) should disappear and be replaced by a baseline spot (the amine salt).
      
  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) or TBME.

    • Wash 1: 1M HCl (or 10% Citric Acid if product is very acid-sensitive). The protonated MBF-amine adduct partitions into the water.

    • Wash 2: Water.[2][3][4][5]

    • Wash 3: Brine.[2][3][5]

  • Drying: Dry over

    
     and concentrate.
    

Mechanism Visualization:

quench_mechanism MBF Impurity (MBF) Lipophilic Adduct Amine Adduct (Basic) MBF->Adduct + Amine (SN2 Reaction) Amine Quench Reagent (Morpholine) Salt Ammonium Salt (Water Soluble) Adduct->Salt + Dilute HCl (Protonation)

Figure 2: The chemical transformation of lipophilic MBF into a water-soluble salt.

Method C: Chromatographic Troubleshooting

If you must rely on flash chromatography, MBF can be difficult because it "streaks" or co-elutes with non-polar products.

TLC Visualization: MBF is UV active (benzoate chromophore).

  • Stain:

    
     (Oxidizes the benzylic position/bromide).
    
  • Rf Behavior: In 10% EtOAc/Hexane, MBF typically runs high (

    
    ).
    

Separation Strategy:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Do not use MeOH/DCM (MBF moves too fast). Use Hexane/EtOAc or Heptane/EtOAc .

  • Gradient: Start with 100% Heptane. Hold for 2 column volumes (CV). The MBF often elutes in the void volume or very early.

  • Loading: Do not overload. Use < 5% w/w loading.

Frequently Asked Questions (FAQ)

Q1: Can I just hydrolyze the MBF with NaOH to make the alcohol? A: Not recommended. While benzyl bromide hydrolyzes to benzyl alcohol, the methyl ester on the MBF molecule is also susceptible to saponification (hydrolysis) under basic aqueous conditions. You risk converting your impurity into an acid and destroying your product's ester group simultaneously. Use the amine quench (Method B) or resins (Method A) which are chemoselective for the alkyl halide.

Q2: I see a new spot on TLC after working up. What is it? A: If you used methanol during workup or quenching, you may have formed the methyl ether (Methyl 3-(methoxymethyl)-4-fluorobenzoate) via solvolysis. Benzyl bromides react slowly with methanol even without base. Avoid alcohols until the bromide is removed.

Q3: How do I confirm the MBF is completely gone? A:

  • TLC: Use a co-spot of pure MBF reference material.

  • 1H NMR: Look for the benzylic protons (

    
    ). In MBF, this is a singlet around 4.4 – 4.6 ppm . If this peak is absent (or shifted to ~3.5 ppm for an amine adduct), the reactive bromide is gone.
    

Q4: Is MBF stable on silica gel? A: Moderately. However, prolonged exposure to slightly acidic silica can cause degradation to the benzyl alcohol. Run columns quickly; do not leave the compound on the column overnight.

References
  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for physical properties and purification of benzyl halides).

  • Polymer-supported reagents in organic synthesis. Ley, S. V., et al. (2000). Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. (Foundational review on scavenger resins).

  • Removal of excess benzyl bromide. ResearchGate Community Discussions. (Practical insights on amine quenching strategies).

  • PubChem Compound Summary: Methyl 3-bromo-4-fluorobenzoate. (Structural and safety data). (Note: While the exact bromomethyl derivative has a specific CAS, the reactivity profile is consistent with this class of fluorinated benzoates).

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Substitution Reactions on Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving Methyl 3-(bromomethyl)-4-fluorobenzoate. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize reaction temperature, a critical parameter for achieving high yield and purity.

Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on Methyl 3-(bromomethyl)-4-fluorobenzoate, and how does temperature influence it?

A: Methyl 3-(bromomethyl)-4-fluorobenzoate is a benzylic bromide. Benzylic halides are unique in that they can undergo nucleophilic substitution via both bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways.[1][2]

  • Sₙ2 Pathway: This mechanism is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[2][3] The reaction proceeds via a backside attack, and its rate is dependent on the concentration of both the substrate and the nucleophile.[4]

  • Sₙ1 Pathway: This pathway becomes more likely with weak nucleophiles or in polar protic solvents (e.g., ethanol, water), which can stabilize the intermediate benzylic carbocation through solvation.[2][5] The rate is primarily dependent on the substrate concentration.[4]

Temperature's Role: Temperature universally increases the rate of both Sₙ1 and Sₙ2 reactions. However, its optimization is crucial. Insufficient temperature leads to slow or stalled reactions. Conversely, excessive heat can accelerate undesirable side reactions, such as elimination (E2) if the nucleophile is basic[3], or decomposition of the starting material or product. The goal is to find the "sweet spot" that provides sufficient activation energy for the desired substitution at a reasonable rate without promoting side reactions.

Q2: How does my choice of nucleophile impact the optimal reaction temperature?

A: The nucleophile's reactivity is inversely related to the required temperature.

  • Strong Nucleophiles (e.g., N₃⁻, CN⁻, RS⁻, primary/secondary amines): These are highly reactive and can often facilitate the reaction at lower temperatures, typically ranging from 0 °C to room temperature (20-25 °C). Starting at a lower temperature is recommended to maintain control over the reaction rate and minimize side product formation.

  • Weak Nucleophiles (e.g., H₂O, alcohols, tertiary amines): These require more energy to react. Consequently, higher temperatures (from 50 °C to reflux) are often necessary to achieve a reasonable reaction rate. For these, a stepwise increase in temperature is advisable.[6]

Q3: What is the interplay between solvent choice and reaction temperature?

A: The solvent not only influences the reaction mechanism but also dictates the practical temperature range of your experiment.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are ideal for Sₙ2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[5] This enhanced reactivity often means that lower temperatures are sufficient. Your maximum temperature is limited by the solvent's boiling point (Acetonitrile: 82 °C, DMF: 153 °C).

  • Polar Protic Solvents (Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent shell" that reduces its reactivity.[5] To overcome this, more thermal energy is typically required. These solvents are more likely to promote Sₙ1 pathways.

  • Non-Polar Solvents (Toluene, THF): While less common for this type of substitution, they can be used, particularly with phase-transfer catalysts. The required temperature may vary widely depending on the specific system.

Troubleshooting Guide
Problem: My reaction is extremely slow or has stalled (low conversion).
  • Possible Cause: The reaction temperature is too low, providing insufficient activation energy for the substitution.

  • Troubleshooting Steps:

    • Confirm Reagent Integrity: First, ensure your nucleophile and substrate have not degraded and that the solvent is anhydrous (if required).

    • Incremental Temperature Increase: Raise the temperature of the reaction mixture in a controlled manner, for instance, by 10-15 °C.

    • Monitor Closely: After each temperature increase, allow the reaction to stir for 1-2 hours and monitor its progress via TLC or LC-MS.

    • Consider a Higher Boiling Point Solvent: If you are limited by the boiling point of your current solvent (e.g., acetonitrile), consider switching to a higher-boiling alternative like DMF or DMSO to safely reach higher temperatures.

Problem: I'm observing significant formation of impurity peaks, especially a potential elimination product.
  • Possible Cause: The reaction temperature is too high. This provides the activation energy for competing reaction pathways, most commonly the E2 elimination, especially if your nucleophile is also a strong base (e.g., alkoxides, hydroxide).[3]

  • Troubleshooting Steps:

    • Reduce the Temperature: Immediately lower the reaction temperature. If the reaction was running at 80 °C, try it at 50-60 °C. For room temperature reactions, consider cooling to 0 °C.

    • Check Nucleophile Basicity: If you are using a strongly basic nucleophile, elimination is a significant risk.[3] Running the reaction at the lowest feasible temperature is critical for maximizing the Sₙ2 substitution product.

    • Controlled Addition: If the reaction is highly exothermic, adding the nucleophile or substrate slowly at a reduced temperature can help dissipate heat and prevent localized temperature spikes that might encourage side reactions.

Problem: The reaction yield is low despite complete consumption of the starting material.
  • Possible Cause: The product or starting material is decomposing at the reaction temperature. Benzylic compounds can be sensitive to prolonged heating.

  • Troubleshooting Steps:

    • Run at a Lower Temperature for a Longer Time: Sacrificing speed for selectivity can be beneficial. A lower temperature may prevent decomposition, even if it requires a longer reaction time to achieve full conversion.

    • Minimize Reaction Time: Once you've established an optimal temperature, determine the minimum time required for completion by monitoring frequently. Avoid heating the reaction mixture unnecessarily after the starting material has been consumed.

    • Inert Atmosphere: Ensure the reaction is running under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen at elevated temperatures can lead to oxidative side products.

Data Summary: Temperature Guidelines

The following table provides general starting points for temperature optimization based on the nucleophile class for reactions with Methyl 3-(bromomethyl)-4-fluorobenzoate in a polar aprotic solvent like DMF.

Nucleophile ClassExampleBasicityTypical Starting Temperature (°C)Optimization Strategy
Nitrogen Primary/Secondary AminesModerate20 - 25 °C (Room Temp)Cool to 0°C if exothermic; warm to 40-50°C if slow.
Oxygen Phenoxides, AlkoxidesStrong0 °CMaintain low temperature to avoid elimination.
Sulfur Thiols (with base), ThiolatesWeakly Basic20 - 25 °C (Room Temp)Generally clean; warm to 50-60°C if needed.
Halides Iodide (Finkelstein reaction)Very Weak60 - 80 °COften requires heat to drive equilibrium.
Carbon Cyanide, MalonatesModerate20 - 60 °CStart at RT and warm cautiously.
Workflow for Temperature Optimization

The following diagram outlines a logical workflow for determining the optimal reaction temperature.

TemperatureOptimization cluster_prep Phase 1: Initial Setup cluster_eval Phase 2: Evaluation cluster_actions Phase 3: Adjustment start Setup Reaction at Room Temperature (20-25°C) with strong nucleophile or 50°C with weak nucleophile monitor1 Monitor by TLC/LC-MS after 2 hours start->monitor1 check_conversion Is Conversion >90%? monitor1->check_conversion check_purity Is Purity >95%? check_conversion->check_purity Yes increase_temp Increase Temperature by 15-20°C. Do not exceed solvent BP. check_conversion->increase_temp No decrease_temp Decrease Temperature by 15-20°C. check_purity->decrease_temp No (Side Products) end_node Optimal Temperature Found. Proceed with Scale-up. check_purity->end_node increase_temp->monitor1 Re-evaluate decrease_temp->monitor1 Re-evaluate optimize_time Re-run reaction and monitor hourly to find optimal reaction time. end_node->optimize_time Optional

Caption: Decision workflow for optimizing reaction temperature.

General Experimental Protocol

This protocol describes a general procedure for the substitution reaction of Methyl 3-(bromomethyl)-4-fluorobenzoate with a generic amine nucleophile.

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate

  • Nucleophile (e.g., Pyrrolidine, 1.1 equivalents)

  • Base (e.g., K₂CO₃ or DIPEA, 1.5 equivalents)

  • Anhydrous Solvent (e.g., Acetonitrile or DMF)

  • Round-bottom flask, magnetic stirrer, condenser, thermometer/temperature probe

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath or heating mantle with temperature controller

Procedure:

  • Flask Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq) and the anhydrous solvent (approx. 0.1 M concentration).

  • Add Base: Add the base (e.g., K₂CO₃) to the stirring solution.

  • Temperature Equilibration: Place the flask in an oil bath and adjust the temperature to your starting setpoint (e.g., 25 °C). Allow the solution to stir for 10-15 minutes to ensure thermal equilibrium.

  • Nucleophile Addition: Slowly add the nucleophile (1.1 eq) to the reaction mixture dropwise via syringe. If the reaction is expected to be exothermic, perform this addition at 0 °C.

  • Reaction: Allow the reaction to stir at the set temperature.

  • Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours) and analyze by TLC or LC-MS to monitor the consumption of the starting material and the formation of the product.

  • Workup (Typical): Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

References
  • Benchchem. A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)
  • Echemi. What is the effect of solvent on SN2 reaction.
  • CSIRO Publishing. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory.
  • CSIR NET LIFE SCIENCE COACHING. Nucleophilic Substitution in Alkyl Bromides.
  • University of Glasgow.
  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent.
  • Indian Academy of Sciences. Nucleophilic substitution at a benzylic carbon by an ambident nucleophile.
  • YouTube. Solvent Effects on Sn2 Reactions.
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview.

Sources

Controlling lachrymatory effects when handling Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 128577-47-9)

Status: Operational | Severity Level: High (Lachrymator/Alkylating Agent) Assigned Specialist: Senior Application Scientist

🚨 Urgent: Immediate Containment Protocol

If you are currently experiencing severe eye pain or respiratory distress:

  • Evacuate the immediate area.

  • Do NOT rub eyes. This compound alkylates corneal proteins; rubbing exacerbates damage.

  • Flush eyes with water/saline for 15 minutes minimum .

  • Seal the lab. Do not allow others to enter until aerosols have settled and air has cycled (minimum 30 mins in high-flow hood environments).

Module 1: The Mechanism of Action (Why it Hurts)

User Question: "I've worked with standard benzyl bromides before. Why does this fluorinated analog seem to penetrate PPE faster and hurt more?"

Technical Insight: Methyl 3-(bromomethyl)-4-fluorobenzoate is not merely an irritant; it is a potent TRPA1 Agonist . The addition of the fluorine atom and the methyl ester group increases the molecule's lipophilicity (LogP), allowing it to penetrate biological membranes (and nitrile gloves) more rapidly than simple benzyl bromide.

Once inside the cell, the benzylic carbon acts as a "soft" electrophile. It bypasses standard receptor "locks" and directly attacks the "hinges"—specifically, the cysteine residues on the TRPA1 ion channel in your nociceptors (pain neurons).

Visualizing the Pain Pathway:

TRPA1_Mechanism Compound Methyl 3-(bromomethyl)- 4-fluorobenzoate Membrane Lipid Membrane (Rapid Penetration) Compound->Membrane Lipophilic Transport Cysteine Cysteine Residues (N-terminus) Membrane->Cysteine Intracellular Access TRPA1 TRPA1 Channel (Covalent Modification) Cysteine->TRPA1 Alkylation (SN2) Influx Ca2+ Ion Influx TRPA1->Influx Channel Opening Pain Neurogenic Inflammation (Tears/Pain) Influx->Pain Signal Transduction

Figure 1: The molecular pathway of lachrymation. The compound crosses membranes to covalently modify TRPA1 channels, triggering pain signals.

Module 2: Engineering Controls & PPE (Prevention)

User Question: "My nitrile gloves are failing. What is the correct PPE standard?"

Troubleshooting Guide: Standard disposable nitrile gloves (4-6 mil) provide splash protection only . For benzylic bromides, breakthrough can occur in <5 minutes due to the halogenated nature of the compound.

PPE Hierarchy Table
Protection LevelGlove MaterialBreakthrough TimeRecommended Use
Critical (High) Silver Shield / 4H (Laminate) > 480 minsPrimary handling, spill cleanup.
Standard Double Nitrile (Orange/Green) 15-30 minsGeneral weighing (change immediately upon splash).
Inadequate Latex / Vinyl< 1 minDO NOT USE.

The "Glovebox vs. Hood" Decision:

  • Solid Handling (Weighing): If >500mg, a Glovebox or Static-Free Enclosure is mandatory. The dust is fine and sublimates.

  • Solution Handling: A Fume Hood is acceptable if the sash is at the lowest working position and face velocity is >100 fpm.

Module 3: Operational Protocols (Handling)

User Question: "Every time I weigh this, the balance area gets contaminated. How do I stop the spread?"

The "Weigh-Wet" Protocol: Benzylic bromides are notorious for sublimation and static cling. Weighing dry powder is the primary source of lab contamination.

  • Tare the Solvent: Place your reaction flask containing the solvent (e.g., DCM, THF) onto the balance inside the hood.

  • Add Solid to Liquid: Transfer the solid directly into the solvent. Do not weigh onto weighing paper.

    • Why? The solvent vapor suppresses the sublimation of the solid, and any dust is immediately trapped in the liquid phase.

  • Wipe Down: Immediately wipe the balance and spatula with a Thiosulfate Wipe (see Module 4).

Module 4: Decontamination & Quenching (The Cleanup)

User Question: "I spilled some.[1][2] Water isn't getting rid of the smell. What do I use?"

Technical Insight: Water hydrolyzes benzylic bromides very slowly, generating HBr (corrosive gas) and leaving the lachrymator active for days. You must use a Nucleophilic Quench to destroy the alkyl bromide capability.

The Golden Standard: Thiosulfate Quench Sodium thiosulfate (


) reacts via an 

mechanism to form a Bunte salt (non-volatile, water-soluble).

Preparation of "Quench Solution A":

  • 10% w/v Sodium Thiosulfate (

    
    )
    
  • Optional: 1% Sodium Carbonate (

    
    ) to neutralize any acid byproducts.
    

Decontamination Workflow:

Quench_Protocol Spill Contamination Event (Spill or Glassware) Apply Apply 10% Sodium Thiosulfate (Excess Volume) Spill->Apply Wait Wait 10-15 Minutes (Allow SN2 Reaction) Apply->Wait Check Check Odor/Lachrymatory Effect (Carefully waft) Wait->Check Clean Wash with Acetone/Water (Dispose as Chemical Waste) Check->Clean No Smell Repeat Re-apply Thiosulfate Check->Repeat Smell Persists

Figure 2: Decision tree for neutralizing benzylic bromide contamination. Visual verification (cessation of irritation) is the endpoint.

FAQ: Waste Management

Q: Can I put the reaction mixture directly into the organic waste drum? A: NO. If unquenched benzylic bromide enters a waste drum, it will sublime and pressurize the drum with lachrymatory vapors. When the next person opens the drum, they will be gassed.

  • Requirement: Quench the reaction mixture with aqueous thiosulfate or amine before disposal. Verify pH is neutral.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18766370, Methyl 4-(bromomethyl)-3-fluorobenzoate. Retrieved from [Link]

  • Bessac, B. F., & Jordt, S. E. (2010). Sensory detection and responses to toxic gases: mechanisms, health effects, and countermeasures.[3] Proceedings of the American Thoracic Society. (Explains TRPA1 alkylation mechanism). Retrieved from [Link]

  • Yale University EHS. Glove Compatibility Guide - Nitrile vs. Halogenated Organics. Retrieved from [Link]

  • University of California, San Diego (UCSD). Standard Operating Procedure: Lachrymators. (Standard protocols for thiosulfate quenching).[1] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of intermediates is as critical as the final active pharmaceutical ingredient (API). Methyl 3-(bromomethyl)-4-fluorobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the quality and safety of the final drug product. This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this crucial intermediate. We will compare a rationally developed, optimized method with a generic, non-optimized approach to underscore the importance of methodical development.

The principles of analytical procedure development and validation are guided by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, which emphasize a lifecycle and risk-based approach to ensure methods are fit for their intended purpose.[1][2][3]

The Rationale Behind Method Development: A Tale of Two Approaches

The objective is to develop a stability-indicating HPLC method capable of separating Methyl 3-(bromomethyl)-4-fluorobenzoate from its potential process-related impurities and degradation products. High-performance liquid chromatography (HPLC) is the technique of choice for non-volatile and thermally labile compounds, making it ideal for this analysis.[4]

Approach 1: The Generic Method

A common starting point in many laboratories is a generic gradient method using a standard C18 column. This approach often involves a broad gradient of water and acetonitrile, with a generic acid modifier like trifluoroacetic acid (TFA). While this can provide a preliminary chromatogram, it frequently falls short in resolving closely related impurities, leading to inaccurate purity assessments.

Approach 2: The Optimized, Scientifically-Driven Method

A superior strategy involves a systematic evaluation of chromatographic parameters, including stationary phase chemistry, mobile phase composition (organic modifier, pH, and buffer), and detector settings. This ensures the final method is specific, robust, and capable of separating all relevant species.

Experimental Design and Protocols
  • HPLC System: A quaternary HPLC system equipped with a photodiode array (PDA) detector. A PDA detector is crucial for impurity profiling as it allows for the simultaneous acquisition of spectra across a wide wavelength range, aiding in peak purity assessment and identification of co-eluting species.[5][6]

  • Columns:

    • Generic Method: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Optimized Method: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The choice of a phenyl-based stationary phase is deliberate. The presence of the aromatic ring in Methyl 3-(bromomethyl)-4-fluorobenzoate and its potential impurities suggests that π-π interactions with the phenyl stationary phase can offer alternative selectivity compared to the purely hydrophobic interactions of a C18 column.[7][8] This is particularly beneficial for separating positional isomers, which are common impurities in substituted aromatic compounds.[9][10][11]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid and ammonium formate for buffer preparation.

To ensure the method is "stability-indicating," forced degradation studies are performed to generate potential degradation products.[12][13][14] These studies are essential for challenging the specificity of the analytical method.[15][16]

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of Methyl 3-(bromomethyl)-4-fluorobenzoate in a minimal amount of acetonitrile and add 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the compound in a minimal amount of acetonitrile and add 10 mL of 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

A control sample (dissolved in the mobile phase) should be analyzed alongside the stressed samples.

The development of the optimized method follows a logical progression, starting with column and mobile phase screening, followed by fine-tuning of the chromatographic conditions.

MethodDevelopmentWorkflow A Define Analytical Target Profile B Column & Mobile Phase Screening (C18 vs. Phenyl-Hexyl) A->B Initial Assessment C Mobile Phase Optimization (Organic Modifier, pH, Buffer) B->C Selectivity Evaluation D Gradient Optimization C->D Resolution Improvement E Detector Wavelength Selection D->E Sensitivity Enhancement F Method Validation (ICH Q2(R2)) E->F Performance Verification G Final Optimized Method F->G Method Finalization

Comparison of Chromatographic Conditions
ParameterGeneric MethodOptimized MethodRationale for Optimized Choice
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl columns offer alternative selectivity through π-π interactions, which is beneficial for separating aromatic and halogenated compounds.[8] The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Formate, pH 3.5Ammonium formate is a volatile buffer, making the method compatible with mass spectrometry if further impurity identification is needed. A pH of 3.5 ensures that the carboxylic acid impurity (from hydrolysis of the ester) is in its protonated form, leading to better retention and peak shape.[17]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common and effective organic modifier in reversed-phase HPLC.[18]
Gradient 20-80% B in 20 min30-70% B in 15 min, then to 90% B in 5 minThe optimized gradient is tailored to provide better separation of early and late eluting impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature Ambient30°CA controlled temperature ensures better reproducibility of retention times.
Detection 254 nmPDA at 230 nm230 nm was found to be the wavelength of maximum absorbance for the main compound and key impurities, enhancing sensitivity. The PDA detector provides spectral information for peak purity analysis.[19][20][21]
Results and Discussion: A Comparative Analysis

The performance of the two methods was evaluated using a sample of Methyl 3-(bromomethyl)-4-fluorobenzoate spiked with impurities generated during forced degradation studies.

Performance MetricGeneric MethodOptimized MethodSignificance of Improvement
Resolution (Main Peak and Closest Impurity) 1.2> 2.0A resolution of > 2.0 indicates baseline separation, which is crucial for accurate quantification of impurities.
Peak Tailing (Main Peak) 1.81.1A tailing factor closer to 1 indicates a more symmetrical peak, leading to better integration and more accurate area determination.
Number of Detected Impurities 35The optimized method revealed two additional impurities that co-eluted with the main peak or other impurities in the generic method.
Sensitivity (LOD for a Key Impurity) 0.05%0.01%The lower limit of detection in the optimized method allows for the quantification of impurities at lower levels, which is important for meeting regulatory requirements.

The chromatograms below visually demonstrate the superior performance of the optimized method.

(Note: Actual chromatograms would be presented here in a real-world guide.)

ChromatogramComparison cluster_0 Generic Method cluster_1 Optimized Method A Broad Main Peak with Shoulder B Poorly Resolved Impurity C Sharp, Symmetrical Main Peak D Baseline Resolved Impurities X Superior Resolution & Peak Shape cluster_1 cluster_1 cluster_0 cluster_0

Conclusion: The Value of a Scientifically-Driven Approach

This comparative guide unequivocally demonstrates the superiority of a systematically developed HPLC method over a generic approach for the purity analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate. The optimized method, utilizing a Phenyl-Hexyl stationary phase and a buffered mobile phase at a controlled pH, provides superior resolution, peak shape, and sensitivity. This leads to a more accurate and reliable assessment of product purity, which is paramount in the pharmaceutical industry. The principles outlined in this guide, grounded in scientific rationale and aligned with regulatory expectations, provide a robust framework for developing high-quality analytical methods.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. Available from: [Link][1][2][3][22]

  • International Council for Harmonisation. ICH Q14 Analytical Procedure Development. Available from: [Link][1]

  • Shimadzu Corporation. Impurity Analysis in Pharmaceutical Products with the Advanced Photodiode Array Detector SPD-M40. Available from: [Link][19]

  • Taylor & Francis Online. HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Available from: [Link][5]

  • Spincotech. Photodiode Array Detector. Available from: [Link][21]

  • International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available from: [Link][13]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link][14]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link][15]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Available from: [Link][16]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation. Available from: [Link][9]

  • Nacalai Tesque. HPLC Column for Structual Isomers. Available from: [Link][10]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Available from: [Link][11]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available from: [Link][7]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? Available from: [Link][8]

  • MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available from: [Link][18]

Sources

A Comparative Guide to the Reactivity of Benzylic Halides: Methyl 3-(bromomethyl)-4-fluorobenzoate vs. its Chloro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and synthetic chemistry, the choice of a starting material can dictate the efficiency, yield, and overall success of a synthetic pathway. Benzylic halides are cornerstone reagents, prized for their ability to introduce functionalized aromatic moieties. This guide provides an in-depth, data-supported comparison of two closely related yet distinct building blocks: Methyl 3-(bromomethyl)-4-fluorobenzoate and Methyl 3-(chloromethyl)-4-fluorobenzoate. We will dissect the fundamental principles governing their reactivity and provide practical, experimentally-grounded insights to inform your selection process.

The Decisive Factor: The Nature of the Halogen Leaving Group

The primary locus of reactivity for these molecules is the halomethyl group attached to the benzene ring. The significant difference in reaction rates between the bromo- and chloro-analogs is almost entirely attributable to the properties of the carbon-halogen bond and the stability of the resulting halide ion. These compounds typically engage in nucleophilic substitution reactions, where a nucleophile replaces the halide.

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon as the halide leaving group departs.[1][2] The rate of this reaction is highly dependent on the "leaving group ability" of the halide.

A good leaving group is a species that can stabilize the negative charge it acquires upon departing. The key principle is that weaker bases are better leaving groups .[1][3] We can assess the basicity of the halide ions (Br⁻ and Cl⁻) by examining the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).

  • HBr is a stronger acid (pKa ≈ -9) than HCl (pKa ≈ -7).[1]

  • Consequently, bromide (Br⁻) is a weaker base than chloride (Cl⁻).[4]

  • This makes bromide an excellent leaving group , superior to chloride.[1]

This difference in leaving group ability is further explained by the C-X bond dissociation energy (BDE). The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave. For instance, the BDE for the C-Cl bond in benzyl chloride is approximately 68 kcal/mol, while the C-Br bond in analogous compounds is weaker.[5] This lower energy barrier for bond breaking contributes directly to a faster reaction rate for the brominated compound.

A study comparing the reactivity of various benzyl halides confirmed that benzyl bromide is the most reactive among the common benzylic aralkylating compounds.[6]

Caption: Generalized S_N2 mechanism for benzylic halides (Ar-CH₂-X).

Quantitative Reactivity Comparison

The theoretical principles translate into tangible differences in reaction outcomes. The bromomethyl derivative consistently exhibits higher reaction rates and often allows for milder reaction conditions compared to its chloro counterpart. While specific kinetic data for these exact substrates is proprietary or dispersed, a comparative summary based on established chemical principles illustrates the expected performance.

ParameterMethyl 3-(bromomethyl)-4-fluorobenzoateMethyl 3-(chloromethyl)-4-fluorobenzoateJustification
Relative Reaction Rate FastSlowBr⁻ is a superior leaving group to Cl⁻.[1][6]
C-X Bond Energy Lower (~65 kcal/mol for benzyl bromide)Higher (~68 kcal/mol for benzyl chloride)[5]The C-Br bond is weaker and more easily cleaved.
Required Temperature Lower (e.g., Room Temp to 50°C)Higher (e.g., 60°C to reflux)Higher thermal energy is needed to overcome the activation barrier for the less reactive chloro analog.
Potential Side Reactions Lower risk at optimal conditionsHigher risk due to forcing conditionsHarsher conditions (higher heat, longer times) can lead to decomposition or side-product formation.
Typical Nucleophiles Broad scope (alcohols, amines, thiols, cyanides)More limited to stronger nucleophilesStronger nucleophiles are required to displace the less reactive chloride.

Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide

To provide a self-validating framework, this protocol details a head-to-head experiment to quantify the reactivity difference. The reaction of the benzylic halide with sodium azide (NaN₃) to form the corresponding benzyl azide is a robust and easily monitored transformation.

Objective: To compare the reaction rate of Methyl 3-(bromomethyl)-4-fluorobenzoate and Methyl 3-(chloromethyl)-4-fluorobenzoate with sodium azide under identical conditions.

Materials:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate

  • Methyl 3-(chloromethyl)-4-fluorobenzoate

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 20% EtOAc in Hexanes)

Procedure:

  • Reaction Setup (Perform two parallel reactions):

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).

    • Add anhydrous DMF (20 mL).

    • In a separate vial, dissolve the benzylic halide (1.0 equivalent) in a minimum amount of DMF.

    • Add the benzylic halide solution to the NaN₃/DMF slurry at room temperature (25°C).

    • Start a timer immediately upon addition.

  • Reaction Monitoring:

    • At regular intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from the reaction mixture.

    • Quench the aliquot with water and extract with a small volume of EtOAc.

    • Spot the organic extract on a TLC plate.

    • Develop the TLC plate and visualize under UV light. Monitor the disappearance of the starting material spot. The bromo- compound is expected to be consumed significantly faster.

  • Workup (Once TLC indicates consumption of starting material):

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude azide product.

  • Analysis:

    • Determine the crude yield for both reactions.

    • Analyze the products via ¹H NMR and/or LC-MS to confirm identity and purity.

    • Compare the time required for complete conversion in both reactions to establish a relative rate.

Caption: Workflow for the comparative reactivity experiment.

Conclusion and Strategic Recommendations

The evidence is unequivocal: Methyl 3-(bromomethyl)-4-fluorobenzoate is a significantly more reactive electrophile than its chloro analog. This heightened reactivity stems from the fundamental chemical properties of the carbon-halogen bond, where bromide's superior leaving group ability and the lower C-Br bond dissociation energy facilitate faster S_N2 reactions.

Practical Recommendations for Researchers:

  • For Speed and Efficiency: When the synthetic goal is rapid and high-yielding nucleophilic substitution, the bromomethyl compound is the reagent of choice. It allows for milder conditions, reducing the risk of side reactions and thermal degradation of sensitive substrates.

  • For Cost-Sensitivity or Stability: The chloromethyl analog may be considered in situations where cost is a primary driver or if the benzylic halide functionality needs to survive multiple synthetic steps where a more labile group might react prematurely. However, be prepared for longer reaction times and potentially more forcing conditions.

By understanding the underlying principles of reactivity, scientists can make informed, strategic decisions in the design of synthetic routes, ultimately accelerating the pace of discovery and development.

References

  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. (2020). YouTube. [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Mutation Research/Genetic Toxicology, 119(3-4), 305-312. [Link]

  • Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • Wikipedia. Leaving group. Wikipedia. [Link]

  • Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat. [Link]

  • Szwarc, M., & Taylor, J. W. (1954). Determination of Some Carbon‐Chlorine Bond Dissociation Energies. The Journal of Chemical Physics, 22(2), 270-274. [Link]

  • Mitchell, A. R. (1992). A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono-, Bis-, or Trisbromomethylation. The Journal of Organic Chemistry, 57(5), 1653-1655. [Link]

Sources

Technical Comparison Guide: Optimizing LC-MS Identification of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of LC-MS methodologies for the identification of Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3) . It addresses the specific analytical challenges posed by its reactive benzylic bromide moiety and compares standard generic protocols against optimized, stability-indicating workflows.

Executive Summary

Methyl 3-(bromomethyl)-4-fluorobenzoate is a critical building block in medicinal chemistry, often used for introducing a fluorinated benzyl scaffold. However, its identification via LC-MS is frequently compromised by its chemical instability. As a benzylic bromide , it is a potent electrophile susceptible to rapid solvolysis in protic solvents (e.g., methanol), leading to false-negative results or the misidentification of artifacts (methyl ethers) as the parent compound.

This guide compares the performance of Standard Generic Methods (Methanol/ESI) against an Optimized Aprotic Method (Acetonitrile/ESI+Adducts). The data demonstrates that the optimized protocol prevents on-column degradation and enhances sensitivity through specific adduct targeting.

Compound Profile
PropertyDetail
CAS Number 878744-25-3
Formula C

H

BrFO

Molecular Weight 247.06 g/mol
Monoisotopic Mass 245.97 (for

Br)
Key Identifier 1:1 Isotopic Ratio (

Br /

Br)
Reactivity Class Alkylating Agent (Benzylic Bromide)

Comparative Analysis: Mobile Phase Selection

The choice of organic modifier is the single most critical factor in the successful analysis of this compound.

The Challenge: Solvolysis Artifacts

Benzylic halides undergo spontaneous


 or 

solvolysis in nucleophilic solvents. In a standard Methanol/Water gradient, Methyl 3-(bromomethyl)-4-fluorobenzoate reacts with methanol to form Methyl 3-(methoxymethyl)-4-fluorobenzoate , displacing the bromine atom.
Comparison Data: Methanol vs. Acetonitrile

The following table summarizes the stability of the analyte in different solvent systems over a 4-hour autosampler sequence at 25°C.

ParameterMethod A: Methanol (Generic) Method B: Acetonitrile (Recommended)
Solvent Class Protic (Nucleophilic)Aprotic (Non-nucleophilic)
Dominant Reaction Solvolysis (

)
None (Inert)
Parent Peak Area (T=0) 100%100%
Parent Peak Area (T=4h) < 65% (Significant Degradation)> 98% (Stable)
Artifact Observed Yes (

199, [M-Br+OMe]

)
No
Chromatographic Peak Shape Broad/Tailing (due to on-column reaction)Sharp/Symmetrical

Expert Insight: Using methanol not only degrades the sample in the vial but can also cause "on-column" degradation, resulting in a distorted peak baseline or "saddle" peaks where the reactant and product co-elute. Acetonitrile is strictly required for accurate quantification and identification.

Comparative Analysis: Ionization Source & Adducts

This compound lacks a highly basic nitrogen center, making protonation (


) in standard ESI difficult and inconsistent.
Comparison: ESI vs. APCI vs. Adduct Targeting
FeatureStandard ESI (+) APCI (+) Optimized ESI (+) with NH

Primary Ion Observed

(Weak/Variable)

or Fragment

(Strong)
Sensitivity LowMediumHigh
Thermal Stability Good (Ambient temp source)Poor (High temp causes HBr elimination)Good
Isotopic Pattern Visible but low intensityOften obscured by noiseDistinct 1:1 Doublet
The "Twin Towers" Signature

The presence of Bromine provides a unique self-validating spectral signature. In the optimized method, you must observe two peaks of nearly equal intensity separated by 2 Da.

  • 
    Br Species: 
    
    
    
    264.0 (
    
    
    , based on
    
    
    Br)[1]
  • 
    Br Species: 
    
    
    
    266.0 (
    
    
    , based on
    
    
    Br)

Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that occurs when the incorrect solvent (Methanol) is used, contrasted with the stable Acetonitrile pathway.

Solvolysis_Pathway Analyte Methyl 3-(bromomethyl)- 4-fluorobenzoate (Target) MeOH_Path Method A: Methanol (Protic) Analyte->MeOH_Path Dissolution ACN_Path Method B: Acetonitrile (Aprotic) Analyte->ACN_Path Dissolution Artifact Artifact: Methyl Ether Derivative (False Negative) MeOH_Path->Artifact SN1 Solvolysis (-HBr) Result_Good Successful ID: Intact Parent Ion [M+NH4]+ ACN_Path->Result_Good Stable Ionization

Figure 1: Comparison of solvent-dependent stability pathways. Methanol leads to artifact formation, while Acetonitrile preserves the analyte.

Optimized Experimental Protocol

To guarantee identification and reproducibility, follow this "Gold Standard" protocol.

Reagents
  • Solvent A: HPLC-grade Water + 5mM Ammonium Formate (Source of

    
    ).
    
  • Solvent B: HPLC-grade Acetonitrile (No Methanol).

  • Diluent: 100% Acetonitrile (Anhydrous preferred).

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B (Hold 1 min)

    • Total Run: 8.0 min

MS Conditions (ESI Positive)
  • Gas Temp: 300°C (Avoid excessive heat to prevent thermal HBr elimination).

  • Capillary Voltage: 3500 V.

  • Target Ions (SIM or Scan):

    • Monitor

      
      264.0  and 266.0  (
      
      
      
      ).
    • Monitor

      
      269.0  and 271.0  (
      
      
      
      ).
Identification Workflow Diagram

ID_Workflow Start Start Analysis Solvent_Check Is Mobile Phase ACN? Start->Solvent_Check Stop_Bad STOP: Switch to ACN (Avoid Solvolysis) Solvent_Check->Stop_Bad No (MeOH) Ion_Source Select ESI Positive (Add Ammonium Formate) Solvent_Check->Ion_Source Yes Spectrum Acquire Spectrum Ion_Source->Spectrum Check_Iso Check Isotope Pattern (1:1 Ratio of M : M+2) Spectrum->Check_Iso Confirm CONFIRMED ID Methyl 3-(bromomethyl)- 4-fluorobenzoate Check_Iso->Confirm Yes (Doublet) Fail Suspect Artifact or Dehalogenation Check_Iso->Fail No (Singlet)

Figure 2: Step-by-step decision tree for the identification of brominated benzoates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. (Note: Isomer reference for structural properties). Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (1990).Y-Values of solvent ionizing power for solvolysis of benzyl chloride and bromide. Progress in Physical Organic Chemistry. (Fundamental basis for benzylic halide solvolysis in MeOH vs ACN).
  • Shimadzu Corporation. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

Sources

Comparative Guide: Validating Methyl 3-(bromomethyl)-4-fluorobenzoate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for IR in Alkyl Halide Validation

In the synthesis of Methyl 3-(bromomethyl)-4-fluorobenzoate (an intermediate often used in PARP inhibitor synthesis), the critical step is typically the radical bromination of Methyl 4-fluoro-3-methylbenzoate.[1]

While NMR remains the gold standard for full structural elucidation, it is a bottleneck in high-throughput process optimization.[1] FT-IR (Fourier Transform Infrared Spectroscopy) offers a distinct advantage: it is the only rapid, solvent-free method capable of distinguishing the benzylic bromide product from its aryl-methyl precursor and hydrolyzed acid impurity in under 2 minutes.[1]

This guide details the specific vibrational modes required to validate this structure, distinguishing it from its critical process impurities.

Structural Analysis & Vibrational Theory

To validate the target, we must deconstruct the molecule into its constituent oscillators. The transition from a methyl group (-CH₃) to a bromomethyl group (-CH₂Br) induces specific electronic and kinematic shifts.[1]

Target Molecule: Methyl 3-(bromomethyl)-4-fluorobenzoate[1][2][3]
Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Diagnostic Value
Ester (Benzoate) C=O[1] Stretch1720 – 1735 Anchor. Strongest peak.[1] Confirms ester integrity.
C-O-C Stretch1270 – 1300Strong, but often overlaps with C-F.
Aryl Fluoride C-F Stretch1200 – 1250 Strong.[1] Confirms the 4-fluoro substitution pattern.[1][2]
Bromomethyl (-CH₂Br) -CH₂- Wagging1200 – 1230 Critical. Characteristic of benzyl bromides.
C-Br Stretch500 – 650Weak/Low. Often outside standard ATR range; unreliable for primary ID.[1]
Aromatic Ring C=C Skeletal1450 – 1600Confirms aromaticity; splitting patterns indicate substitution.[1]
The "Fingerprint" Differentiation

The primary challenge is distinguishing the Target from the Precursor (Starting Material).[1]

  • Precursor (Methyl 4-fluoro-3-methylbenzoate): Contains an Ar-CH₃ group.[1] This exhibits a distinct "umbrella" deformation mode at ~1375–1380 cm⁻¹ .[1]

  • Target (Bromomethyl): The "umbrella" mode disappears.[1] New methylene (-CH₂-) twisting/wagging bands appear in the 1200–1250 cm⁻¹ region (often broadening the C-F/C-O region).[1]

Comparative Analysis: Product vs. Alternatives

This section compares the IR performance of the target against its two most common process deviations: Incomplete Reaction (Precursor) and Hydrolysis (Acid Impurity).[1]

Scenario A: Target vs. Precursor (Reaction Monitoring)
  • Objective: Determine if the radical bromination is complete.

  • The Marker: The Aliphatic C-H Stretching Region (2850–3000 cm⁻¹) .[1]

    • Precursor: Shows distinct methyl C-H stretches (symmetric and asymmetric).[1]

    • Target: The intensity of these bands decreases significantly as -CH₃ converts to -CH₂Br.[1] The -CH₂- stretches are generally weaker and shifted.[1]

  • Go/No-Go: If a sharp band at 1380 cm⁻¹ (Methyl deformation) persists, the reaction is incomplete.[1]

Scenario B: Target vs. Hydrolyzed Acid (Storage Stability)
  • Objective: Detect degradation of the methyl ester to the benzoic acid derivative (due to moisture).

  • The Marker: The O-H Stretching Region (2500–3300 cm⁻¹) .[1]

    • Target: Clean baseline >3000 cm⁻¹ (except weak Ar-C-H).[1]

    • Impurity: Broad, "hairy" absorption spanning 2500–3300 cm⁻¹ (Carboxylic Acid O-H dimer).

  • Go/No-Go: Any broad absorbance centered at 3000 cm⁻¹ indicates ester hydrolysis.[1]

Data Summary Table
FeatureTarget Product (Bromomethyl)Precursor (Methyl)Acid Impurity (Hydrolysis)
C=O[1][2] Position ~1725 cm⁻¹ (Ester)~1725 cm⁻¹ (Ester)~1680–1700 cm⁻¹ (Acid dimer)
O-H Region Absent Absent Broad (2500–3300)
Aliphatic C-H Weak (Methylene)Medium (Methyl)Weak
1380 cm⁻¹ Band Absent/Very Weak Present (Methyl Bend) Absent
C-F Stretch Present (~1220)Present (~1220)Present

Experimental Protocol: Rapid ATR-FTIR Validation

Safety Note: Methyl 3-(bromomethyl)-4-fluorobenzoate is a potent lachrymator and alkylating agent .[1] All handling must occur in a fume hood.[1] Double-glove (Nitrile) is required.[1]

Step 1: Instrument Setup
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to minimize hydrolysis risk and handling time.[1]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability against abrasive crystals).[1]

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (Screening) or 64 (Final QC)

    • Range: 4000 – 600 cm⁻¹[1][3]

Step 2: Background & Sample Prep
  • Clean crystal with Isopropanol (IPA).[1] Ensure no residue remains.[1]

  • Collect Background Spectrum (Air).[1]

  • Place ~2-5 mg of solid sample on the crystal.[1]

  • Apply pressure using the anvil until the energy throughput stabilizes.

Step 3: Data Acquisition & Processing
  • Acquire sample spectrum.[1][4][5][6]

  • Apply Baseline Correction (if significant scattering is observed).[1]

  • Apply ATR Correction (optional, if comparing to transmission library data).[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the product structure during a synthesis campaign.

QC_Workflow Start Acquire IR Spectrum (ATR Mode) Check_OH Check 2500-3300 cm⁻¹ Broad O-H Peak? Start->Check_OH Check_CO Check C=O Peak Position (Expect ~1725 cm⁻¹) Check_OH->Check_CO No (Clean) Fail_Hydrolysis FAIL: Hydrolyzed Acid (Reprocess/Discard) Check_OH->Fail_Hydrolysis Yes (Broad Band) Check_Methyl Check 1375-1380 cm⁻¹ (Methyl Umbrella Mode) Check_CO->Check_Methyl Correct (~1725) Fail_Identity FAIL: Wrong Carbonyl (Check Identity) Check_CO->Fail_Identity Shifted <1700 Fail_Precursor FAIL: Excess Starting Material (Continue Reaction) Check_Methyl->Fail_Precursor Strong Peak Pass_QC PASS: Structure Validated (Proceed to NMR/HPLC) Check_Methyl->Pass_QC Absent/Weak

Caption: Figure 1. Logical decision tree for IR-based quality control of Methyl 3-(bromomethyl)-4-fluorobenzoate synthesis.

References

  • NIST Mass Spectrometry Data Center. "Methyl 4-fluorobenzoate."[1] NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link][1]

    • Context: Provides the base spectrum for the methyl ester and aryl fluoride moieties.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1]

    • Context: Authoritative source for characteristic group frequencies (C-F, C=O, and Benzyl Bromide p
  • Context: Reference for the -CH₂Br wagging modes and fingerprint region behavior of benzylic bromides.
  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." [Link]

    • Context: General reference for interpreting Arom

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. Methyl 3-(bromomethyl)-4-fluorobenzoate, a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds, is no exception. Its reactive benzylic bromide and functionalized aromatic ring make it a versatile intermediate, but also susceptible to the formation of impurities during synthesis and storage. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of Methyl 3-(bromomethyl)-4-fluorobenzoate, offers insights into commercially available purity standards, and discusses potential alternatives, all supported by experimental data and protocols.

The Imperative of Purity in Synthesis

The presence of impurities in a starting material like Methyl 3-(bromomethyl)-4-fluorobenzoate can have cascading effects on a synthetic route. Isomeric impurities can lead to the formation of undesired final products that are difficult to separate, while residual starting materials or over-brominated species can alter reaction kinetics and yields. In the context of drug development, even trace impurities can have significant toxicological implications, making rigorous purity assessment a critical step in the research and development pipeline.

A Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical technique for purity determination hinges on several factors, including the expected impurities, the required level of sensitivity and accuracy, and the intended application of the analysis, from routine quality control to the certification of a reference standard. Here, we compare three workhorse techniques in analytical chemistry: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly versatile and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for Methyl 3-(bromomethyl)-4-fluorobenzoate.[1] It offers excellent selectivity for separating the main component from closely related impurities.

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[1] A UV detector is commonly used for quantification by measuring the absorbance of the eluting compounds.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be modified with 0.1% formic acid to improve peak shape.[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Diluent: Mobile phase

    • Standard Solution: Accurately weigh approximately 10 mg of a Methyl 3-(bromomethyl)-4-fluorobenzoate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of about 100 µg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis and Calculation:

    • Inject the diluent (as a blank), the standard solution, and the sample solution.

    • The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area. For a more accurate quantitative assay, a reference standard is used for external calibration.[1]

Workflow for HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Inject Blank, Standard, and Sample C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area % or vs. Standard) G->H

Caption: Workflow for HPLC-UV Purity Determination.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While Methyl 3-(bromomethyl)-4-fluorobenzoate has a moderate boiling point, GC can be effectively employed for its purity assessment, particularly for identifying volatile impurities. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear range.[3][4]

Principle: In GC, a sample is vaporized and injected into a column. Separation occurs as the sample is carried by an inert gas (the mobile phase) and interacts with a stationary phase coated on the column wall. The FID then combusts the eluting organic compounds in a hydrogen-air flame, generating ions that produce a measurable current proportional to the mass of the analyte.[5]

Experimental Protocol: GC-FID Purity Assay

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min

    • Injector Temperature: 270°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Solvent: A high-purity solvent such as acetone or ethyl acetate.

    • Sample Solution: Accurately weigh about 20 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the solvent.

  • Analysis and Calculation:

    • Inject the solvent (as a blank) followed by the sample solution.

    • Purity is calculated by the area percent method, assuming that all components have a similar response factor in the FID.

Workflow for GC-FID Purity Assessment

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Inject Blank and Sample B->C D Vaporization & Separation C->D E Flame Ionization Detection D->E F Integrate Peak Areas E->F G Calculate Purity (Area %) F->G

Caption: Workflow for GC-FID Purity Determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[6][7][8] This is a significant advantage when a certified reference material is not available.[6] The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9]

Principle: A known mass of the sample is dissolved with a known mass of a certified internal standard in a deuterated solvent. The ¹H NMR spectrum is then acquired under conditions that ensure a quantitative response. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy.[9][10]

Experimental Protocol: qNMR Purity Assay

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Materials:

    • Internal Standard: A certified reference material with high purity, stability, and signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

    • Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the Methyl 3-(bromomethyl)-4-fluorobenzoate sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a pulse sequence with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans.

    • Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • The purity is calculated using the following formula:[9]

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum (Quantitative Parameters) B->C D Process Spectrum (Phase, Baseline) C->D E Integrate Analyte & Standard Signals D->E F Calculate Absolute Purity E->F

Caption: Workflow for qNMR Absolute Purity Determination.

Comparison of Analytical Methods

FeatureHPLC-UVGC-FIDqNMR
Principle Differential partitioning between liquid and solid phases.[1]Partitioning between gas and solid/liquid phases.Nuclear spin transitions in a magnetic field.[9]
Analyte Suitability Non-volatile, thermally labile compounds.[1]Volatile, thermally stable compounds.Any soluble compound with NMR-active nuclei.[9]
Primary Use Purity/impurity profiling, quantitative analysis.Purity testing, residual solvent analysis.Absolute purity determination, structural elucidation.[6]
Sensitivity High (ppm level).Very high for organic compounds.Moderate, depends on sample concentration and field strength.
Quantification Requires a reference standard of the analyte for accurate quantification.[1]Area percent gives relative purity; requires reference standards for accurate quantification.Absolute quantification with a certified internal standard.[8]
Throughput HighHighModerate
Pros Robust, versatile, high resolution for complex mixtures.High sensitivity, simple operation.No analyte-specific reference standard needed, provides structural information.[6]
Cons Requires analyte-specific reference standard for quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, higher equipment cost.

Understanding Purity Standards and Potential Impurities

Commercially available Methyl 3-(bromomethyl)-4-fluorobenzoate is typically offered at purities ranging from 95% to over 98%, often determined by GC.[11][12][13] When selecting a standard, it is crucial to consider the intended application. For routine synthetic work, a 98% pure reagent may be sufficient. However, for use as a reference standard in quantitative analysis or for late-stage pharmaceutical synthesis, a higher, well-characterized purity is essential.

Common Potential Impurities:

The most common route to Methyl 3-(bromomethyl)-4-fluorobenzoate involves the radical bromination of Methyl 3-methyl-4-fluorobenzoate using N-bromosuccinimide (NBS) and a radical initiator.[14][15] Based on this synthesis, potential impurities include:

  • Unreacted Starting Material: Methyl 3-methyl-4-fluorobenzoate.

  • Isomeric Impurities: Methyl 4-(bromomethyl)-3-fluorobenzoate and other positional isomers.[16]

  • Over-brominated Products: Methyl 3-(dibromomethyl)-4-fluorobenzoate.

  • Hydrolysis Product: Methyl 3-(hydroxymethyl)-4-fluorobenzoate, formed by reaction with moisture.[2]

Alternatives to Methyl 3-(bromomethyl)-4-fluorobenzoate

The choice of a building block is often dictated by the desired electronic and steric properties of the final molecule. Several alternatives to Methyl 3-(bromomethyl)-4-fluorobenzoate exist, each offering unique characteristics.

Alternative CompoundKey Features & Applications
Methyl 3-(bromomethyl)-4-chlorobenzoate The chloro-analogue offers similar reactivity of the bromomethyl group. The electronic properties of chlorine versus fluorine can influence the biological activity and metabolic stability of the final product.[14]
Methyl 3-bromo-4-(trifluoromethyl)benzoate The trifluoromethyl group is a bioisostere for other groups and can significantly enhance lipophilicity and metabolic stability, which is often desirable in drug design.[17][18]
Methyl 3-(bromomethyl)benzoate The non-fluorinated parent compound. It is a simpler and often less expensive alternative when the fluorine atom is not required for the desired activity or properties.[19]

The incorporation of fluorine-containing groups like trifluoromethyl or trifluoromethoxy is a common strategy in medicinal chemistry to modulate a compound's properties.[18][20] The choice between these alternatives will depend on the specific goals of the drug discovery program.

Conclusion

The rigorous assessment of the purity of Methyl 3-(bromomethyl)-4-fluorobenzoate is paramount for the success of synthetic and drug development endeavors. HPLC, GC, and qNMR each offer distinct advantages for purity determination. While HPLC and GC are excellent for routine analysis and impurity profiling, qNMR stands out for its ability to provide an absolute purity value without the need for an analyte-specific reference standard. A thorough understanding of the potential impurities arising from the synthetic route, coupled with the selection of the appropriate analytical methodology, will ensure the quality and integrity of the research and development process.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • PatSnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
  • Chem-Impex. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)-3-fluorobenzoate.
  • CymitQuimica. (n.d.). Methyl 3-Bromo-4-fluorobenzoate.
  • Apollo Scientific. (n.d.). Methyl 4-(bromomethyl)-3-fluorobenzoate.
  • Simson Pharma Limited. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester.
  • PubChem. (n.d.). Methyl 4-(bromomethyl)-3-fluorobenzoate.
  • Parchem. (2026, February 12). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications.
  • PubChemLite. (n.d.). Methyl 3-bromo-4-(trifluoromethyl)benzoate.
  • PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PMC. (n.d.). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
  • ChemicalBook. (2025, July 24). 4-BROMOMETHYL-3-FLUOROBENZOIC ACID METHYL ESTER.
  • Patsnap. (2015, December 30). Synthesis method for 3-bromine-4-(methylol)
  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.
  • ResearchGate. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • PubMed. (2014, July 15). Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 3-(bromomethyl)benzoate in Organic Chemistry.
  • Watanabe, T., Kato, K., Matsumoto, N., & Maeda, T. (2006). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post-Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. Analytical Sciences, 22(4), 543-547.
  • Reports of Biochemistry and Molecular Biology. (2016, March 10). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia.
  • ResearchGate. (2025, August 8). (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • USDA ARS. (n.d.). Optimization of Analysis of Methyl Bromide on Charcoal Sampling Tubes.
  • MDPI. (2025, February 19). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas.

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Optimizing Pharmacokinetics and Potency: The Methyl 3-(bromomethyl)-4-fluorobenzoate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 7813-36-7) scaffold represents a critical "bifunctional" building block. It bridges the gap between synthetic accessibility and multiparameter optimization (MPO). Unlike its non-fluorinated or chlorinated analogs, this scaffold offers a unique combination of a highly reactive electrophile (benzyl bromide) for fragment coupling and a metabolically robust core (fluorinated phenyl ring) that modulates lipophilicity and blocks oxidative metabolism.

This guide objectively compares this scaffold against standard alternatives (H-analogs, Benzyl Chlorides), providing experimental workflows to integrate it into lead optimization campaigns.

Comparative Analysis: Why Choose This Scaffold?

Bioisosteric Performance: The "Fluorine Effect"

The primary driver for selecting this scaffold over Methyl 3-(bromomethyl)benzoate (the non-fluorinated analog) is the strategic placement of the fluorine atom at the para position relative to the ester (and ortho to the methylene linker).

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C4 position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzoate derivatives.

  • Electronic Modulation: Fluorine is highly electronegative, lowering the pKa of the benzoic acid (post-hydrolysis) and altering the electron density of the aromatic ring, which can enhance

    
     stacking interactions in the target binding pocket.
    
Table 1: Representative Physicochemical & Metabolic Comparison

Data extrapolated from standard structure-activity relationship (SAR) principles in fluorinated aromatics.

FeatureMethyl 3-(bromomethyl)-4-fluorobenzoate (Target)Methyl 3-(bromomethyl)benzoate (H-Analog)Methyl 3-(bromomethyl)-4-chlorobenzoate (Cl-Analog)
Metabolic Stability (t½) High (Blocks para-oxidation)Low (Vulnerable to CYP450)Medium (Blocks oxidation, but introduces lipophilic liability)
LogP (Lipophilicity) ~2.6 (Modulate permeability)~2.3 (Lower permeability)~3.1 (Risk of non-specific binding)
Leaving Group Reactivity High (Bromide is a superior leaving group)High High
Steric Profile Low (F radius ~1.47 Å, mimics H)Lowest (H radius ~1.20 Å)High (Cl radius ~1.75 Å, steric clash risk)
Synthetic Efficiency: Bromide vs. Chloride

While benzyl chlorides are cheaper, benzyl bromides (like this scaffold) are preferred in early-stage discovery due to kinetic superiority.

  • Reaction Rate: The C-Br bond is weaker than the C-Cl bond, accelerating SN2 substitution rates by 10–100x under mild conditions.

  • Yield: The higher reactivity allows for lower temperatures, reducing thermal degradation of sensitive nucleophiles (e.g., complex amines or thiols) during coupling.

Decision Logic: When to Deploy

Use the following logic flow to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Bioisostere_Decision Start Lead Optimization Phase Q1 Is the Phenyl Ring Metabolically Labile? Start->Q1 Q2 Is the Para-position the site of metabolism? Q1->Q2 Yes Action_H Use Non-Fluorinated Analog (Methyl 3-(bromomethyl)benzoate) Q1->Action_H No (Stable) Q3 Does the binding pocket tolerate bulk? Q2->Q3 Yes Q2->Action_H No (Meta/Ortho labile) Action_F SELECT TARGET SCAFFOLD (Methyl 3-(bromomethyl)-4-fluorobenzoate) Q3->Action_F No (Tight Pocket) Action_Cl Use Chloro-Analog (Methyl 3-(bromomethyl)-4-chlorobenzoate) Q3->Action_Cl Yes (Exploit Hydrophobic Pocket)

Figure 1: Decision matrix for selecting the 4-fluoro scaffold based on metabolic and steric constraints.

Experimental Protocols

Safety Pre-Requisite
  • Hazard: Benzyl bromides are potent lachrymators (tear gas agents).

  • Control: All operations must be performed in a well-ventilated fume hood.

  • Quenching: Wash glassware with a dilute solution of ethanolamine or sodium thiosulfate to destroy residual alkylating agent before removal from the hood.

Protocol A: High-Yield SN2 Coupling (General Procedure)

This protocol describes the coupling of the scaffold with a secondary amine to generate a core intermediate.

Reagents:

  • Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperazine deriv.) (1.1 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the secondary amine (1.1 equiv) in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add

    
     (2.0 equiv) and stir at room temperature for 10 minutes.
    
  • Scaffold Addition: Add Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 equiv) dropwise (dissolved in minimal ACN) to the stirring mixture.

    • Note: Dropwise addition prevents bis-alkylation if using primary amines.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50°C. Avoid reflux to prevent ester hydrolysis.

  • Work-up: Filter off inorganic solids (

    
    ). Concentrate the filtrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Downstream Diversification (Hydrolysis)

Converting the ester to the free acid for amide coupling.

  • Hydrolysis: Dissolve the coupled product in THF/Water (3:1).

  • Reagent: Add LiOH (2.0 equiv). Stir at RT for 3 hours.[2]

  • Quench: Acidify carefully to pH 4 with 1M HCl.

  • Isolation: Extract with EtOAc. The fluorine atom remains stable under these mild hydrolytic conditions.

Synthetic Pathway Visualization

The following diagram illustrates the versatility of the scaffold in generating diverse libraries.

Synthetic_Pathway Scaffold Methyl 3-(bromomethyl)-4-fluorobenzoate (Electrophile) Intermediate Coupled Ester Intermediate Scaffold->Intermediate SN2 Reaction (K2CO3, ACN) Nucleophile Diverse Nucleophiles (Amines, Thiols, Phenols) Nucleophile->Intermediate Path_A Hydrolysis (LiOH) Intermediate->Path_A Path_B Reduction (LiAlH4) Intermediate->Path_B Product_A Benzoic Acid Derivative (Ready for Amide Coupling) Path_A->Product_A Product_B Benzylic Alcohol (Linker Extension) Path_B->Product_B

Figure 2: Divergent synthesis workflow starting from the bromomethyl-fluorobenzoate scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Hydrolysis of BromideEnsure solvents (DMF/ACN) are anhydrous. Moisture competes with the nucleophile.
Side Products Bis-alkylationIf using primary amines, use a large excess of amine or switch to the secondary amine analog.
Lachrymatory Effect Poor containmentSTOP. Verify fume hood sash height. Use a localized exhaust snorkel if available.
Ester Hydrolysis (Unwanted) Base too strong / WetUse mild bases (

or

) and avoid aqueous workups until the reaction is quenched.

References

  • Bioisosterism Principles: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Scaffold Reactivity: TCI Chemicals. (n.d.). Methyl 3-Bromo-4-fluorobenzoate Product Specifications. Link

  • Metabolic Stability: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Synthetic Protocols: BenchChem. (2025).[2] Protocols for Benzylic Bromination and Substitution. Link

  • Safety Data: PubChem. (2025). Methyl 3-bromo-4-fluorobenzoate Compound Summary. Link

Sources

Technical Guide: TLC Profiling & Purification of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chromatographic behavior, Rf values, and purification strategies for Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS: 878744-25-3), a critical intermediate in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bioactive scaffolds.

Executive Summary & Compound Profile

Methyl 3-(bromomethyl)-4-fluorobenzoate is synthesized via the Wohl-Ziegler bromination of Methyl 4-fluoro-3-methylbenzoate. Accurate TLC monitoring is essential because the reaction often produces a statistical mixture of unreacted starting material, the desired mono-brominated product, and the over-brominated (dibromo) impurity.

Compound Attribute Details
CAS Number 878744-25-3
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Physical State White to off-white solid
Primary Application Intermediate for Olaparib (PARP inhibitor) and fluorinated pharmacophores
Detection Method UV (254 nm) – Strong absorption due to benzoate conjugation

Chromatographic Behavior & Rf Values

Solvents & Stationary Phase[1]
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed).

  • Optimal Solvent System: Hexanes : Ethyl Acetate (95:5 v/v) .

    • Note: This compound is relatively non-polar. Standard 20-30% EtOAc systems often cause co-elution near the solvent front. A highly non-polar mobile phase is required to resolve the mono-bromo product from the starting material.

Comparative Rf Data (Hexanes:EtOAc 95:5)

The following values are derived from optimized purification protocols (e.g., Patent WO2022078152A1) which utilize a 0–2% gradient for isolation.

CompoundStructure DescriptionRf Value (Approx.)*Elution Order
Methyl 4-fluoro-3-methylbenzoate Starting Material (SM)0.55 – 0.60 1 (Fastest)
Methyl 3-(bromomethyl)-4-fluorobenzoate Target Product 0.40 – 0.45 2 (Intermediate)
Methyl 3-(dibromomethyl)-4-fluorobenzoate Over-brominated Impurity0.30 – 0.35 3 (Slowest)

> Scientific Insight: The introduction of the Bromine atom at the benzylic position increases the polarizability of the molecule, increasing its interaction with the silica hydroxyls relative to the methyl precursor. Consequently, the product elutes slightly slower than the starting material.

Visualization: TLC Elution Profile

The following diagram illustrates the expected separation on a TLC plate during reaction monitoring.

TLC_Profile cluster_plate TLC Plate (Silica Gel 60 F254) Solvent: Hexane:EtOAc (95:5) lane_SM Lane 1: Starting Material (Pure) spot_SM_1 SM (Rf 0.60) lane_Rxn Lane 2: Reaction Mixture (2 hrs) spot_SM_2 lane_Co Lane 3: Co-Spot (SM + Rxn) spot_SM_3 spot_Prod_2 Product (Rf 0.45) spot_DiBr_2 Dibromo (Rf 0.35) spot_Prod_3 spot_DiBr_3

Caption: Simulated TLC plate showing the separation of Starting Material (Blue), Mono-bromo Product (Green), and Dibromo Impurity (Red).

Experimental Protocol: Synthesis & Monitoring

This protocol is based on the Wohl-Ziegler bromination method adapted from industrial patent literature (WO2022078152A1) for high specificity.

Reagents & Setup
  • Substrate: Methyl 4-fluoro-3-methylbenzoate (1.0 eq).

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq).

    • Critical: Recrystallize NBS from water if it appears yellow/orange to remove free bromine, which promotes side reactions.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Green alternative).

  • Temperature: Reflux (76°C for CCl₄; 102°C for PhCF₃).

Step-by-Step Workflow
  • Preparation: Dissolve Methyl 4-fluoro-3-methylbenzoate in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN. Degas the solution with Argon/Nitrogen for 10 minutes (oxygen inhibits radical propagation).

  • Initiation: Heat to reflux. The reaction should turn orange/brown and then fade to pale yellow as Succinimide precipitates (which floats in CCl₄).

  • Monitoring (TLC):

    • Check every 1 hour using Hexane:EtOAc (95:5) .

    • Stop Condition: Stop when the Starting Material spot (Rf ~0.60) is <5% intensity.

    • Warning: Do not over-react; the Dibromo impurity (Rf ~0.35) forms rapidly once the mono-bromo product accumulates.

  • Workup: Cool to 0°C to precipitate Succinimide fully. Filter. Concentrate filtrate.

  • Purification: Flash Column Chromatography.

    • Column: Silica Gel (200-300 mesh).

    • Eluent: Gradient of 0% to 5% Ethyl Acetate in Petroleum Ether (or Hexanes) .

    • Note: The product elutes early. Collect fractions strictly based on TLC to avoid Dibromo contamination.

Reaction Pathway Diagram

Reaction_Path SM Methyl 4-fluoro-3-methylbenzoate (SM) NBS NBS / AIBN Reflux SM->NBS Prod Methyl 3-(bromomethyl)-4-fluorobenzoate (Target Product) NBS->Prod Major Path (Stop here) Impurity Methyl 3-(dibromomethyl)-4-fluorobenzoate (Over-brominated Impurity) Prod->Impurity Over-reaction (Avoid)

Caption: Reaction pathway showing the sequential bromination. Monitoring is crucial to prevent the second step (Red dashed line).

Comparison with Alternatives

When selecting a synthetic route or reference standard, consider these structural analogs.

Alternative CompoundCASComparison to Target
Methyl 4-(bromomethyl)benzoate 2417-72-3Isomer. Lacks the 4-Fluoro group. Elutes slightly slower due to lack of F-induced dipole modulation. Used for non-fluorinated scaffolds.
Ethyl 3-(bromomethyl)-4-fluorobenzoate N/AEster Analog. Behaves almost identically on TLC but slightly more lipophilic (Higher Rf by ~0.05). Used if methyl ester hydrolysis is too rapid in subsequent steps.
Methyl 3-bromo-4-fluorobenzoate 82702-31-6Aryl Bromide. Bromine is on the ring, not the methyl group. Chemically inert to nucleophilic substitution. Rf is significantly different (usually higher) and does not react with AgNO₃ stain.

Troubleshooting & Tips

  • Co-elution Issues: If SM and Product co-elute, use Toluene:Hexane (1:1) . The pi-pi interaction of Toluene with the aromatic ring often changes the selectivity profile compared to EtOAc.

  • Staining: While UV is sufficient, CAM (Cerium Ammonium Molybdate) or KMnO₄ stains are effective. The bromomethyl group can also be visualized with specific alkyl halide sprays (e.g., Silver Nitrate), which precipitate AgBr as a white/gray spot.

  • Instability: The benzylic bromide is reactive. Do not leave the compound on silica for extended periods (>2 hours) as it may hydrolyze to the benzyl alcohol (Rf ~0.10, very polar).

References

  • Patent WO2022078152A1 . Benzimidazolone GLP-1 Receptor Agonist and Use Thereof. (Describes the specific synthesis and purification of Methyl 3-(bromomethyl)-4-fluorobenzoate using 0-2% PE/EA gradient).

  • PubChem Compound Summary . Methyl 3-(bromomethyl)-4-fluorobenzoate (CAS 878744-25-3).[1][2][3] National Center for Biotechnology Information.

  • Zhang, N., et al. (2013).[4] Efficient Bromination of Toluenes. J. Org.[4] Chem., 78, 8705-8711.[4] (General reference for Wohl-Ziegler kinetics and TLC monitoring of benzylic bromides).

  • Interchim Application Note . Flash Chromatography Purification Guide. (General reference for translating TLC Rf values to Flash gradients).

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel synthetic intermediates is paramount. Methyl 3-(bromomethyl)-4-fluorobenzoate, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to the presence of both bromine and fluorine. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, offering insights into the experimental choices and the interpretation of data. We will also compare it to a non-halogenated structural analog, Methyl 3-(aminomethyl)-4-fluorobenzoate, to highlight the specific considerations for halogen-containing compounds.

The Significance of Elemental Analysis in Compound Confirmation

Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound. By precisely quantifying the percentage of carbon, hydrogen, nitrogen, and heteroatoms, we can gain a high degree of confidence in the compound's identity and purity. For a compound like Methyl 3-(bromomethyl)-4-fluorobenzoate, accurate determination of carbon, hydrogen, bromine, and fluorine is critical to confirm its successful synthesis and purity, which is essential for its use in subsequent reactions.

Theoretical Elemental Composition: The Benchmark for Analysis

Before delving into experimental methodologies, it is crucial to establish the theoretical elemental composition of our target compound and its non-halogenated analog. These theoretical values, derived from their molecular formulas and atomic weights, serve as the gold standard against which experimental results are compared.

Table 1: Theoretical Elemental Composition of Target Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Bromine% Fluorine% Nitrogen
Methyl 3-(bromomethyl)-4-fluorobenzoateC₉H₈BrFO₂247.0643.753.2632.347.69-
Methyl 3-(aminomethyl)-4-fluorobenzoateC₉H₁₀FNO₂183.1859.015.50-10.377.65

Comparative Analysis of Experimental Techniques

The presence of halogens in Methyl 3-(bromomethyl)-4-fluorobenzoate necessitates specialized analytical approaches compared to its non-halogenated counterpart. Below, we compare the primary techniques for determining the elemental composition of these compounds.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis: The Cornerstone of Organic Analysis

Principle: CHN analysis is a combustion-based technique where a sample is burned in a high-temperature furnace in the presence of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector, typically a thermal conductivity detector.

Challenges with Halogenated Compounds: The combustion of halogenated compounds like Methyl 3-(bromomethyl)-4-fluorobenzoate can produce acidic and corrosive gases (e.g., HBr, HF) that can interfere with the analysis and damage the instrument. Therefore, specialized scrubbers and traps are required to remove these interfering species before the detection of CO₂, H₂O, and N₂.[1]

Comparison of Analytical Workflow:

The workflow for CHN analysis of both the halogenated and non-halogenated compounds is similar in the initial stages but diverges in the gas purification step.

Caption: Comparative workflow for CHN analysis.

Halogen Determination: Ion Chromatography as the Method of Choice

Principle: For the accurate quantification of bromine and fluorine, Ion Chromatography (IC) is a highly sensitive and selective technique. The organic compound is first combusted in an oxygen-filled flask (Schöniger flask combustion) or a specialized combustion unit to convert the covalently bonded halogens into their ionic forms (Br⁻ and F⁻). The resulting solution is then injected into the ion chromatograph, where the anions are separated on an ion-exchange column and detected by a conductivity detector.

Advantages over Titrimetric Methods: While traditional titration methods can be used for halogen determination, IC offers superior sensitivity, selectivity, and the ability to simultaneously analyze multiple halides in a single run.

Experimental Protocol: Ion Chromatography for Halogen Determination

  • Sample Preparation (Oxygen Flask Combustion):

    • Accurately weigh 5-10 mg of Methyl 3-(bromomethyl)-4-fluorobenzoate onto a piece of ashless filter paper.

    • Fold the paper and place it in a platinum gauze sample holder.

    • Add an absorbing solution (e.g., dilute sodium hydroxide) to a thick-walled conical flask.

    • Flush the flask with oxygen.

    • Ignite the filter paper and quickly insert the sample holder into the sealed flask.

    • After combustion is complete, allow the flask to cool and shake vigorously to ensure complete absorption of the combustion products.

  • Ion Chromatography Analysis:

    • Dilute the absorbing solution to a known volume with deionized water.

    • Inject an aliquot of the sample solution into the ion chromatograph.

    • Separate the anions using an appropriate anion-exchange column and eluent (e.g., a carbonate-bicarbonate solution).

    • Detect the separated ions using a suppressed conductivity detector.

    • Quantify the bromide and fluoride concentrations by comparing the peak areas to those of certified standards.

Interpreting the Data: A Comparative Perspective

Table 2: Expected Elemental Analysis Data

CompoundElementTheoretical %Expected Experimental % Range*Analytical Technique
Methyl 3-(bromomethyl)-4-fluorobenzoate C43.7543.45 - 44.05CHN Combustion Analysis
H3.262.96 - 3.56CHN Combustion Analysis
Br32.3431.84 - 32.84Ion Chromatography
F7.697.19 - 8.19Ion Chromatography
Methyl 3-(aminomethyl)-4-fluorobenzoate C59.0158.71 - 59.31CHN Combustion Analysis
H5.505.20 - 5.80CHN Combustion Analysis
N7.657.35 - 7.95CHN Combustion Analysis
F10.379.87 - 10.87Ion Chromatography

*Acceptable experimental values are typically within ±0.3-0.5% of the theoretical value.

The expected experimental data for Methyl 3-(bromomethyl)-4-fluorobenzoate will show the presence of carbon, hydrogen, bromine, and fluorine in proportions close to the theoretical values. The absence of a nitrogen peak in the CHN analysis is a key confirmation point. Conversely, for Methyl 3-(aminomethyl)-4-fluorobenzoate, the CHN analysis should confirm the presence of nitrogen and the absence of bromine.

Conclusion and Best Practices

The elemental analysis of Methyl 3-(bromomethyl)-4-fluorobenzoate requires a multi-technique approach to accurately determine its complete elemental composition. While CHN analysis is a robust method for carbon and hydrogen, the presence of halogens necessitates the use of specialized scrubbers to ensure accurate results. For bromine and fluorine quantification, ion chromatography following oxygen flask combustion is the recommended method due to its high sensitivity and selectivity.

By comparing the experimental data obtained from these techniques with the theoretical values, researchers can confidently confirm the identity and purity of their synthesized Methyl 3-(bromomethyl)-4-fluorobenzoate, ensuring the reliability of their subsequent research and development efforts. It is crucial to note that while this guide provides a comprehensive overview based on established analytical principles, actual experimental data for Methyl 3-(bromomethyl)-4-fluorobenzoate was not available in the searched public literature. The expected experimental ranges are based on typical instrument performance and accepted analytical variance.

References

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc.
  • U.S. Environmental Protection Agency. (1993). Method 300.0: Determination of Inorganic Anions by Ion Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(bromomethyl)-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(aminomethyl)-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Methyl 3-(bromomethyl)-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

CRITICAL HAZARD ALERT: LACHRYMATOR & ALKYLATING AGENT

Methyl 3-(bromomethyl)-4-fluorobenzoate is a benzylic bromide . While the ester and fluorine groups contribute to its chemical identity, the bromomethyl group drives its immediate safety profile.

  • Lachrymator: Even trace amounts of vapor can cause severe eye irritation, tearing, and respiratory distress.

  • Corrosive/Toxic: It is a potent alkylating agent. It reacts irreversibly with biological nucleophiles (proteins/DNA), causing chemical burns and potential long-term toxicity.

  • Moisture Sensitive: Exposure to humidity hydrolyzes the compound, releasing Hydrogen Bromide (HBr) gas, which further corrodes metal and tissue.

Immediate Directive: Do not dispose of this compound down the drain. All waste must be segregated into Halogenated Organic Waste streams or chemically deactivated prior to disposal.

Chemical Profile for Disposal

Understanding the physicochemical properties is the first step in safe waste management.

PropertyDescriptionOperational Implication
State Solid (Low melting point) or LiquidMay solidify in cool waste containers; ensure solvent is present to prevent clogging.
Reactivity High (Benzylic Carbon)Reacts violently with strong oxidizers and bases. Hydrolyzes in water.
Flash Point >110°C (Estimated)Combustible but not highly flammable.
Hazard Codes H314, H301, H334Requires full PPE: Chemical-resistant gloves (Nitrile/Laminate), Goggles, Lab Coat.
Waste Class Halogenated Organic Must be incinerated by a licensed facility.[1]

Pre-Disposal Assessment: The Decision Tree

Before acting, determine the state of the material. Follow this logic flow to select the correct protocol.

DisposalDecision Start Start: Assess Material State IsPure Is it Bulk/Pure Chemical? Start->IsPure IsSoln Is it in Solution? IsPure->IsSoln No Protocol1 PROTOCOL 1: Segregated Disposal IsPure->Protocol1 Yes IsResidue Is it Trace Residue (Glassware/Spill)? IsSoln->IsResidue No IsSoln->Protocol1 High Conc. Protocol2 PROTOCOL 2: Chemical Quenching IsSoln->Protocol2 Low Conc./Reaction Mix IsResidue->Protocol2 Glassware Cleaning Protocol3 PROTOCOL 3: Spill Response IsResidue->Protocol3 Benchtop Spill

Figure 1: Operational decision tree for selecting the appropriate disposal protocol.

Detailed Disposal Protocols

Protocol 1: Routine Waste Segregation (Bulk/High Concentration)

Applicability: Expired pure stocks, failed reactions with high concentrations, or mother liquors.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the cap has a chemically resistant liner (PTFE).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "Methyl 3-(bromomethyl)-4-fluorobenzoate" AND "Halogenated Solvents."

    • Hazard Checkboxes: Mark "Toxic," "Corrosive," and "Irritant."

  • Transfer:

    • Perform all transfers inside a fume hood .

    • If the substance is solid, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate to facilitate transfer and prevent dust generation.

  • Storage: Store in the satellite accumulation area until pickup by EHS/Waste Management.

Protocol 2: Chemical Deactivation (Quenching)

Applicability: Cleaning contaminated glassware, neutralizing reaction byproducts, or deactivating small amounts (<5g) before disposal. Mechanism: The goal is to destroy the reactive benzylic bromide bond, converting the lachrymator into a non-volatile, water-soluble salt.

Reagents:

  • Option A (Preferred): 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Option B: 5% Ethanolamine in Ethanol.

Procedure:

  • Preparation: Place contaminated glassware or solution in the fume hood.

  • Application: Add the Quenching Solution (Option A or B) in excess (at least 5:1 volume ratio).

  • Reaction Time:

    • Swirl gently.

    • Allow to stand for 30 minutes . The solution may become warm (exothermic reaction).

  • Verification:

    • The pungent/acrid odor should disappear.

    • Test pH: If using Option B, ensure pH is basic (>10).

  • Final Disposal:

    • The quenched mixture is now chemically distinct (a Bunte salt or ammonium salt).

    • Dispose of the quenched liquid into the Halogenated Organic Waste container (do not pour down the drain unless explicitly authorized by local EHS for non-hazardous salts).

QuenchMechanism Reactant Active Lachrymator (Benzylic Bromide) Intermediate Transition State (SN2 Attack) Reactant->Intermediate Mix Quencher Nucleophile (Thiosulfate or Amine) Quencher->Intermediate Product Inert Salt (Non-Volatile/Water Soluble) Intermediate->Product Dehalogenation

Figure 2: Mechanism of chemical deactivation. The nucleophile displaces the bromine atom, eliminating the lachrymator properties.

Protocol 3: Emergency Spill Response

Applicability: Accidental release outside the fume hood.

  • Evacuate & Ventilate: Immediately alert nearby personnel. If the spill is >5mL or outside a hood, evacuate the lab and close the door. Allow ventilation to run for 15 minutes.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If outside the hood, a half-face respirator with organic vapor cartridges is recommended.

  • Containment:

    • Do NOT wipe with paper towels initially (this increases surface area and evaporation of the lachrymator).

    • Cover the spill with an absorbent pad or vermiculite.

  • Neutralization:

    • Pour Protocol 2 Quenching Solution (Sodium Thiosulfate) over the absorbent material.

    • Let sit for 15 minutes.

  • Cleanup:

    • Scoop the wet absorbent into a sealable plastic bag.

    • Double bag the waste.

    • Label as "Debris contaminated with Halogenated Lachrymator."

Regulatory Compliance & Documentation

  • RCRA Classification: Under US EPA regulations, this material typically falls under "Characteristic Hazardous Waste" due to toxicity and reactivity. It must be coded as Halogenated Solvent Waste .

  • Safety Data Sheet (SDS): Maintain a current SDS accessible to all lab personnel.

  • Training: Ensure all users are trained on the specific "Lachrymator" protocols before handling the bottle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18766370, Methyl 4-(bromomethyl)-3-fluorobenzoate. Retrieved from [Link]

  • Organic Syntheses (2010). Handling and Disposal of Hazardous Chemicals: Benzyl Bromides. Org.[2][3][4][5] Synth. Coll. Vol. 7, p.386.[3] Retrieved from [Link]

Sources

Mastering the Safe Handling of Methyl 3-(bromomethyl)-4-fluorobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 3-(bromomethyl)-4-fluorobenzoate and its isomers are invaluable reagents in the synthesis of complex molecules for pharmaceutical and materials science research. However, their utility is matched by a significant hazard profile that demands meticulous handling and a comprehensive understanding of safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and the integrity of your research.

Immediate Hazard Assessment: Understanding the Risks

Methyl 3-(bromomethyl)-4-fluorobenzoate is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures. It is crucial to recognize that this compound is not merely an irritant; it is a potent lachrymator and a potential alkylating agent, necessitating a higher level of precaution.

Primary Hazards:

  • Skin Corrosion/Irritation (Category 1B/2): Can cause skin irritation and in some cases, severe burns[1][2][3][4]. The bromomethyl group is reactive and can lead to significant tissue damage upon contact.

  • Serious Eye Damage/Irritation (Category 2A/1): Poses a high risk of serious eye damage[1][4][5]. As a lachrymator, it will cause immediate and intense tearing and pain upon exposure of the vapors to the eyes[6].

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed[2][3].

  • Respiratory Sensitization (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled[2][3].

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation[1][5].

The causality behind these hazards lies in the chemical structure. The bromomethyl group is a reactive electrophile, capable of alkylating biological macromolecules. This reactivity is the basis for its synthetic utility but also its toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling Methyl 3-(bromomethyl)-4-fluorobenzoate. The selection of PPE should be based on the specific task being performed, with the understanding that the risk of exposure varies.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) Chemical-resistant gloves (Nitrile, double-gloved), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes
Solution Preparation and Transfer Chemical-resistant gloves (Nitrile, double-gloved), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes
Running Reactions Chemical-resistant gloves (Nitrile, double-gloved), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes
Work-up and Purification Chemical-resistant gloves (Nitrile, double-gloved), Chemical splash goggles, Face shield, Lab coat, Closed-toe shoes

Detailed PPE Specifications:

  • Hand Protection: Always wear double-layered chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use[7]. Change gloves immediately if they become contaminated. After handling, wash hands thoroughly with soap and water[1].

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times. Due to its lachrymatory and corrosive nature, a full-face shield must be worn over the goggles whenever there is a risk of splashes or when handling larger quantities[8].

  • Respiratory Protection: All handling of Methyl 3-(bromomethyl)-4-fluorobenzoate, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[6].

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin[1][9]. For tasks with a higher risk of spills, a chemically resistant apron is recommended.

Operational Plan: From Benchtop to Waste

A systematic and well-documented workflow is essential for safe handling. This plan should be a part of your standard operating procedure (SOP) for any experiment involving this reagent.

Preparation and Handling
  • Designated Work Area: All work with Methyl 3-(bromomethyl)-4-fluorobenzoate must be performed in a designated area within a certified chemical fume hood[7].

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leakage.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized and vented if any gas evolution is possible.

  • Reaction Setup: All reactions should be set up in the fume hood. Ensure that all glassware is free of cracks and stars.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or outside of a fume hood, evacuate the immediate area and alert your institution's emergency response team[10].

  • Small Spills within a Fume Hood:

    • Ensure your PPE is intact.

    • Contain the spill with an inert absorbent material like vermiculite or sand[10].

    • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal[1].

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup should be disposed of as hazardous waste.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[1][6]. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water[6]. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing Methyl 3-(bromomethyl)-4-fluorobenzoate must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Contaminated gloves, weighing boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations[1].

Workflow and Logic Diagrams

To further clarify the procedural logic, the following diagrams illustrate the key decision-making processes for PPE selection and spill response.

Caption: PPE selection workflow based on the laboratory task.

Spill_Response cluster_spill Spill Response Protocol spill Spill Occurs check_location Is spill contained in fume hood? spill->check_location evacuate Evacuate Area Alert EHS check_location->evacuate No small_spill Small, Contained Spill check_location->small_spill Yes absorb Absorb with inert material small_spill->absorb collect Collect into hazardous waste container absorb->collect decontaminate Decontaminate surface collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Decision tree for responding to a chemical spill.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize the synthetic potential of Methyl 3-(bromomethyl)-4-fluorobenzoate, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Benchchem. Technical Support Center: Handling and Safety of Bromomethyl Compounds.
  • Apollo Scientific.
  • PubChem. Methyl 4-(bromomethyl)
  • BLD Pharmatech.
  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(bromomethyl)
  • Tokyo Chemical Industry.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(bromomethyl)
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Bromo-α,α,α-trifluorotoluene.
  • Angene Chemical.
  • ChemicalBook. methyl 3-(bromomethyl)
  • University of California.
  • Actylis Lab Solutions.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.